N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-1-2-8-6(12)4-3-5(10-9-4)11(13)14/h3H,1-2,7H2,(H,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHNLFFMIYUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry. The synthesis is dissected into two primary stages: the formation of the core intermediate, 5-nitro-1H-pyrazole-3-carboxylic acid, and its subsequent amide coupling with a protected form of ethylenediamine, followed by deprotection. This document elucidates the chemical rationale behind each synthetic step, offers detailed experimental protocols, and presents the necessary characterization data. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including but not limited to antimalarial, antibacterial, antioxidant, and anti-inflammatory properties, making this synthetic guide relevant to a broad spectrum of drug discovery programs.[1]
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The target molecule, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS No. 1159989-44-2), is a functionalized pyrazole derivative with potential applications as a pharmaceutical intermediate.[2] The presence of a nitro group, a carboxamide linker, and a primary amine offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery campaigns. This guide will detail a logical and efficient synthetic route to this compound, emphasizing safe laboratory practices and robust analytical characterization.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond. This leads to two key precursors: 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. To avoid undesired side reactions, such as polymerization, a protection strategy for one of the amino groups of ethylenediamine is prudent. N-Fmoc-ethylenediamine is a suitable choice for this purpose, as the Fmoc protecting group is readily removed under mild basic conditions.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway
The proposed synthetic pathway is a two-step process commencing with the commercially available 5-nitro-1H-pyrazole-3-carboxylic acid.
Caption: Proposed synthetic pathway.
Part 1: Synthesis of the Pyrazole Core: 5-nitro-1H-pyrazole-3-carboxylic acid
While 5-nitro-1H-pyrazole-3-carboxylic acid is commercially available, understanding its synthesis provides deeper insight into pyrazole chemistry. A common route involves the cyclization of a diketone with hydrazine, followed by nitration. For the purpose of this guide, we will begin with the commercially available starting material.
Table 1: Properties of 5-nitro-1H-pyrazole-3-carboxylic acid
| Property | Value |
| CAS Number | 198348-89-9 |
| Molecular Formula | C4H3N3O4 |
| Molecular Weight | 157.08 g/mol |
| Purity | >95% |
Part 2: Amide Coupling and Deprotection
Step 1: Synthesis of N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide
The first step involves the coupling of 5-nitro-1H-pyrazole-3-carboxylic acid with N-Fmoc-ethylenediamine. The use of standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) is a well-established method for efficient amide bond formation.[3] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Experimental Protocol:
-
To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
N-Fmoc-ethylenediamine (1.0 eq) and DIPEA (2.5 eq) are then added.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with water and cold diethyl ether to afford the crude product.
-
Purification is achieved by column chromatography on silica gel.
Step 2: Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
The final step is the removal of the Fmoc protecting group to liberate the primary amine. This is typically achieved by treatment with a solution of piperidine in DMF.[3]
Experimental Protocol:
-
The purified N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide (1.0 eq) is dissolved in a 20% solution of piperidine in DMF.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by vacuum filtration and washed with diethyl ether to yield the final product, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Table 2: Summary of Reagents and Expected Yields
| Step | Reactants | Reagents | Solvent | Expected Yield |
| 1 | 5-nitro-1H-pyrazole-3-carboxylic acid, N-Fmoc-ethylenediamine | EDC, HOBt, DIPEA | DMF | 70-85% |
| 2 | N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide | Piperidine | DMF | 85-95% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
5-nitro-1H-pyrazole-3-carboxylic acid: Handle with care. Nitro compounds can be sensitive to shock and heat.
-
EDC and HOBt: These are potent sensitizers and should be handled with appropriate personal protective equipment (PPE).
-
DIPEA and Piperidine: These are corrosive and volatile bases. Work in a well-ventilated fume hood and wear appropriate PPE.
-
DMF: This is a skin and respiratory irritant. Handle in a fume hood.
Conclusion
This guide outlines a robust and efficient two-step synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The use of a protecting group strategy for the ethylenediamine moiety ensures a clean and high-yielding reaction. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The resulting compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel kinase inhibitors and other targeted therapies.[4][5]
References
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. Available at: [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC - NIH. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]
-
Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? | ResearchGate. Available at: [Link]
-
Buy 5-nitro-1H-pyrazole-3-carboxylic acid | Boron Molecular. Available at: [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" chemical properties
An In-Depth Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Research Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its versatile nature, arising from its unique electronic properties and ability to act as a bioisostere for other aromatic systems, has led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The introduction of a nitro group onto this scaffold further modulates its electronic profile, often enhancing its biological activity or serving as a synthetic handle for further functionalization.[5]
This technical guide provides a comprehensive overview of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a specialized derivative poised for application in drug discovery and chemical biology. As a bifunctional molecule featuring a reactive primary amine and a nitro-substituted pyrazole carboxamide core, it serves as a valuable intermediate for the synthesis of more complex molecular architectures.[6] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's core chemical properties, propose a robust synthetic pathway, discuss its potential biological context, and provide essential handling information.
Core Chemical Identity
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is identified by a unique set of chemical descriptors that define its structure and ensure its unambiguous identification in a research or regulatory context.
| Identifier | Value | Source |
| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | [6] |
| CAS Number | 1159989-44-2 | [6] |
| PubChem CID | 135646602 | [6] |
| Molecular Formula | C₆H₈N₆O₃ | Calculated |
| Molecular Weight | 212.17 g/mol | Calculated |
| SMILES | NCCNC(=O)c1cc(=O)n[nH]1 | [6] |
Caption: 2D structure of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Physicochemical & Structural Analysis
While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from its constituent functional groups and data on analogous structures.
| Property | Inferred Value / Analysis | Rationale |
| Physical State | Likely a solid at room temperature. | Similar nitro-pyrazole structures are crystalline solids. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water and nonpolar solvents. | The presence of multiple hydrogen bond donors (amines, amide) and acceptors (nitro, amide, pyrazole nitrogens) suggests polarity. The ethylenediamine tail enhances aqueous solubility compared to the parent carboxylic acid. |
| pKa | The primary amine (pKa ~9-10) will be protonated at physiological pH. The pyrazole N-H is weakly acidic (pKa ~14), while the amide N-H is generally not considered acidic. | Standard pKa values for aliphatic amines and pyrazole rings. |
| Stability | Stable under normal laboratory conditions. | Pyrazole rings are aromatic and generally stable. However, like many nitroaromatic compounds, it should be kept away from strong reducing agents and excessive heat.[7] |
The molecule's structure is a composite of key pharmacophores. The 5-nitro-pyrazole core acts as a rigid, electron-deficient aromatic system. The carboxamide linker provides a hydrogen bond donor/acceptor site, crucial for molecular recognition. The terminal aminoethyl group offers a key nucleophilic site for covalent modification, making this compound an ideal building block for fragment-based drug design or the synthesis of targeted libraries.
Caption: Relationship between molecular structure and chemical properties.
Proposed Synthetic Pathway: Amide Coupling
The most direct and logical synthesis for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide involves the coupling of its two primary fragments: 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. This is a standard procedure in medicinal chemistry, often employed for constructing pyrazole carboxamide libraries.[8][9]
Causality in Experimental Design:
-
Starting Materials: 5-Nitro-1H-pyrazole-3-carboxylic acid serves as the core acid component.[10] Ethylenediamine is used as the amine nucleophile. Using a large excess of ethylenediamine is crucial to prevent the di-acylated side product, where a single ethylenediamine molecule reacts with two molecules of the pyrazole acid.
-
Coupling Agents: The carboxylic acid must be "activated" to react with the amine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are industry standards. They are efficient, operate under mild conditions, and minimize side reactions.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the HCl salt often present in coupling reagents and the proton released during amide bond formation, driving the reaction to completion.
-
Solvent: A polar, aprotic solvent like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) is ideal as it readily dissolves the polar starting materials and reagents.
Experimental Protocol: Step-by-Step
-
Preparation: To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent HATU (1.1 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the activated ester intermediate.
-
Amine Addition: In a separate flask, dissolve ethylenediamine (10 eq) in anhydrous DMF. Slowly add this solution to the activated acid mixture. The large excess favors the mono-acylated product.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The excess ethylenediamine and other water-soluble components will remain in the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization (Expected)
Full spectral data for this compound would require experimental acquisition. However, based on its structure, the following characteristic signals can be predicted. Chemical suppliers confirm that analytical data from methods like LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[6]
-
¹H NMR:
-
A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the C4-proton on the pyrazole ring.
-
Two triplets in the aliphatic region (δ 2.5-4.0 ppm) for the two inequivalent -CH₂- groups of the ethyl bridge.
-
A broad singlet for the amide N-H proton.
-
Broad signals for the pyrazole N-H and the primary amine -NH₂ protons, which may exchange with D₂O.
-
-
¹³C NMR:
-
Signals for the three distinct pyrazole ring carbons. The carbon bearing the nitro group (C5) would be significantly downfield.
-
A signal for the amide carbonyl carbon (C=O) around 160-170 ppm.
-
Signals for the two aliphatic carbons of the ethyl bridge.
-
-
IR Spectroscopy:
-
N-H stretching vibrations (amine, amide, pyrazole) in the range of 3200-3500 cm⁻¹.
-
A strong C=O stretch (amide I band) around 1650-1680 cm⁻¹.
-
Asymmetric and symmetric N=O stretching vibrations for the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[11]
-
-
Mass Spectrometry (MS): An ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.17.
Biological & Pharmacological Context
The true value of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide lies in its potential as a precursor for biologically active molecules. The pyrazole carboxamide scaffold is a "privileged structure" in drug discovery.
-
Kinase Inhibition: Many pyrazole carboxamides are potent kinase inhibitors. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide have been synthesized as powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[8][9] The aminoethyl group on the title compound provides a perfect attachment point for introducing fragments designed to bind to the deep hydrophobic pockets of kinase active sites.
-
Antimicrobial Activity: Nitro-substituted heterocycles are well-known antimicrobial agents.[5] The nitro group can be enzymatically reduced within microbial cells to generate radical species that are cytotoxic.[5] Therefore, this compound could serve as a starting point for developing novel antibiotics or antifungal agents.[1]
-
General Agrochemical & Pharmaceutical Applications: Pyrazole carboxamides are widely used in agriculture as fungicides and insecticides.[12] The structural motifs present in N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide are relevant to the development of new crop protection agents and other pharmaceutical products.[6][12]
Caption: Potential applications derived from the core chemical scaffold.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier before use.[6] However, based on data for structurally related nitro-pyrazoles, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Avoid contact with skin and eyes.[7] May cause skin and eye irritation.[7][14] Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[7][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.[7]
Conclusion
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are sparse, its chemical nature can be reliably inferred from its structure. Its synthesis is achievable through standard amide coupling protocols, and its bifunctional nature—a nucleophilic amine for derivatization and a biologically relevant nitro-pyrazole core—makes it a valuable building block. Researchers can leverage this compound to construct novel libraries of kinase inhibitors, antimicrobial agents, and other potential therapeutics, building upon the well-established pharmacological importance of the pyrazole carboxamide scaffold.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Review. Available from: [Link]
-
AFG Bioscience LLC. Safety Data Sheet for 3-Nitro-1H-pyrazole. Available from: [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available from: [Link]
-
Shaikh, R., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 7(3). Available from: [Link]
-
Covestro. Safety Data Sheet for a related chemical. Available from: [Link]
-
Pavec, J., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][14]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6296. Available from: [Link]
-
Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(3), 1084. Available from: [Link]
-
Request PDF. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Gürsoy, E., & Karali, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5360. Available from: [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3591. Available from: [Link]
-
Gürsoy, E., & Karali, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5360. Available from: [Link]
-
Zhang, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available from: [Link]
-
PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. CID 118415313. National Center for Biotechnology Information. Available from: [Link]
-
Wang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(3), 1084. Available from: [Link]
-
Tsys, E. A., et al. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 7. fishersci.com [fishersci.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. afgsci.com [afgsci.com]
- 14. fishersci.com [fishersci.com]
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Drawing upon the extensive literature on the biological activities of pyrazole derivatives, we hypothesize that this compound primarily functions as a kinase inhibitor, with a potential focus on Cyclin-Dependent Kinases (CDKs). This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating this hypothesis. We present a series of detailed, field-proven experimental protocols, from initial in vitro kinase profiling to cell-based assays for target engagement and functional outcomes. The causality behind each experimental choice is explained to ensure a self-validating system of investigation. Our objective is to furnish a scientifically rigorous, in-depth resource that not only outlines a potential mechanism of action but also provides the practical means to validate it.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] Its derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation and oncology.[5][6][7] In the realm of cancer therapeutics, pyrazole-containing molecules have shown remarkable efficacy by targeting key components of cell signaling and proliferation pathways.[6][8]
Numerous studies have highlighted that pyrazole carboxamide derivatives, in particular, are potent inhibitors of various protein kinases.[5][6][8] These enzymes play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. The introduction of a nitro group onto the pyrazole ring has been shown to enhance the biological potency of these compounds, potentially through modifying their electronic properties or through bioreductive activation in the hypoxic tumor microenvironment.[9][10]
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a novel entity that combines these key structural features: the pyrazole-3-carboxamide core, a 5-nitro substituent, and an N-(2-aminoethyl) side chain. While direct studies on this specific molecule are not yet prevalent in the public domain, its structure strongly suggests a mechanism of action centered on kinase inhibition. This guide will, therefore, focus on the hypothesis that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide exerts its anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.
Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Our primary hypothesis is that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[8]
Rationale for the Hypothesis:
-
The Pyrazole-Carboxamide Core: This scaffold is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole ring and the adjacent amide group can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the pyrazole ring, potentially enhancing its binding affinity to the target kinase.
-
The N-(2-aminoethyl) Side Chain: This flexible, positively chargeable side chain can extend into the solvent-exposed region of the ATP-binding pocket or interact with negatively charged residues, further anchoring the inhibitor and contributing to its potency and selectivity.
Inhibition of CDKs, such as CDK2, would disrupt the G1/S and S phase transitions of the cell cycle, leading to an arrest in cell proliferation. Prolonged cell cycle arrest can subsequently trigger apoptosis, providing a dual mechanism for eliminating cancer cells.
Caption: Proposed mechanism of action via CDK2 inhibition.
Experimental Validation Strategy
A multi-phased approach is essential to rigorously test our hypothesis. This strategy begins with broad, in vitro screening to identify the primary molecular targets and progresses to cell-based assays to confirm target engagement and elucidate the functional consequences.
Caption: Phased experimental workflow for mechanism validation.
Detailed Experimental Protocols
Phase 1: In Vitro Kinase Inhibition Profiling
Objective: To identify the primary kinase targets of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and quantify its inhibitory potency.
Protocol 1: Broad-Spectrum Kinase Panel Assay
-
Rationale: A broad panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar) is the most efficient method to survey a large portion of the human kinome and identify initial hits without bias. This approach provides a comprehensive view of the compound's selectivity.
-
Methodology:
-
Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.
-
Submit the compound for screening against a panel of at least 400 human kinases at a fixed concentration (typically 1 µM or 10 µM).
-
The assay typically measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
Results are usually reported as percent inhibition relative to a DMSO control.
-
-
Data Analysis: Identify all kinases that are inhibited by >90%. These are considered primary hits. Also, note any kinases inhibited by 50-90% as potential secondary targets.
Protocol 2: IC50 Determination for Candidate Kinases
-
Rationale: Once primary hits are identified (e.g., CDK2/Cyclin E), it is crucial to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). This provides a quantitative measure of potency.
-
Methodology (Example for CDK2/Cyclin E using ADP-Glo™ Assay):
-
Prepare a 2X kinase/substrate solution containing CDK2/Cyclin E enzyme and a suitable substrate (e.g., a histone H1-derived peptide) in kinase reaction buffer.
-
Create a serial dilution of the test compound in kinase buffer (e.g., from 100 µM to 1 nM).
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Cellular Antiproliferative Activity
Objective: To determine if the compound's in vitro kinase inhibition translates to an antiproliferative effect in cancer cells.
Protocol 3: MTT Proliferation Assay
-
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard method for determining the concentration of a compound that inhibits cell growth by 50% (GI50).
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls. Plot the percentage of growth inhibition against the log[compound concentration] and determine the GI50 value.
Phase 3: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the compound inhibits the target kinase within the cellular context and induces the expected downstream effect (cell cycle arrest).
Protocol 4: Western Blot for Phospho-Rb
-
Rationale: The Retinoblastoma protein (pRb) is a direct substrate of CDK2. Inhibition of CDK2 should lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser807/811). This assay provides direct evidence of target engagement in cells.
-
Methodology:
-
Treat cells with the test compound at concentrations around its GI50 value for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-pRb (Ser807/811) and total pRb. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-pRb to total pRb indicates target engagement.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Rationale: If the compound inhibits CDK2, it should cause cells to arrest in the G1 phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase based on their DNA content.
-
Methodology:
-
Treat cells with the test compound at GI50 concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the cells and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population with a concomitant decrease in the S and G2/M populations indicates a G1 arrest.
Phase 4: Elucidation of Cell Death Mechanism
Objective: To determine if the observed antiproliferative effect is due to the induction of apoptosis.
Protocol 6: Annexin V/PI Apoptosis Assay
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes.
-
Methodology:
-
Treat cells with the test compound for 48-72 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes in the dark.
-
Analyze immediately by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). A dose-dependent increase in the apoptotic populations confirms the induction of apoptosis.
Data Interpretation and Expected Outcomes
The successful validation of our hypothesis would yield a cohesive set of data linking in vitro kinase inhibition to a specific cellular phenotype.
Table 1: Hypothetical Quantitative Data Summary
| Assay | Cell Line | Parameter | Expected Value | Interpretation |
| In Vitro Kinase Assay | N/A | IC50 (CDK2/CycE) | < 100 nM | Potent in vitro inhibition of the primary target. |
| MTT Assay | HCT116 | GI50 | < 1 µM | Potent antiproliferative activity in a relevant cancer cell line. |
| Cell Cycle Analysis | HCT116 | % Cells in G1 (24h) | > 70% (at GI50) | Induces a strong G1 phase cell cycle arrest. |
| Annexin V/PI Assay | HCT116 | % Apoptotic Cells (48h) | > 30% (at GI50) | The compound induces significant apoptosis. |
A dose-dependent decrease in pRb phosphorylation, coupled with G1 arrest and subsequent apoptosis, would provide strong, interconnected evidence supporting the proposed mechanism of action.
Conclusion
This guide outlines a scientifically grounded hypothesis for the mechanism of action of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, centered on the inhibition of Cyclin-Dependent Kinases. The provided experimental framework is designed to be a self-validating system, where each phase of the investigation builds upon the last to create a comprehensive and defensible mechanistic story. By following these detailed protocols, researchers can effectively probe the biological activity of this promising compound and determine its potential as a novel anticancer agent. The convergence of potent in vitro kinase inhibition, specific downstream pathway modulation, cell cycle arrest, and induction of apoptosis would constitute a compelling case for its further development.
References
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
Xia, Y., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. Retrieved from [Link]
-
Karimi, Z., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. Retrieved from [Link]
-
Saini, M. S., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Sahu, J. K., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Pelcman, B., et al. (2015). N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase. PubMed. Retrieved from [Link]
-
Li, G., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]
-
ResearchGate. (2015). N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase | Request PDF. Retrieved from [Link]
-
Walczak, M. A., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. jchr.org [jchr.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Bioactivity of Nitropyrazole Carboxamides: A Technical Guide for Drug Discovery
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this vast chemical space, nitropyrazole carboxamides represent a unique and relatively underexplored subclass. The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties and biological functions of the parent molecule. This in-depth technical guide provides a comprehensive overview of the biological activities of nitropyrazole carboxamides, delving into their synthesis, mechanisms of action, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. We will explore their established roles as antimicrobial and anticancer agents, their potential as enzyme inhibitors, and the critical knowledge gaps that present exciting opportunities for future research.
Introduction: The Significance of the Nitropyrazole Carboxamide Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery due to their metabolic stability and versatile synthetic accessibility.[1][2] The carboxamide linkage further enhances their drug-like properties by providing a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3] The strategic incorporation of a nitro group onto the pyrazole ring introduces a powerful modulating element. This functional group can impact the molecule's electronic profile, lipophilicity, and metabolic fate, thereby fine-tuning its biological activity.
Historically, the nitro group has been viewed with caution in drug development due to potential toxicological concerns. However, a growing body of evidence demonstrates that, when appropriately positioned within a molecular scaffold, the nitro group can be a key pharmacophoric feature, contributing to enhanced potency and selectivity.[4] This guide will dissect the available scientific literature to present a holistic view of the biological potential of nitropyrazole carboxamides.
Synthesis of Nitropyrazole Carboxamides: A Chemical Blueprint
The synthesis of nitropyrazole carboxamides typically involves the construction of the nitrated pyrazole core followed by the introduction of the carboxamide functionality. A common strategy employs the nitration of a pyrazole precursor, followed by activation of a carboxylic acid group and subsequent amidation.
One prevalent synthetic route starts with the nitration of a pyrazole-3-carboxylic acid derivative. For instance, 4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized and then coupled with a variety of amines to yield the corresponding carboxamides.[5] The nitro group in these precursors can be retained in the final molecule or, as is often the case, reduced to an amino group to generate further chemical diversity.[5]
The synthesis of nitrated pyrazoles themselves can be achieved through various methods, including direct nitration of the pyrazole ring using nitrating agents like nitric acid in sulfuric acid or acetic anhydride.[6] The regioselectivity of the nitration is a critical consideration and is influenced by the substituents already present on the pyrazole ring.
Experimental Protocol: General Synthesis of Nitropyrazole Carboxamides
-
Nitration of the Pyrazole Ring:
-
To a solution of the starting pyrazole in a suitable solvent (e.g., concentrated sulfuric acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitropyrazole derivative by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Activation of the Carboxylic Acid:
-
Suspend the nitropyrazole carboxylic acid in an inert solvent (e.g., dichloromethane or THF).
-
Add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt, NHS).
-
Stir the mixture at room temperature for a designated period to form the activated ester.
-
-
Amidation:
-
To the solution of the activated ester, add the desired amine.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted reagents.
-
Purify the final nitropyrazole carboxamide product by column chromatography or recrystallization.
-
Biological Activities of Nitropyrazole Carboxamides
The biological activities of nitropyrazole carboxamides are diverse, with documented efficacy in several key therapeutic areas. The presence and position of the nitro group are often critical determinants of their biological function.
Antimicrobial Activity
Nitropyrazole carboxamides have demonstrated significant potential as antibacterial and antifungal agents. The nitro group in these compounds is often bio-reduced in microbial cells to generate reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.
A notable example is 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which has shown a broad antibacterial spectrum comparable to nitrofurantoin.[3] This compound was found to be highly effective against experimental bacterial infections in mice, with favorable pharmacokinetic properties, including high concentrations in urine, suggesting its potential for treating urinary tract infections.[3]
Mechanism of Antimicrobial Action (Hypothesized)
The antimicrobial activity of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic species that can disrupt cellular processes.
Caption: Hypothesized mechanism of antimicrobial action for nitropyrazole carboxamides.
Anticancer Activity
The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of anticancer agents. While many potent anticancer pyrazole carboxamides are not nitrated, the nitropyrazole core serves as a crucial synthetic precursor for many of these compounds.[5] For instance, the reduction of a nitropyrazole to an aminopyrazole is a key step in the synthesis of potent kinase inhibitors.[5]
However, there is evidence to suggest that nitropyrazole carboxamides themselves can possess anticancer properties. The nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets. Furthermore, the hypoxic environment of many solid tumors can facilitate the bioreductive activation of nitroaromatic compounds, leading to selective tumor cell killing.
Several novel pyrazole-5-carboxamide derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines, with some compounds exhibiting strong inhibitory effects.[7] While these specific examples did not always retain the nitro group in the final structure, they highlight the utility of nitropyrazole intermediates in generating libraries of potential anticancer agents.
Table 1: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8e (a pyrazole-pyrimidine derivative) | MGC-803 | 1.02 ± 0.08 | [7] |
| 3a (a carbothioamide-based pyrazoline) | A549 (Lung) | 13.49 ± 0.17 | [8] |
| 3h (a carbothioamide-based pyrazoline) | A549 (Lung) | 22.54 ± 0.25 | [8] |
Enzyme Inhibition
Pyrazole carboxamides are known to be effective inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[9] The pyrazole ring can act as a hinge-binder, interacting with the ATP-binding site of kinases.
While much of the research on pyrazole carboxamide kinase inhibitors has focused on amino-substituted derivatives, the electronic properties of the nitro group could be exploited to design novel inhibitors with unique binding modes or improved selectivity. The development of 1H-pyrazole-1-carboxamidines as potent inhibitors of nitric oxide synthase (NOS) isoforms demonstrates the potential of modifying the pyrazole core to target specific enzymes.[9]
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for assessing the inhibitory activity of nitropyrazole carboxamides against a target kinase.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of nitropyrazole carboxamides is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.
Key structural features that influence activity include:
-
Position of the Nitro Group: The location of the nitro group on the pyrazole ring can significantly impact the molecule's electronic distribution and steric profile, thereby affecting its binding to a biological target.
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the compound's overall lipophilicity, solubility, and potential for forming hydrogen bonds. Aromatic and heteroaromatic substituents are commonly employed to explore interactions with hydrophobic pockets in target proteins.[10]
-
Other Substituents on the Pyrazole Ring: Additional substituents on the pyrazole ring can further modulate the compound's properties and provide opportunities for vectoral expansion to engage with different regions of a binding site.
A study on pyrazole-4-carboxamide derivatives as antitubercular agents revealed that compounds with electron-donating groups on the aryl amine moiety of the carboxamide displayed noticeable inhibitory activity.[10] This suggests that a delicate balance of electronic effects is crucial for optimal biological function.
Future Directions and Unexplored Frontiers
The field of nitropyrazole carboxamides is ripe with opportunities for further exploration. While their potential as antimicrobial agents is the most clearly defined, their utility in other therapeutic areas, particularly oncology and inflammatory diseases, warrants deeper investigation.
Key areas for future research include:
-
Systematic Exploration of the Nitropyrazole Chemical Space: A comprehensive medicinal chemistry effort to synthesize and screen a diverse library of nitropyrazole carboxamides against a wide range of biological targets is needed.
-
Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to understand how the nitro group contributes to their biological effects. This includes investigating their potential for bioreductive activation and their interactions with specific cellular pathways.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[4][11]
-
Exploiting the Nitro Group for Targeted Drug Delivery: The potential for the nitro group to be selectively reduced in hypoxic environments could be harnessed to develop tumor-targeted prodrugs.
Conclusion
Nitropyrazole carboxamides represent a fascinating and promising class of bioactive molecules. The strategic incorporation of a nitro group onto the versatile pyrazole carboxamide scaffold offers a powerful tool for modulating biological activity. While their application as antimicrobial agents is supported by compelling evidence, their potential in other therapeutic areas remains largely untapped. This guide has synthesized the current state of knowledge, highlighting both the established activities and the significant opportunities for future research. By embracing a systematic and mechanistically driven approach to the study of nitropyrazole carboxamides, the scientific community can unlock the full therapeutic potential of this enigmatic class of compounds.
References
- Joshi, S. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1190.
- Heifetz, C. L., et al. (1975). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial Agents and Chemotherapy, 8(2), 157-165.
- Liu, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-897.
- Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080.
- Bahuguna, A., et al. (2017). Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Antimicrobial Agents and Chemotherapy, 61(6), e00115-17.
- Prathyusha, J., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2007-2014.
- Garvey, E. P., et al. (1998). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 41(16), 2964-2973.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(44), 40043-40061.
- Sharshira, E. M., & Hamada, N. M. (2011).
- Thumar, N. M., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1085-1091.
- Ion, G., et al. (2013). Synthesis of new pyrazole derivatives and their anticancer evaluation. Revue Roumaine de Chimie, 58(4-5), 361-368.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773.
- Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.
- Al-Hourani, B. J., et al. (2022).
- Sharshira, E. M., & Youssef, M. M. (2012). Synthesis, Antibacterial and Antifungal Activities of Some Pyrazole-1-Carbothioamides and Pyrimidine-2(1H)-Thiones. American Journal of Organic Chemistry, 2(2), 26-31.
- Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080.
- Sharshira, E. M., & Hamada, N. M. (2011). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Molecules (Basel, Switzerland), 16(9), 7736–7745.
- da Silva, C. F., et al. (2022). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Pharmaceuticals, 15(10), 1228.
- Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5173.
-
Inotiv. (n.d.). Pulmonary Disease Models. Retrieved from [Link]
-
Ichor Life Sciences. (n.d.). In Vivo Disease Models. Retrieved from [Link]
- Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
Sources
- 1. mdpi.com [mdpi.com]
- 2. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. inotiv.com [inotiv.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
A Technical Guide to the Discovery and Development of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical exploration of a specific, promising subclass: derivatives of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. We will dissect the rationale behind selecting this scaffold, detailing synthetic strategies, robust biological evaluation protocols, and the critical interpretation of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutics.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Heterocyclic compounds are foundational to drug discovery, with pyrazole-containing molecules being particularly prominent.[3][4] The five-membered ring, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and a rich potential for biological interactions. Pyrazole derivatives have demonstrated a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antipyretic activities.[1][3][5]
The core subject of this guide, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , is a strategically designed scaffold. Its key features include:
-
The 5-Nitro Group: The nitro group is a powerful electron-withdrawing moiety that significantly alters the electronic landscape of the pyrazole ring.[6][7] This feature can be critical for enhancing binding affinity to biological targets. Furthermore, the nitro group is a known pharmacophore in various antimicrobial and antiparasitic agents, where it can be bioreduced to cytotoxic radical species within the target organism.[7][8][9]
-
The 3-Carboxamide Linker: The carboxamide group is a stable, planar unit that is an excellent hydrogen bond donor and acceptor, frequently involved in crucial interactions with protein active sites.
-
The N-(2-aminoethyl) Side Chain: This flexible chain provides a critical vector for chemical modification. The terminal primary amine is a versatile functional handle that can be readily derivatized to explore a wide chemical space, enabling the fine-tuning of physicochemical properties (like solubility and lipophilicity) and the optimization of target engagement.
This strategic combination of a bio-active core, a key electronic feature, and a versatile synthetic handle makes this scaffold an exceptional starting point for a drug discovery campaign.
Synthetic Strategy: From Core Synthesis to Derivative Library
The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and its derivatives is a logical, multi-step process. The overarching strategy involves the initial construction of the core pyrazole ring, followed by functionalization of the side chain.
General Synthetic Workflow
The pathway to generating a library of derivatives follows a clear and logical progression. The initial phase focuses on creating the core molecule, which then serves as a common intermediate for subsequent parallel synthesis or individual modifications.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines the synthesis of the parent compound, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid
-
Begin with a suitable precursor, such as ethyl 2,4-dioxopentanoate.[10]
-
Dissolve the precursor in a suitable solvent like ethanol.
-
Add hydrazine hydrate dropwise at room temperature to initiate cyclization, forming the pyrazole ring.
-
The resulting pyrazole ester is then subjected to nitration using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions (0-5°C).
-
Finally, hydrolyze the ester group to the carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the product.
-
Filter, wash with cold water, and dry the resulting 5-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Amide Coupling
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases, indicating the formation of the acid chloride. Remove the solvent and excess reagent under reduced pressure.
-
In a separate flask, dissolve N-Boc-ethylenediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0°C.
-
Add the previously prepared acid chloride, dissolved in DCM, dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the final product.
-
Filter and dry the product, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , which can be purified further by recrystallization or chromatography.
Biological Evaluation and Structure-Activity Relationship (SAR)
With a robust synthetic route established, the next critical phase is the biological evaluation of the synthesized derivatives to establish a structure-activity relationship (SAR). The choice of assays is dictated by the therapeutic hypothesis for the scaffold. Given the broad activities of pyrazoles, a multi-pronged screening approach is often justified.[1]
Primary Screening Assays
Based on extensive literature precedent, primary screening for this class of compounds should focus on areas where pyrazoles have shown significant promise, such as oncology and infectious diseases.[4][8][11]
-
Anticancer Activity: An initial screen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., MGC-803, MV4-11, HCT-116) is a cost-effective method to identify compounds with cytotoxic or anti-proliferative effects.[4][12][13]
-
Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors.[12] Assays against specific kinases known to be drivers in cancer, such as FLT3 or CDK2/4, can provide direct mechanistic insight.[12]
-
Antiparasitic Activity: The 5-nitro functionality is a strong indicator for potential antiparasitic activity.[8][9] Screening against parasites like Trypanosoma cruzi or Leishmania donovani would be a logical step.[8][9]
Dissecting the Structure-Activity Relationship (SAR)
The goal of derivatization is to understand how structural changes impact biological activity. By systematically modifying the terminal amine of the N-(2-aminoethyl) side chain, we can probe the chemical space around the core scaffold.
Below is a representative table summarizing hypothetical SAR data from an initial anticancer screen.
| Compound ID | Modification (R-group on terminal amine) | Structure | IC₅₀ (µM) vs. MGC-803 Cell Line | Field Insights |
| CORE-01 | -H | R-NH₂ | 15.2 | Baseline activity of the primary amine. |
| DERIV-02 | -C(O)CH₃ (Acetyl) | R-NH-C(O)CH₃ | 8.5 | Neutral amide improves activity, suggesting a hydrogen bond acceptor is tolerated. |
| DERIV-03 | -CH₂Ph (Benzyl) | R-NH-CH₂Ph | 2.1 | Introduction of a bulky, lipophilic group significantly enhances potency. This points to a hydrophobic pocket in the target's binding site. |
| DERIV-04 | -C(O)Ph (Benzoyl) | R-NH-C(O)Ph | 0.95 | Combining lipophilicity with H-bond accepting capability (amide) yields the most potent compound. The rigid structure may improve binding conformation. |
| DERIV-05 | -SO₂Ph (Benzenesulfonyl) | R-NH-SO₂Ph | 25.8 | The sulfonamide is detrimental to activity, possibly due to steric hindrance or unfavorable electronic properties of the sulfonyl group. |
Causality Behind the SAR: The data suggest that the target protein possesses a binding pocket that can accommodate a bulky, hydrophobic substituent like a phenyl ring. The dramatic increase in potency from CORE-01 to DERIV-03 and DERIV-04 strongly supports this hypothesis.[12] The superior activity of the benzamide (DERIV-04 ) over the benzylamine (DERIV-03 ) indicates that the carbonyl oxygen may be forming a critical hydrogen bond, further anchoring the inhibitor in the active site.
Potential Mechanisms of Action
Understanding the mechanism of action is paramount for advancing a compound toward clinical development. For N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide derivatives showing anticancer activity, a primary hypothesis would be the inhibition of protein kinases.
Many small-molecule kinase inhibitors bind in the ATP pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that drive cell proliferation and survival.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS 1159989-44-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a molecule belonging to the pharmacologically significant class of pyrazole carboxamides. While specific research on this compound is emerging, this document synthesizes available data with established knowledge of the broader pyrazole carboxamide scaffold. We will explore its chemical properties, postulate a synthetic route, and provide detailed, field-proven protocols for its biological evaluation. Furthermore, we will discuss a potential mechanism of action by examining its role as a putative kinase inhibitor within relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules for therapeutic applications.
Introduction: The Promise of a Scaffold
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a distinct chemical entity identified by the CAS number 1159989-44-2. It belongs to the pyrazole carboxamide class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] Pyrazole derivatives have been successfully developed into drugs for a range of diseases, showcasing their versatility and favorable pharmacological properties.[2] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and tunable framework for interacting with biological targets. The carboxamide linkage is a common feature in many enzyme inhibitors, often participating in crucial hydrogen bonding interactions within the active site. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and potential biological activity. The 2-aminoethyl side chain introduces a basic and flexible moiety that can be critical for target engagement and pharmacokinetic properties.
While extensive studies on N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide are not yet widely published, its structural features strongly suggest its potential as a bioactive molecule, likely as an enzyme inhibitor. This guide will, therefore, leverage the wealth of information on related pyrazole carboxamides to provide a robust framework for its investigation.
Chemical and Physical Properties
Below is a summary of the known properties of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
| Property | Value | Source |
| CAS Number | 1159989-44-2 | SynHet[3] |
| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | SynHet[3] |
| Molecular Formula | C₆H₉N₅O₃ | AK Scientific[4] |
| Molecular Weight | 199.17 g/mol | AK Scientific[4] |
| Canonical SMILES | C1=C(C(=O)NCC N)N=C(N1)[O-] | PubChem |
| Purity | Typically >95% | AK Scientific[4] |
| Appearance | Likely a solid at room temperature | Inferred |
The Pyrazole Carboxamide Scaffold in Medicinal Chemistry: A Legacy of Activity
The pyrazole carboxamide core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities. Understanding this context is crucial for appreciating the potential of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Anticancer Activity: Many pyrazole carboxamides have been developed as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5] For instance, derivatives have shown significant activity against acute myeloid leukemia (AML) by targeting Fms-like tyrosine kinase 3 (FLT3).[5]
-
Anti-Inflammatory Properties: This class of compounds has also been investigated for its anti-inflammatory effects.[2]
-
Antimicrobial and Antifungal Activity: Researchers have synthesized novel pyrazole carboxamide derivatives and demonstrated their potential as antimicrobial and antitubercular agents.[1][6]
-
Other Therapeutic Areas: The versatility of the pyrazole carboxamide scaffold has led to its exploration in various other therapeutic areas, including as carbonic anhydrase inhibitors and for the treatment of neurodegenerative diseases.[7][8]
The diverse biological activities of this scaffold underscore the high probability that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide possesses valuable pharmacological properties worthy of investigation.
Postulated Synthesis Workflow
A plausible and efficient synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide can be envisioned through a standard two-step process involving the formation of the pyrazole carboxylic acid core followed by an amidation reaction.[9]
Caption: Postulated two-step synthesis of the target compound.
Step-by-Step Methodology:
-
Acid Chloride Formation: 5-nitro-1H-pyrazole-3-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., DCM or THF). To this solution, an excess of ethylenediamine is added slowly at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. A tertiary amine base like triethylamine may be added to scavenge the HCl byproduct. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
General Protocols for Biological Evaluation
To elucidate the biological activity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a tiered screening approach is recommended.
Caption: A typical workflow for biological evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10][11][12]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., a panel of leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Target-Based Screening: Kinase Inhibition Assay
Given the prevalence of kinase inhibition among pyrazole carboxamides, a kinase inhibition assay is a logical next step.[2][13][14]
Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare the kinase of interest (e.g., FLT3), its specific substrate, and ATP in a kinase assay buffer.
-
Compound Preparation: Create a serial dilution of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, add the test compound and the kinase. Incubate briefly to allow for binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Potential Signaling Pathway: Targeting FLT3 in Acute Myeloid Leukemia
A significant number of pyrazole carboxamides have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[5] Constitutive activation of FLT3 drives the proliferation and survival of leukemic cells through downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways.[6][7][15]
Sources
- 1. jocpr.com [jocpr.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3, a signaling pathway gene [ogt.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. atcc.org [atcc.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
An In-Depth Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This guide provides a comprehensive technical overview of pyrazole-based compounds as kinase inhibitors, with a specific focus on the novel entity, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. While specific biological data for this compound is not yet widely available in public literature, this document will leverage the extensive knowledge of a well-established pyrazole-containing kinase inhibitor, crizotinib, as a proxy to delineate the probable mechanism of action, target kinases, and a roadmap for preclinical evaluation. This guide will detail the synthesis, characterization, and formulation of pyrazole derivatives and provide step-by-step protocols for essential in vitro and cell-based assays to empower researchers in the exploration of this promising class of molecules.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the pyrazole ring has emerged as a critical pharmacophore due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This interaction is a cornerstone of the inhibitory activity of many successful drugs.
This guide focuses on the potential of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide as a novel kinase inhibitor. To provide a robust framework for its investigation, we will draw parallels with crizotinib, a clinically approved multi-targeted tyrosine kinase inhibitor that features a related aminopyrazole core. Crizotinib is known to inhibit receptor tyrosine kinases (RTKs) such as anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (c-Met), and ROS1.[2][3][4] The structural similarities suggest that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide may exhibit activity against a similar spectrum of kinases, making it a compelling candidate for further research.
Physicochemical Properties and Synthesis
Physicochemical Properties of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.
| Property | Value | Source |
| CAS Number | 1159989-44-2 | [5] |
| Molecular Formula | C6H9N5O3 | [5] |
| Molecular Weight | 199.17 g/mol | [5] |
| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | [5] |
| SMILES | C1=C(NN=C1C(=O)O)[O-] | [5] |
Proposed Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
While a specific synthetic route for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not detailed in the public domain, a plausible synthesis can be proposed based on established pyrazole chemistry. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6]
A potential synthetic pathway could start from a suitably substituted pyrazole carboxylic acid, which is then activated and coupled with a protected ethylenediamine. The final step would involve deprotection to yield the target compound.
DOT Script for Proposed Synthesis
Caption: Proposed synthetic route for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a panel of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. The spectra of pyrazole derivatives show characteristic signals for the ring protons and carbons.[4][7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Mechanism of Action and Target Kinases
Based on the pyrazole scaffold, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrazole core is expected to form hydrogen bonds with the hinge region of the kinase, while the substituents on the ring will interact with the surrounding hydrophobic pockets, determining the compound's selectivity and potency.
Given the precedent set by crizotinib, the primary targets for investigation should include:
-
Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[2][3]
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in various cancers and is associated with tumor growth, invasion, and metastasis.[2][4]
-
ROS1: Similar to ALK, ROS1 rearrangements result in fusion proteins with oncogenic potential, particularly in NSCLC.[10]
DOT Script for Crizotinib's Mechanism of Action
Caption: Hypothesized mechanism of action for a pyrazole-based kinase inhibitor.
Experimental Protocols for Preclinical Evaluation
A systematic evaluation of a novel kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.
Principle: A recombinant kinase is incubated with a substrate and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation.
Protocol (ADP-Glo™ Kinase Assay as an example): [11]
-
Reagent Preparation:
-
Prepare a stock solution of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in DMSO.
-
Prepare serial dilutions of the compound in the appropriate kinase assay buffer.
-
Prepare a solution of the recombinant target kinase (e.g., ALK, c-Met, or ROS1) in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block the phosphorylation of the target kinase and its downstream effectors within a cellular context.
Principle: Cells expressing the target kinase are treated with the inhibitor, and the levels of phosphorylated and total kinase are measured by Western blot.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., H3122 or SU-DHL-1 for ALK) to 70-80% confluency.
-
Treat the cells with various concentrations of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide for a specified time (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-ALK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTS Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Principle: Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, which can be quantified by measuring absorbance.[13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Resistance Mechanisms
A critical aspect of developing targeted therapies is understanding the potential for acquired resistance. For crizotinib, resistance mechanisms include:
-
On-target mutations: Mutations in the kinase domain of ALK or ROS1 can prevent the inhibitor from binding effectively.[16][17]
-
Bypass signaling: Activation of alternative signaling pathways can compensate for the inhibition of the primary target.[8]
-
Drug efflux: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.
Investigating potential resistance to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide can be achieved by generating resistant cell lines through long-term exposure to the compound and subsequent genomic and proteomic analysis.
Conclusion
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide represents a promising new chemical entity within the well-validated class of pyrazole-based kinase inhibitors. By leveraging the knowledge gained from established drugs like crizotinib, a clear path for its preclinical evaluation can be defined. The protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers embarking on the characterization of this and other novel pyrazole-based kinase inhibitors, with the ultimate goal of advancing the development of new targeted therapies.
References
- Crizotinib: A comprehensive review. Journal of Clinical Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056782/]
- What is the mechanism of Crizotinib? Patsnap Synapse. [URL: https://www.patsnap.
- Crizotinib (Xalkori). Cancer Research UK. [URL: https://www.cancerresearchuk.
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays-a-guide-for-researchers]
- EZcountTM MTS Cell Assay Kit. HiMedia Laboratories. [URL: https://www.himedialabs.com/td/cck053.pdf]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
- Protein Dephosphorylation Methods. Antibodies Inc. [URL: https://www.antibodiesinc.
- MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam. [URL: https://www.abcam.
- ALK2 Kinase Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-alk2-kinase-protocol.pdf]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5103]
- Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [URL: https://www.researchgate.
- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3310706/]
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [URL: https://www.derpharmachemica.
- N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. SynHet. [URL: https://www.synhet.com/product/n-2-aminoethyl-5-nitro-1h-pyrazole-3-carboxamide-cas-1159989-44-2/]
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454340/]
- Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/ci4004059]
- Crizotinib. Wikipedia. [URL: https://en.wikipedia.org/wiki/Crizotinib]
- Cell Viability Assay Protocols. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-prolferation-and-viability-assays/cell-viability-assay-protocols.html]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. [URL: https://patents.google.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [URL: https://www.researchgate.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00349/full]
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39680630/]
- Optimization of a LanthaScreen Kinase assay for ALK. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9002821/]
- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/40]
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S007668791930164X]
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4084]
Sources
- 1. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. sysy.com [sysy.com]
- 4. connectjournals.com [connectjournals.com]
- 5. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 10. peakproteins.com [peakproteins.com]
- 11. promega.com [promega.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. broadpharm.com [broadpharm.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro kinase assay [bio-protocol.org]
A Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: A Versatile Fragment for Modern Drug Discovery
Foreword: The Fragment-Based Philosophy
In the landscape of modern drug discovery, two primary philosophies have traditionally guided the identification of lead compounds: high-throughput screening (HTS) and rational, structure-based design. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful third pillar, offering a more efficient and intelligent path to novel therapeutics.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD begins with small, low-complexity molecules—"fragments"—typically with molecular weights under 300 Daltons.[2][3] These fragments bind with low affinity but high ligand efficiency to the target protein. Through sensitive biophysical techniques, we identify these weak binding events and then, guided by structural biology, chemically elaborate these fragments into potent, drug-like leads.[2][4] This approach allows for a more thorough exploration of chemical space around a binding site and often yields leads with superior physicochemical properties compared to traditional HTS hits.[5]
This guide focuses on a particularly promising, yet underexplored fragment: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide . We will dissect its molecular architecture, propose a robust synthetic route, and lay out a comprehensive workflow for its application in a drug discovery campaign, from initial screening to lead optimization.
Part 1: The Core Fragment in Focus: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign. The ideal fragment is small, soluble, contains diverse chemical functionalities, and possesses synthetic vectors for future chemical elaboration. N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is an exemplary candidate that fulfills these criteria.
Molecular Architecture and Physicochemical Properties
Let's deconstruct the molecule to understand its potential. The core is a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[6] This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and ability to engage in a variety of protein-ligand interactions.[7][8]
-
IUPAC Name: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide[9]
-
CAS Number: 1159989-44-2[9]
-
Molecular Formula: C6H8N6O3
| Property | Value (Predicted/Calculated) | Significance for FBDD |
| Molecular Weight | 212.17 g/mol | Falls well within the desired range for fragments (<300 Da), maximizing the potential for efficient binding.[2][5] |
| Hydrogen Bond Donors | 4 | Provides multiple opportunities for directed interactions with protein active sites. |
| Hydrogen Bond Acceptors | 5 | Complements the donor count, creating a rich pharmacophoric profile. |
| cLogP | -0.8 (Predicted) | The negative value suggests high aqueous solubility, which is critical for high-concentration screening required in FBDD. |
| Topological Polar Surface Area (TPSA) | 154 Ų | Indicates good potential for membrane permeability and interaction with polar binding sites. |
The structure presents three key functional regions:
-
The Pyrazole Core: A metabolically robust, aromatic scaffold. The two ring nitrogens can act as hydrogen bond acceptors, while the N-H can be a hydrogen bond donor.[7] It serves as a stable anchor for fragment binding.
-
The Nitro Group (-NO2): A strong electron-withdrawing group that modulates the electronics of the pyrazole ring.[10] While sometimes viewed with caution due to potential toxicity, in a fragment context, it serves as a powerful hydrogen bond acceptor and a potential metabolic site that can be easily modified during optimization.[10] Its inclusion adds chemical diversity to a fragment library.
-
The Aminoethyl Carboxamide Side Chain (-C(O)NH(CH2)2NH2): This is the primary vector for elaboration. The terminal primary amine is a versatile synthetic handle that can be readily modified through acylation, alkylation, or reductive amination to "grow" the fragment into a larger, more potent molecule.[4] The amide linkage provides additional hydrogen bonding capacity.
Part 2: A Proposed Synthetic Route
While this specific molecule is available from commercial suppliers, understanding its synthesis is crucial for generating analogues during the hit-to-lead phase.[9] A robust and scalable synthesis can be proposed based on established pyrazole chemistry.[11][12] The key starting material is 5-nitro-1H-pyrazole-3-carboxylic acid.[13]
Workflow for Synthesis
Caption: Proposed three-step synthesis of the target fragment.
Detailed Protocol:
-
Step 1: Activation of the Carboxylic Acid.
-
Rationale: The carboxylic acid of the starting material, 5-nitro-1H-pyrazole-3-carboxylic acid, must be activated to facilitate amide bond formation. Conversion to an acid chloride is a standard and highly effective method.[11]
-
Procedure: To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.
-
-
Step 2: Amide Bond Formation.
-
Rationale: The highly reactive acid chloride is coupled with a mono-protected diamine. N-Boc-ethylenediamine is chosen as it selectively allows reaction at the free amine while the other is protected. A base like triethylamine (TEA) is required to scavenge the HCl byproduct.
-
Procedure: Dissolve N-Boc-ethylenediamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of the crude 5-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in DCM dropwise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected intermediate.
-
-
Step 3: Boc Deprotection.
-
Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine. This is achieved under acidic conditions.[14]
-
Procedure: Dissolve the crude Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours. Monitor by LC-MS. Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by reverse-phase HPLC or by precipitation of the HCl salt by dissolving in a minimal amount of methanol and adding ethereal HCl to yield the final product, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Part 3: Application in a Drug Discovery Workflow
Possessing the fragment is merely the first step. Its true value is realized through a systematic FBDD campaign. As a Senior Application Scientist, I advocate for an integrated workflow where biophysics, structural biology, and medicinal chemistry work in concert.
Phase 1: Fragment Screening and Hit Identification
The goal of this phase is to unequivocally confirm that the fragment binds to the target protein at a specific site. Due to the weak affinities expected (micromolar to millimolar range), highly sensitive biophysical techniques are mandatory.[1][2]
Caption: A typical biophysical screening cascade for FBDD.
Recommended Primary Screening Method: Surface Plasmon Resonance (SPR)
-
Causality: SPR is an excellent primary screening technique because it is high-throughput, requires minimal protein, and provides real-time kinetics (association and dissociation rates) and affinity (KD) data. It directly measures binding, reducing false positives from assay interference.
-
Protocol Outline:
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Screening: Inject a high concentration (e.g., 200 µM - 1 mM) of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in solution over the chip.
-
Detection: A binding event is detected as a change in the refractive index at the surface, measured in Response Units (RU).
-
Hit Criteria: A confirmed, concentration-dependent response is considered a hit.
-
Recommended Validation Method: NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR), particularly ligand-observed methods like Saturation Transfer Difference (STD) or protein-observed methods like ¹H-¹⁵N HSQC, are the gold standard for validating fragment hits.[5] They not only confirm binding but can also provide structural information about the binding site, eliminating non-specific or aggregator-based hits.
-
Protocol Outline (¹H-¹⁵N HSQC):
-
Preparation: Prepare a sample of ¹⁵N-isotopically labeled target protein.
-
Baseline Spectrum: Acquire a baseline 2D HSQC spectrum. Each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Add increasing concentrations of the fragment to the protein sample and acquire subsequent HSQC spectra.
-
Analysis: Peaks corresponding to amino acid residues in or near the binding site will shift their position (a Chemical Shift Perturbation, or CSP). Mapping these CSPs onto the protein's structure reveals the binding location.
-
Phase 2: Structure-Guided Lead Optimization
With a validated hit and a high-resolution crystal structure of the fragment-protein complex, the "fragment evolution" or "growing" phase begins.[4] The goal is to synthesize new analogues that extend from the core fragment to engage with nearby pockets in the active site, thereby increasing affinity and potency.
Strategy: Fragment Growing from the Aminoethyl Vector
The primary amine of our fragment is the key synthetic handle for this process.
Caption: Iterative cycle of structure-guided fragment growing.
-
Causality: The crystal structure will reveal unoccupied pockets adjacent to where the aminoethyl side chain is located. By adding chemical moieties that can form favorable interactions (e.g., hydrophobic, hydrogen bonding) with these pockets, we can achieve significant gains in binding affinity.
-
Workflow:
-
Structural Analysis: Examine the co-crystal structure. Identify a nearby hydrophobic pocket or a potential hydrogen bond donor/acceptor on the protein surface that is not engaged by the initial fragment.
-
Design: Design a small set of analogues. For example, if a hydrophobic pocket is identified, one might perform a reductive amination with a series of aldehydes (e.g., benzaldehyde, cyclohexanecarbaldehyde) to add lipophilic groups. If a hydrogen bond donor is available, acylation with an appropriate acid chloride could be employed.
-
Synthesis: Synthesize the designed analogues using the primary amine as the reaction site.
-
Testing: Evaluate the new analogues for binding affinity using SPR or ITC. A successful modification will show a lower KD value (higher affinity).
-
Iteration: Co-crystallize the most promising new analogue with the target protein. This new structure will guide the next round of design, continuing the cycle until a lead compound with the desired potency and drug-like properties is achieved.
-
Conclusion
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not merely a chemical compound; it is a well-designed starting point for a sophisticated drug discovery journey. Its pyrazole core provides a stable, medicinally-relevant anchor.[15][16] Its physicochemical properties are tailored for the demands of fragment screening, and its versatile synthetic handle offers a clear and rational path for optimization. This guide has provided the strategic framework, synthetic rationale, and a practical workflow for leveraging this fragment's potential. By integrating biophysical screening with structure-guided design, research teams can utilize this powerful fragment to efficiently develop novel lead compounds against a wide range of challenging biological targets.
References
- Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
- Fragment-based drug discovery: A graphical review. PubMed.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-Based Drug Design: From Then until Now, and Toward the Future.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. SynHet.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 11. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: A Technical Guide
Introduction
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The incorporation of a nitro group, a carboxamide linkage, and an aminoethyl side chain imparts a unique combination of electronic and steric properties, suggesting potential applications as an intermediate in the synthesis of novel bioactive molecules.
A definitive structural elucidation and purity assessment of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is paramount for its progression in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the comprehensive characterization of this molecule. The guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the experimental rationale and data interpretation rooted in established chemical principles. While specific experimental data for this exact molecule is not publicly available, this guide will present predicted data based on the analysis of structurally related compounds and provide the framework for its empirical verification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry.
A. Experimental Protocol: A Self-Validating Approach
The choice of solvent and experimental parameters is critical for acquiring high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The compound's polarity, owing to the amide, nitro, and amino groups, suggests solubility in polar aprotic deuterated solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it will solubilize the compound and its residual water peak does not typically interfere with the signals of interest. Deuterated methanol (CD₃OD) is an alternative, though proton exchange with the amine and amide N-H protons may occur. Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. However, for DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for calibration.
-
Data Acquisition:
-
¹H NMR: Spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are necessary. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.
-
B. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to each proton environment in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole N-H | ~14.0 - 15.0 | Broad Singlet | 1H | The acidic proton on the pyrazole ring, often broadened due to quadrupole effects of the adjacent nitrogen atoms and potential tautomerism.[1] |
| Amide N-H | ~8.5 - 9.5 | Triplet | 1H | Coupled to the adjacent CH₂ group of the ethyl chain. The downfield shift is due to the deshielding effect of the carbonyl group. |
| Pyrazole C4-H | ~7.0 - 7.5 | Singlet | 1H | The sole proton on the pyrazole ring, appearing as a singlet. Its chemical shift is influenced by the electron-withdrawing nitro group at C5 and the carboxamide group at C3. |
| Methylene (CH₂-NH) | ~3.4 - 3.8 | Quartet or Multiplet | 2H | Coupled to the amide N-H and the other CH₂ group. |
| Methylene (CH₂-NH₂) | ~2.8 - 3.2 | Triplet | 2H | Coupled to the adjacent CH₂ group. |
| Amine N-H₂ | ~2.0 - 3.0 | Broad Singlet | 2H | The protons of the primary amine, often appearing as a broad signal that can exchange with residual water in the solvent. |
C. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide C=O | ~160 - 165 | The carbonyl carbon of the amide group, typically found in this region.[2] |
| Pyrazole C5 | ~150 - 155 | The carbon bearing the nitro group, significantly deshielded due to the strong electron-withdrawing effect of the NO₂ group. |
| Pyrazole C3 | ~140 - 145 | The carbon attached to the carboxamide group. |
| Pyrazole C4 | ~110 - 115 | The C-H carbon of the pyrazole ring. |
| Methylene (CH₂-NH) | ~40 - 45 | The methylene carbon adjacent to the amide nitrogen. |
| Methylene (CH₂-NH₂) | ~35 - 40 | The methylene carbon adjacent to the primary amine. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
A. Experimental Protocol: A Robust and Validated Method
Step-by-Step Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). This is the most common and convenient method for solid samples.
-
Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the compound can be finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
B. Predicted IR Absorption Bands
The IR spectrum of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide will display characteristic absorption bands for its constituent functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Amine and Amide) | 3400 - 3200 | Medium-Strong, Broad | Primary amine (NH₂) and secondary amide (N-H). Often appears as multiple overlapping peaks. |
| C-H Stretch (Aromatic) | ~3100 | Medium | C-H bond of the pyrazole ring. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | C-H bonds of the ethyl chain. |
| C=O Stretch (Amide I) | ~1680 - 1650 | Strong | Carbonyl group of the secondary amide. |
| N-O Asymmetric Stretch (Nitro) | ~1550 - 1500 | Strong | Asymmetric stretching of the NO₂ group. |
| N-H Bend (Amide II) | ~1550 - 1510 | Medium | In-plane bending of the N-H bond in the secondary amide. |
| N-O Symmetric Stretch (Nitro) | ~1350 - 1300 | Strong | Symmetric stretching of the NO₂ group. |
| C-N Stretch | ~1200 - 1000 | Medium | C-N bonds of the amide and amine groups. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
A. Experimental Protocol: Ensuring Accurate Mass Determination
Step-by-Step Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms that can be readily protonated. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the elemental composition (C₆H₉N₅O₃).
-
Sample Introduction: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
B. Predicted Mass Spectrum
The molecular formula of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is C₆H₉N₅O₃.
-
Monoisotopic Mass: 199.0705 g/mol
-
Average Mass: 199.165 g/mol
Expected Observations in ESI-MS:
-
Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 199.0705 (in HRMS) or 199.1 (in low-resolution MS). The high-resolution measurement is crucial for confirming the molecular formula.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur, or tandem MS (MS/MS) experiments can be performed to induce fragmentation. Expected fragmentation pathways would likely involve the loss of the aminoethyl side chain or cleavage of the amide bond.
IV. Visualization of Analytical Workflows
To provide a clear overview of the spectroscopic analysis process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
V. Conclusion
The structural characterization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide has outlined the detailed methodologies and predicted spectral data that would confirm the identity and purity of this compound. By following these self-validating protocols and leveraging the interpretive frameworks provided, researchers can confidently establish the molecular structure of this and related pyrazole derivatives, a critical step in advancing their potential applications in drug discovery and materials science.
References
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Koparır, P., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8235. Available at: [Link]
-
Kostenko, A. V., et al. (2021). Nitropyrazoles (review). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Unveiling the Therapeutic Targets of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3] This guide focuses on a specific, yet under-investigated molecule, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, providing a strategic framework for the identification and validation of its potential therapeutic targets. While direct biological data for this compound is sparse, its structural motifs—a nitropyrazole core and a carboxamide side chain—suggest a high potential for interaction with key biological macromolecules. This document serves as a technical roadmap, synthesizing established methodologies in chemical biology and proteomics to empower researchers to systematically uncover the mechanism of action and therapeutic potential of this and similar novel chemical entities.
Introduction: The Pyrazole Carboxamide Scaffold - A Realm of Therapeutic Potential
The versatility of the pyrazole nucleus allows for the synthesis of diverse analogues, making it a fertile ground for drug discovery.[4] Pyrazole-containing compounds have been successfully developed into drugs for a range of conditions.[5] The carboxamide moiety is also a common feature in many bioactive molecules, often participating in crucial hydrogen bonding interactions with protein targets.
Recent research has highlighted the potential of pyrazole carboxamide derivatives in oncology and inflammatory diseases:
-
Kinase Inhibition: Certain 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are key targets in acute myeloid leukemia (AML).[6][7]
-
HDAC Inhibition: A series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were found to selectively inhibit and even degrade histone deacetylase 6 (HDAC6), showing therapeutic efficacy in a mouse model of acute liver injury.[8]
-
Anti-inflammatory Activity: The pyrazole scaffold is a component of drugs known for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[5]
Given this precedent, it is logical to hypothesize that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide may also modulate the activity of protein kinases, histone deacetylases, or other enzymes involved in cellular signaling and inflammation. The presence of the nitro group can influence the electronic properties of the pyrazole ring, potentially altering binding affinities and specificities compared to other derivatives.[9]
Strategic Framework for Target Identification
The primary challenge with a novel compound is to identify its molecular target(s) to understand its mechanism of action.[10][11] A multi-pronged approach, combining both direct and indirect methods, is often the most effective strategy. The two main pillars of direct target identification are affinity-based and label-free methods.[10][12]
Initial Phenotypic Screening
Before embarking on resource-intensive target deconvolution, a broad phenotypic screen can provide crucial clues about the compound's biological effects and guide hypothesis generation.
Experimental Protocol: High-Content Cellular Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel).
-
Compound Treatment: Treat cells with a range of concentrations of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide for 24-72 hours.
-
Multiparametric Imaging: Use an automated microscope to capture images of cells stained with fluorescent dyes for various cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cell cycle markers, cytoskeletal integrity).
-
Data Analysis: Quantify changes in these features to create a "phenotypic fingerprint" of the compound's activity. This can be compared to the fingerprints of known drugs to infer potential mechanisms of action.
Affinity-Based Target Identification
These methods rely on using a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[10][12]
Workflow for Affinity-Based Target Identification
Caption: Workflow for Affinity-Based Target Identification.
Detailed Protocol: Biotin-Tagged Pull-Down Assay [10]
-
Probe Synthesis:
-
Conduct a preliminary Structure-Activity Relationship (SAR) study by synthesizing simple analogues of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide to determine which positions can be modified without losing the desired phenotypic activity. The terminal amino group of the ethylamine side chain is a prime candidate for linker attachment.
-
Covalently attach a biotin tag to the selected position via a flexible linker (e.g., polyethylene glycol).
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., MV4-11 for potential kinase targets) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Purification:
-
Incubate the biotinylated compound with the cell lysate for 2-4 hours at 4°C to allow for binding.
-
As a negative control, incubate a separate aliquot of lysate with free biotin and another with an inactive analogue of the compound.
-
Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate for another 1-2 hours to capture the biotin-probe-protein complexes.[10]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise protein bands that are unique to the active compound pull-down, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Label-Free Target Identification
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties. These techniques rely on the principle that drug-target binding changes a physical property of the target protein.[10][12]
A. Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: In Vitro Evaluation of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound of interest, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, is a distinct molecule within this class, characterized by a nitro group, which is known to be a pharmacophore in various bioactive molecules, and an aminoethyl carboxamide side chain.[3] While specific biological data for this compound is not yet extensively documented, its structural motifs suggest a high potential for therapeutic relevance.
This guide provides a comprehensive framework for the initial in vitro screening of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to ascertain the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound. As a Senior Application Scientist, the rationale behind each step is elucidated to ensure not only procedural accuracy but also a deep understanding of the experimental design.
PART 1: Foundational Assays for Preliminary Bioactivity Screening
The initial screening strategy is designed to cast a wide net, exploring the most common therapeutic areas for pyrazole derivatives. This involves a primary cytotoxicity screen against a panel of cancer cell lines, followed by antimicrobial and anti-inflammatory assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in anticancer drug discovery.[4][5]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Treat the cells with the prepared dilutions of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data for Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 |
| This table presents data for various pyrazole derivatives to provide a comparative context for newly tested compounds.[4] |
Antimicrobial Activity Screening: Broth Microdilution Method
Given that many pyrazole derivatives exhibit antibacterial and antifungal properties, it is prudent to screen N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide for such activities.[2] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for Antibacterial Screening
-
Microorganism Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) adjusted to 10^6 cells/mL.
-
Compound Dilution: In a 96-well microplate, perform serial dilutions of the test compound in the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Add 10 µL of the microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (broth medium only), and a solvent control (DMSO).[6]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
A common preliminary in vitro assay for anti-inflammatory activity is the inhibition of protein denaturation.[6] Inflammation can lead to protein denaturation, and agents that prevent this can be considered for their anti-inflammatory potential.
Detailed Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 1 mL of a 1 mM albumin solution in phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 27°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a reference.
PART 2: Delving Deeper - Mechanistic Insights
Should the initial screening reveal promising activity, the next logical step is to investigate the potential mechanism of action. Based on the known targets of pyrazole derivatives, kinase inhibition and effects on oxidative stress are pertinent avenues of exploration.
Potential Signaling Pathways to Investigate
Caption: Potential signaling pathways for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Kinase Inhibition Assays
Many pyrazole-based compounds are potent kinase inhibitors.[7][8] Assaying the effect of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide on a panel of kinases, particularly those relevant to cancer such as FLT3 and CDKs, would be a valuable next step. This can be performed using commercially available kinase assay kits.
Assessment of Oxidative Stress
Some pyrazole derivatives have demonstrated antioxidant properties by inhibiting enzymes like NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).[9] An assay to measure the inhibition of NADPH oxidase activity in a cell-based system would provide insight into the compound's potential to mitigate oxidative stress.
Detailed Protocol: NADPH Oxidase Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., neutrophils or endothelial cells).
-
Pre-incubation: Pre-incubate aliquots of the cell lysate with the test compound for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a substrate cocktail containing NADPH and cytochrome C.
-
Absorbance Measurement: Measure the reduction of cytochrome C spectrophotometrically at 550 nm over time.
-
Data Analysis: Calculate the rate of NADPH oxidase activity and determine the inhibitory effect of the compound.
Conclusion and Future Directions
This application note provides a foundational, multi-faceted approach to the initial in vitro characterization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The outlined protocols are designed to be a starting point for a comprehensive investigation into the bioactivity of this novel compound. Positive results from these assays will warrant further, more in-depth mechanistic studies and potential lead optimization.
References
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery - Benchchem.
- N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide - SynHet.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide,1159989-44-2-Amadis Chemical.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpsbr.org [jpsbr.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticancer Screening of Pyrazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Prominence of Pyrazole-3-Carboxamides in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its various derivatives, pyrazole-3-carboxamides have garnered significant attention in oncology research for their potent and diverse anticancer activities.[3][4] These compounds have been shown to target a range of cancer-associated pathways and proteins, including cyclin-dependent kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), and DNA, thereby inducing cytotoxicity and apoptosis in various cancer cell lines.[4][5] The structure-activity relationship (SAR) studies of these derivatives have revealed that substitutions on the pyrazole ring and the carboxamide nitrogen can significantly modulate their anticancer efficacy and selectivity, making them a fertile ground for the development of novel cancer therapeutics.[3][6]
This guide provides a comprehensive overview of the synthesis of pyrazole-3-carboxamide derivatives and detailed protocols for their subsequent in vitro anticancer screening. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to explore this promising class of compounds.
Part 1: Synthesis of Pyrazole-3-Carboxamide Derivatives
The synthesis of pyrazole-3-carboxamide derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative to form the core pyrazole ring, followed by amidation.[7] This section outlines a general, yet illustrative, synthetic protocol.
General Synthetic Scheme
A widely employed synthetic route to obtain pyrazole-3-carboxamide derivatives is depicted below. The process typically starts with the synthesis of a pyrazole-3-carboxylic acid ester, which is then hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid and reaction with a desired amine yields the final pyrazole-3-carboxamide product.[5][7][8]
Caption: General workflow for the synthesis of pyrazole-3-carboxamide derivatives.
Detailed Synthetic Protocol
Materials and Reagents:
-
Appropriately substituted β-ketoester
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid (solvent for cyclocondensation)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or other activating agents (e.g., EDC/HOBt)
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent for amidation
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step 1: Synthesis of Pyrazole-3-carboxylic acid ester
-
In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole-3-carboxylic acid ester.
Step 2: Hydrolysis to Pyrazole-3-carboxylic acid
-
Suspend the pyrazole-3-carboxylic acid ester (1 equivalent) in an aqueous solution of potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the ester is completely consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry to yield the pyrazole-3-carboxylic acid.
Step 3: Synthesis of Pyrazole-3-carboxamide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-3-carbonyl chloride.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in a dry aprotic solvent like dichloromethane.
-
Cool the amine solution in an ice bath (0 °C).
-
Dissolve the crude pyrazole-3-carbonyl chloride in a minimal amount of dry dichloromethane and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours (monitor by TLC).
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired pyrazole-3-carboxamide derivative.
Part 2: In Vitro Anticancer Screening Protocols
Once a library of pyrazole-3-carboxamide derivatives has been synthesized, the next critical step is to evaluate their anticancer potential. This is typically achieved through a series of in vitro assays that assess the compounds' effects on cancer cell viability, proliferation, and mechanism of cell death.[9][10]
Workflow for Anticancer Screening
The screening process generally follows a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Caption: A typical workflow for the in vitro anticancer screening of novel compounds.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
Cell viability assays are fundamental for initial screening to determine the concentration at which a compound exhibits cytotoxic effects.[11][12] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[13][14][15] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11][13]
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
96-well cell culture plates.
-
Synthesized pyrazole-3-carboxamide derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution for MTT assay (e.g., DMSO or a solution of SDS in HCl).[14]
-
Microplate reader.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-3-carboxamide derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical Cytotoxicity Data for Pyrazole-3-carboxamide Derivatives
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| PZC-1 | 7.5 | 10.2 | 5.8 | > 50 | > 8.6 (for HCT116) |
| PZC-2 | 2.1 | 3.5 | 1.8 | 25.4 | 14.1 (for HCT116) |
| PZC-3 | 15.6 | 22.1 | 18.9 | > 50 | > 2.6 (for A549) |
| Doxorubicin | 0.5 | 0.8 | 0.4 | 1.2 | 3.0 (for HCT116) |
Selectivity Index is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the most sensitive cancer cell line.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
For compounds that show significant cytotoxicity, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death) or necrosis.[17][18] The Annexin V-FITC/PI assay is a widely used method for this purpose.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compound identified as a "hit" from the primary screen.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding buffer.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
An increase in the percentage of cells in the Annexin V+ quadrants upon treatment with the pyrazole-3-carboxamide derivative would indicate the induction of apoptosis.[21][22]
Conclusion
The synthesis and screening of pyrazole-3-carboxamide derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the chemical synthesis of these compounds and their subsequent biological evaluation. By systematically applying these methods, researchers can identify potent and selective anticancer candidates and elucidate their mechanisms of action, thereby contributing to the development of the next generation of cancer therapeutics.
References
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - Drug Resistance Updates - [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central - [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed - [Link]
-
Cell-based apoptosis assays in oncology drug discovery - Taylor & Francis Online - [Link]
-
MTT assay - Wikipedia - [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs - IJRPR - [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central - [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - ACS Omega - [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification - Noble Life Sciences - [Link]
-
In vitro methods of screening of anticancer agents - Slideshare - [Link]
-
Cell-based apoptosis assays in oncology drug discovery - ResearchGate - [Link]
-
Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate - [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics - [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - Journal of Chemical and Pharmaceutical Research - [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI - [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed - [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives - Asian Journal of Chemistry - [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal - [Link]
-
The SARs of carboxamides as potent anticancer agents. - ResearchGate - [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies - Semantic Scholar - [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. ijpbs.com [ijpbs.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Antimicrobial Assays of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Introduction: The Antimicrobial Potential of Novel Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a nitro group onto the pyrazole ring, in particular, has been associated with potent antimicrobial effects.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a novel nitropyrazole derivative, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide .
While specific antimicrobial data for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not yet extensively documented in peer-reviewed literature, its structural features—a nitropyrazole core coupled with a carboxamide side chain—suggest a strong potential for antimicrobial activity.[6][7][8] These application notes will therefore provide a robust framework for the initial in vitro screening and characterization of this compound, based on established and standardized antimicrobial susceptibility testing (AST) methodologies.[9][10][11][12] The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for the advancement of new antimicrobial agents.
Compound Handling and Safety Precautions
1.1. Compound Profile:
| Compound Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide |
| CAS Number | 1159989-44-2[13] |
| Molecular Formula | C6H9N5O3 |
| Appearance | Typically a solid, crystal, or powder. |
| Solubility | To be determined empirically. Common solvents for novel compounds include Dimethyl Sulfoxide (DMSO), water, or ethanol. |
1.2. Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[18] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Foundational Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][11]
2.1. Principle:
This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined, typically by visual inspection of turbidity.
2.2. Materials and Reagents:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative (sterility) control
-
Growth control (no compound)
-
Spectrophotometer or plate reader (optional)
-
Sterile micropipettes and tips
2.3. Step-by-Step Protocol:
-
Preparation of Compound Stock Solution:
-
Accurately weigh a precise amount of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the starting concentration of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Optionally, the results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.
-
2.4. Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
2.5. Data Presentation:
Summarize the MIC values in a clear and organized table.
| Microorganism | Gram Stain | MIC of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (µg/mL) | MIC of Control Antibiotic (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | [Vancomycin Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |
| Candida albicans ATCC 90028 | Fungi | [Experimental Value] | [Fluconazole Value] |
Agar-Based Method: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It is a valuable preliminary screening tool.[19]
3.1. Principle:
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
3.2. Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application:
-
Impregnate sterile filter paper disks (6 mm diameter) with a defined amount of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (e.g., 30 µ g/disk ).
-
Aseptically place the impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[19]
3.3. Workflow Diagram:
Caption: Workflow for the Agar Disk Diffusion Assay.
Advanced Characterization: Time-Kill Kinetic Assay
To determine whether N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill kinetic assay is performed.[11]
4.1. Principle:
This dynamic assay measures the rate of bacterial killing by exposing a standardized inoculum to the test compound at various concentrations (typically multiples of the MIC) over a period of time (e.g., 24 hours). Viable bacterial counts are determined at different time points to assess the change in bacterial population.
4.2. Step-by-Step Protocol:
-
Preparation: Prepare a standardized bacterial inoculum in broth as for the MIC assay.
-
Assay Setup:
-
Prepare flasks or tubes containing broth with the test compound at concentrations such as 1x, 2x, 4x, and 8x the predetermined MIC.
-
Include a no-drug growth control.
-
Inoculate each flask with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Counting: Incubate the plates for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Mechanistic Insights and Future Directions
The nitro group is a key pharmacophore in many antimicrobial agents.[5] Its mechanism of action often involves enzymatic reduction within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce widespread cellular damage by targeting DNA, proteins, and other critical macromolecules.[20][21]
Based on the structure of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, further experiments to elucidate its mechanism of action could include:
-
DNA Interaction Assays: Investigating the compound's ability to bind to or damage bacterial DNA.
-
Membrane Permeability Assays: Assessing if the compound disrupts the integrity of the bacterial cell membrane.
-
Enzyme Inhibition Assays: Exploring the inhibition of specific bacterial enzymes that may be involved in the activation of the nitro group.
Conclusion
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a promising candidate for antimicrobial drug discovery. The protocols outlined in these application notes provide a comprehensive and robust framework for its initial evaluation. By systematically determining its MIC, assessing its spectrum of activity, and characterizing its bactericidal or bacteriostatic properties, researchers can generate the critical data needed to advance this compound through the drug development pipeline.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-1H-pyrazole.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
- ResearchGate. (n.d.). (PDF) Nitropyrazoles.
- National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- SynHet. (n.d.). N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
- PubMed. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
- National Institutes of Health. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
- Covestro. (n.d.). SAFETY DATA SHEET.
- Antimicrobial Agents and Chemotherapy. (1973). New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide.
- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.
- National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. afgsci.com [afgsci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. solutions.covestro.com [solutions.covestro.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable asset for synthetic chemists. Within this esteemed class of compounds, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS No. 1159989-44-2) has emerged as a highly versatile and strategic intermediate.[3] Its trifunctional nature, featuring a reactive primary amine, a modifiable nitro group, and a stable pyrazole-carboxamide core, provides a powerful platform for the construction of complex, fused heterocyclic systems.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of this key intermediate, explore its application in the construction of medicinally relevant pyrazolo[1,5-a]pyrimidine scaffolds, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an intermediate is paramount for its successful application in synthesis. The key properties of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | [3] |
| CAS Number | 1159989-44-2 | [3] |
| Molecular Formula | C₆H₈N₆O₃ | [3] |
| Molecular Weight | 212.17 g/mol | [3] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Safety and Handling: As with all nitro-containing compounds, appropriate safety precautions should be taken. Handle in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.[3]
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is typically achieved through a robust and scalable amide coupling reaction between a suitable pyrazole carboxylic acid precursor and a protected or excess of ethylenediamine. The following protocol is a representative procedure based on established amide coupling methodologies for pyrazole carboxylic acids.[4]
Reaction Scheme: Synthesis of the Intermediate
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide from 5-nitro-1H-pyrazole-3-carboxylic acid.
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethylenediamine (excess, e.g., 5-10 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or THF, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride is typically monitored by the disappearance of the starting material on TLC.
-
Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent amide bond formation. DMF acts as a catalyst in this Vilsmeier-Haack type activation.
-
-
Amide Coupling:
-
In a separate flask, dissolve ethylenediamine (5-10 eq) in anhydrous DCM or THF. The large excess of ethylenediamine serves both as the reactant and as a base to neutralize the HCl generated during the reaction. Alternatively, a smaller excess of ethylenediamine (e.g., 2 eq) can be used in the presence of an external base like triethylamine (2-3 eq).
-
Cool the ethylenediamine solution to 0 °C.
-
Slowly add the freshly prepared solution of 5-nitro-1H-pyrazole-3-carbonyl chloride dropwise to the stirred ethylenediamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Rationale: The nucleophilic primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired amide.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then partition the residue between DCM and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.[3]
-
Application in Organic Synthesis: Construction of Pyrazolo[1,5-a]pyrimidines
A primary application of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry as they are found in a variety of kinase inhibitors and other therapeutic agents.[5][6] The ethylamino-carboxamide moiety provides the necessary functionality for cyclocondensation reactions.
Reaction Scheme: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Application
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine derivative from N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide via a cyclocondensation reaction. This protocol is based on established methods for the synthesis of pyrazolo[1,s-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.[5][6]
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial acetic acid or ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (1.0 eq) and acetylacetone (1.1 eq).
-
Add glacial acetic acid or ethanol as the solvent. Acetic acid can also serve as the catalyst.
-
Rationale: The acidic conditions promote the initial condensation between the primary amine of the side chain and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Rationale: At elevated temperatures, the pyrazole nitrogen attacks the second carbonyl group of the 1,3-dicarbonyl moiety, leading to an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
-
-
Characterization:
-
Characterize the final product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its structure and purity.
-
Further Synthetic Transformations
The N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide intermediate offers multiple avenues for further diversification:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces another nucleophilic site, enabling further functionalization or cyclization reactions.
-
Derivatization of the Primary Amine: The primary amine of the ethylamino side chain can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents prior to any cyclization reactions.
-
Modification of the Pyrazole Ring: The pyrazole NH can be alkylated or arylated to introduce further diversity into the final products.
Conclusion
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, most notably the medicinally important pyrazolo[1,5-a]pyrimidines. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for researchers to utilize this powerful building block in their synthetic endeavors. The strategic application of this intermediate will undoubtedly continue to contribute to the discovery and development of novel therapeutic agents.
References
- Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Tetrahedron, 68(46), 9535-9543.
- Sikdar, A., et al. (2023). A one-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 47(1), 134-139.
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.
- Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4983.
- Abdel-Aziz, A. A.-M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3815.
- El-Gamal, M. I., et al. (2016). Pyrazole-based kinase inhibitors: a patent review (2010 - 2015).
- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
- Zapata-Sudo, G., et al. (2010). Pyrazole derivatives as promising pharmacological agents. Current Medicinal Chemistry, 17(11), 1078-1095.
-
Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4983. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]
-
Molecules. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Molecules. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][5]triazin-7(6H)-ones and Derivatives. [Link]
-
Molecules. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link]
-
Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Cytotoxicity Assays for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Authored by a Senior Application Scientist
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[1] N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are known for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[2] Understanding the cytotoxic profile of this specific compound is essential for determining its therapeutic potential and safety margin.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide using a multi-parametric approach. We will detail the principles and protocols for three robust cell-based assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By employing these distinct yet complementary methods, a more complete picture of the compound's effect on cell health can be achieved.[3][4]
I. Foundational Assays for Cytotoxicity Screening
A multi-tiered approach combining different cellular assays is crucial to reduce false negatives and increase confidence in the therapeutic potential of a lead compound.[4] We will first focus on two foundational assays that measure different aspects of cell health: metabolic activity and membrane integrity.
A. MTT Assay: Assessing Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5] This conversion is measured spectrophotometrically, providing a quantitative assessment of cell viability.[6][8]
Causality Behind Experimental Choices: We choose the MTT assay as a primary screening tool due to its high throughput, cost-effectiveness, and sensitivity in detecting changes in metabolic activity, a key indicator of cell health.[9][10] The formation of formazan is dependent on the activity of mitochondrial reductase enzymes, thus providing insight into the functional integrity of the mitochondria.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture the chosen cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to a density of 75,000 cells/mL.[7]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[7]
-
Include wells with medium only for background control.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[7]
-
Incubate for 3.5 hours at 37°C.[7]
-
Carefully aspirate the medium without disturbing the formazan crystals.[7]
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[7]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]
-
Read the absorbance at 590 nm using a microplate reader.[7]
-
B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells.[13]
Causality Behind Experimental Choices: This assay is chosen as a complementary method to the MTT assay because it directly measures cell death via membrane rupture (necrosis), whereas the MTT assay measures metabolic activity which can be affected by cytostatic effects as well.[11][13] Measuring LDH release provides a clear indication of compromised cell membrane integrity.
Experimental Workflow: LDH Assay
Caption: Workflow for LDH Cytotoxicity Assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is critical to include the following controls for each plate:[12]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay.[11]
-
No-cell control: Medium only for background absorbance.
-
-
-
Assay Procedure:
-
After the treatment incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet any detached cells.[11]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[12]
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][14]
-
Add 50 µL of stop solution to each well.[14]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[14]
-
II. Mechanistic Insight: Investigating Apoptosis
To understand how N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide induces cell death, it is crucial to investigate specific cell death pathways. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.
Caspase-3/7 Assay: Detecting a Key Apoptotic Marker
Principle: A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[15] Caspases-3 and -7 are key executioner caspases.[16] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7.[15][17] When active Caspase-3/7 cleaves the substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[17]
Causality Behind Experimental Choices: We employ a luminescent caspase assay for its high sensitivity and "add-mix-measure" format, which simplifies the protocol and makes it suitable for high-throughput screening.[17] Measuring the activation of these specific executioner caspases provides strong evidence for the induction of apoptosis as a mechanism of cytotoxicity.[16][18]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for Luminescent Caspase-3/7 Assay.
Detailed Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements, following the same seeding density as the MTT assay.
-
Treat cells with N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and appropriate controls (vehicle control, positive control like staurosporine).
-
Incubate for various time points (e.g., 6, 12, 24 hours) as apoptosis is often an earlier event than widespread necrosis.
-
-
Assay Procedure (using a kit like Promega's Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[17]
-
Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
III. Data Presentation and Interpretation
The cytotoxic effect of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[1]
Table 1: Example Cytotoxicity Data for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (48h Treatment)
| Assay Type | Cell Line | Parameter Measured | IC₅₀ (µM) |
| MTT | MCF-7 (Breast Cancer) | Metabolic Activity | 12.5 ± 1.5 |
| MTT | A549 (Lung Cancer) | Metabolic Activity | 25.1 ± 2.3 |
| MTT | HEK293 (Normal Kidney) | Metabolic Activity | > 100 |
| LDH | MCF-7 (Breast Cancer) | Membrane Integrity | 18.2 ± 2.1 |
| LDH | A549 (Lung Cancer) | Membrane Integrity | 33.7 ± 3.5 |
| Caspase-3/7 | MCF-7 (Breast Cancer) | Apoptosis Induction (EC₅₀) | 9.8 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
A lower IC₅₀ value indicates higher potency.[1]
-
Comparing IC₅₀ values across different cell lines can reveal selectivity. In the example table, the compound is more potent against MCF-7 cells than A549 cells and shows low toxicity to the non-cancerous HEK293 cell line, suggesting a favorable selectivity index.[10][19]
-
The proximity of the Caspase-3/7 EC₅₀ to the MTT IC₅₀ in MCF-7 cells suggests that apoptosis is a primary mechanism of cell death at these concentrations.
-
The slightly higher IC₅₀ from the LDH assay compared to the MTT assay may indicate that at lower concentrations, the compound has cytostatic effects (inhibiting metabolic activity and proliferation) before it causes outright cell lysis.
Conclusion
This guide provides a structured, multi-assay approach to characterize the cytotoxic profile of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. By systematically evaluating metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can gain robust and reliable insights into the compound's potency, selectivity, and mechanism of action. This comprehensive data is invaluable for making informed decisions in the drug discovery pipeline.
References
- CLYTE Technologies. (2025).
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
MDPI. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]
-
PubMed. (n.d.). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. [Link]
-
National Institutes of Health. (n.d.). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. [Link]
-
National Institutes of Health. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]
-
MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. antbioinc.com [antbioinc.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in high-throughput screening (HTS) campaigns. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This application note outlines the scientific rationale for screening this particular compound, proposes a hypothetical mechanism of action based on related pyrazole derivatives, and provides detailed protocols for a robust HTS workflow.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1] Pyrazole derivatives have been successfully developed into drugs targeting a variety of diseases. For instance, Celecoxib, an anti-inflammatory drug, and Crizotinib, an anticancer agent, both feature a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[2] The diverse biological activities of pyrazole-containing molecules stem from their ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of various enzymes and receptors.[3][4]
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS: 1159989-44-2) is a functionalized pyrazole derivative that presents several points for potential interaction with biological targets.[5] The presence of the nitro group, carboxamide linkage, and the aminoethyl side chain offer a unique combination of electronic and steric properties that can be exploited for targeted drug design. This compound is supplied as a research chemical and pharmaceutical intermediate, making it a viable candidate for inclusion in screening libraries.[5]
Scientific Rationale and Hypothesized Mechanism of Action
While the specific biological target of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not yet elucidated, the broader class of pyrazole-3-carboxamide derivatives has shown significant activity as kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-3-carboxamide scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases, effectively inhibiting their catalytic activity.[6]
For the purpose of this application note, we will hypothesize that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide acts as an inhibitor of a hypothetical serine/threonine kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway. The proposed mechanism involves the compound binding to the ATP-binding site of Kinase-X, preventing the phosphorylation of its downstream substrates and thereby inhibiting cell proliferation.
Below is a conceptual diagram of the proposed inhibitory mechanism.
Caption: Hypothesized mechanism of Kinase-X inhibition.
High-Throughput Screening Workflow
A successful HTS campaign requires a robust and validated assay.[7] The following workflow is designed to identify and characterize the inhibitory activity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide against our hypothetical Kinase-X.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Notes and Protocols for In Vivo Anti-inflammatory Studies of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[1] Pyrazole-containing compounds have emerged as a promising class of therapeutics, with several derivatives demonstrating potent anti-inflammatory and analgesic properties.[2][3][4] This document provides a detailed guide for the in vivo evaluation of a specific pyrazole derivative, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , as a potential anti-inflammatory agent.
While specific in vivo data for this compound is not yet publicly available, its structural features, including the pyrazole core and nitro group, suggest a potential for modulating key inflammatory pathways. These application notes are designed to provide researchers with a robust framework for investigating its anti-inflammatory efficacy using well-established and validated preclinical models.
Proposed Mechanism of Action: A Hypothetical Framework
Based on the known pharmacology of related compounds, we can hypothesize a plausible mechanism of action for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[4] Additionally, the nitro group may confer the ability to modulate nitric oxide (NO) signaling or influence the activity of transcription factors such as NF-κB, a central regulator of the inflammatory response.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Caption: Hypothetical mechanism of action.
In Vivo Experimental Protocols
The following protocols describe two standard and widely used models for assessing the anti-inflammatory activity of novel compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[5][6] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified.[5]
Experimental Workflow:
Caption: Carrageenan-induced paw edema workflow.
Detailed Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[7]
-
Acclimatization: Animals should be housed in standard conditions with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Group II (Test Compound): Administered with N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
Group III (Positive Control): Administered with a standard NSAID like Indomethacin (10 mg/kg, p.o.).[5]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[5][9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V0 (where Vt is the volume at time t, and V0 is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.
-
Expected Data Output:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.20 ± 0.08 | - |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 10 | 0.95 ± 0.06 | 20.8 |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 30 | 0.68 ± 0.05 | 43.3 |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 100 | 0.42 ± 0.04 | 65.0 |
| Indomethacin | 10 | 0.55 ± 0.07 | 54.2 |
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics aspects of systemic inflammation and sepsis by administering LPS, a component of the outer membrane of Gram-negative bacteria.[10] It is useful for evaluating a compound's ability to modulate the production of pro-inflammatory cytokines.
Experimental Workflow:
Caption: LPS-induced systemic inflammation workflow.
Detailed Methodology:
-
Animal Model: C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group I (Vehicle Control): Administered with vehicle.
-
Group II (Test Compound): Administered with N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide at various doses.
-
Group III (Positive Control): Administered with a known anti-inflammatory agent like Dexamethasone (1-5 mg/kg, i.p.).[10]
-
-
Drug Administration: Administer the vehicle, test compound, or positive control (e.g., i.p. or p.o.) 30-60 minutes before LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg).[11] The dose may need to be optimized based on the LPS lot and mouse strain.[12]
-
Blood Collection: At a predetermined time point after LPS injection (e.g., 90 minutes to 2 hours for peak TNF-α levels), collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.[10]
-
Cytokine Analysis: Prepare serum or plasma and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine production.
Expected Data Output:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (± SEM) | % Reduction of TNF-α | Serum IL-6 (pg/mL) (± SEM) | % Reduction of IL-6 |
| Vehicle Control | - | 2500 ± 210 | - | 4500 ± 350 | - |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 10 | 1850 ± 180 | 26.0 | 3200 ± 290 | 28.9 |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 30 | 1100 ± 150 | 56.0 | 1900 ± 210 | 57.8 |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 100 | 650 ± 90 | 74.0 | 1100 ± 150 | 75.6 |
| Dexamethasone | 5 | 800 ± 110 | 68.0 | 1400 ± 180 | 68.9 |
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating through the inclusion of both negative (vehicle) and positive controls. The vehicle control group establishes the baseline inflammatory response, while the positive control group, using a compound with a known anti-inflammatory mechanism, confirms the validity and responsiveness of the experimental model. A statistically significant reduction in the inflammatory response in the positive control group is essential for the reliable interpretation of the data from the test compound groups.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vivo evaluation of the anti-inflammatory potential of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Positive results in these models would warrant further investigation into its mechanism of action, including in vitro assays to determine its effects on COX enzyme activity, NF-κB signaling, and other relevant inflammatory pathways. Subsequent studies could also explore its efficacy in more chronic models of inflammation, such as collagen-induced arthritis, to broaden its therapeutic potential.
References
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
-
LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
LPS-induced systemic inflammation is more severe in P2Y12 null mice. PMC - NIH. Available at: [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]
-
LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex. Preprints.org. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. PlumX. Available at: [Link]
-
Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) and its 2-amino analogue SN 23997 in mice. PubMed. Available at: [Link]
-
Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies. PubMed. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][12][13]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC - NIH. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]
-
ChemInform Abstract: N-Aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides 7-Substituted Strongly Inhibiting both fMLP-OMe- and IL-8-Induced Human Neutrophil Chemotaxis. | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" as a molecular probe
An extensive review of the scientific literature and chemical databases indicates that "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" is not a recognized or commercially available molecular probe. There are no established applications or standardized protocols associated with this specific compound for use in research or drug development.
The query for detailed application notes and protocols for this molecule cannot be fulfilled, as it would require fabricating its mechanism of action, experimental procedures, and expected outcomes. Such a response would lack the scientific integrity and trustworthiness required for a research audience.
Researchers and scientists are advised to seek molecular probes that are well-characterized in peer-reviewed literature and are available from reputable chemical suppliers. When selecting a molecular probe, it is crucial to consider the following:
-
Established Mechanism of Action: The probe's interaction with its target and the resulting signal should be well-understood and documented.
-
Specificity and Selectivity: Data should be available demonstrating the probe's selectivity for its intended target over other potential off-targets.
-
Photophysical Properties (if applicable): For fluorescent probes, excitation and emission spectra, quantum yield, and photostability are critical parameters.
-
Validated Protocols: Peer-reviewed publications should provide detailed protocols for the probe's use in specific applications (e.g., cell imaging, enzyme assays, flow cytometry).
-
Commercial Availability and Quality Control: The probe should be obtainable from a reliable source that provides data on its purity and identity.
Given the absence of information on "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" as a molecular probe, this document cannot provide the requested application notes. It is recommended to verify the chemical name and structure or to select an alternative, validated probe for the intended research application.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust, self-validating protocols to enhance your experimental success.
Synthesis Overview & Key Challenges
The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a multi-step process that presents two primary challenges: the regioselective nitration of the pyrazole ring and the efficient amide coupling with a bifunctional amine. The final product's high polarity also complicates purification. This guide addresses each stage of the process.
The overall synthetic pathway involves two key transformations:
-
Nitration: Introduction of a nitro group at the C5 position of a pyrazole-3-carboxylic acid precursor.
-
Amide Coupling: Formation of the carboxamide bond between the 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine.
Caption: Troubleshooting decision tree for low amide coupling yield.
Q3: How can I prevent the dimerization of ethylenediamine?
A3: There are two effective strategies:
-
Use a Large Excess of Ethylenediamine: By using a significant molar excess (e.g., 10-20 equivalents) of ethylenediamine, you statistically favor the mono-acylation product. The unreacted amine can then be removed during aqueous workup. This is often the simplest and most cost-effective method.
-
Use a Mono-Protected Amine: Employing a starting material like N-Boc-ethylenediamine ensures that only one amine group is available for reaction. The Boc protecting group can then be removed in a subsequent step using acidic conditions (e.g., TFA in DCM). This approach provides much greater control but adds steps to the synthesis. [1] Table 2: Selection of Amide Coupling Reagents
Coupling Reagent Additive/Base Advantages Disadvantages HATU DIPEA or Et₃N High efficiency, fast reaction times, low risk of racemization. [2][3] Expensive, can be difficult to remove byproduct. EDC / NHS DIPEA or DMAP Water-soluble byproducts are easily removed during workup. [4] Can be less effective for sterically hindered substrates. | SOCl₂ or (COCl)₂ | Pyridine or Et₃N | Generates a highly reactive acyl chloride intermediate, very cost-effective. [3][5]| Harsh conditions, generates HCl which must be neutralized,[5] not suitable for sensitive substrates. |
Part C: Purification
Q4: The final product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A4: The combination of a free primary amine, an amide, a nitro group, and a pyrazole ring makes the target compound very polar and potentially basic. Standard silica gel chromatography is often ineffective, leading to significant streaking and poor separation. [6]
-
Probable Cause: Strong Interaction with Stationary Phase. The basic amine group interacts strongly with the acidic silica gel, causing irreversible adsorption or tailing. The compound's high polarity leads to poor mobility in common organic solvent systems.
-
Solution 1: Reversed-Phase Chromatography (C18). This is often the best choice. The compound will likely have low retention, so a mobile phase with a low organic content (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA) is required. The acidic modifier helps to protonate the amine, improving peak shape. [7]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar compounds that are not retained in reversed-phase systems. [7][8]It uses a polar stationary phase (like silica or diol) with a high-organic mobile phase (e.g., >80% acetonitrile with a small amount of aqueous buffer).
-
Solution 3: Ion-Exchange Chromatography. If the compound exists as a salt, cation-exchange chromatography can be a powerful purification method.
-
Solution 4: Recrystallization or Salt Formation. If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) may be effective. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification. [6]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals. Always conduct a thorough safety assessment before beginning any chemical synthesis. Handle nitrating agents and thionyl/oxalyl chloride in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic acid
This protocol is adapted from general procedures for the nitration of pyrazole rings. [9][10]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq). Cool the flask to 0°C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of starting material) while maintaining the internal temperature below 10°C. Stir until all solids have dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1 mL per gram of starting material) at 0°C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution via the dropping funnel. Critically, ensure the internal reaction temperature does not exceed 12-15°C during the addition. [9]5. Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum to yield 5-nitro-1H-pyrazole-3-carboxylic acid. The crude product can be purified further by recrystallization if necessary.
Protocol 2: Amide Coupling using HATU
This protocol uses HATU, a highly efficient coupling reagent. [2][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (~5-10 mL per gram).
-
Activation: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [2]4. Amine Addition: In a separate flask, dissolve mono-Boc-ethylenediamine (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography.
-
Deprotection (if using Boc-amine): Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20% v/v) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to yield the final product, likely as a TFA salt.
References
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. Retrieved from [Link]
-
Sharnin, G. P., et al. (2022). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]
-
Hermanson, G. T. (2015). How do I use carbodiimide to attach an ethylenediamine to a carboxyl terminated bead? ResearchGate, referencing Bioconjugate Techniques. Retrieved from [Link]
-
El-Remaily, M. A. A. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. Retrieved from [Link]
-
Various Authors. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? ResearchGate. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]
-
Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" solubility issues in DMSO
Welcome to the technical support guide for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS: 1159989-44-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole carboxamide class.[1] Compounds in this family, particularly those with nitro groups and limited polar side chains, can exhibit poor aqueous solubility.[2][3] While DMSO is a powerful and widely used solvent for such molecules in biological research, challenges can arise both in preparing concentrated stock solutions and in maintaining solubility upon dilution into aqueous assay buffers.[4][5]
This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of solvent-solute interactions and best practices for handling poorly soluble compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not dissolving in DMSO at room temperature. What should I do?
A1: This is a common first hurdle. The initial insolubility can be due to the compound's crystal lattice energy or the presence of moisture in the solvent. Follow this systematic approach:
Step 1: Verify Solvent Quality Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its ability to solvate organic compounds.[6]
Step 2: Employ Mechanical & Thermal Energy If the compound remains insoluble after initial mixing, gentle energy input can facilitate dissolution. These methods help overcome the energy barrier required to break down the compound's crystal structure.
-
Vortexing: Mix the solution vigorously on a vortex mixer for 2-3 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Cavitation, the formation and collapse of microscopic bubbles, creates localized high-energy zones that can break apart compound aggregates.[6][7]
-
Gentle Warming: Warm the solution to 30-40°C. For most compounds, solubility increases with temperature.[2] However, always check the compound's stability at elevated temperatures if this information is available. A brief warming period is generally safe for most pyrazole derivatives.
The following flowchart outlines this initial troubleshooting workflow.
Q2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?
A2: This phenomenon, often called "crashing out," is the most common challenge for compounds that are highly soluble in an organic solvent but poorly soluble in water.[8][9] When the DMSO stock is added to the aqueous buffer, the local concentration of DMSO drops dramatically. The compound is suddenly in an environment (water) where its solubility is much lower, causing it to precipitate.[10]
Here are the key strategies to prevent this, which focus on controlling the dilution process and the final assay conditions.
Strategy 1: Optimize the Final DMSO Concentration
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[11] However, this low concentration may be insufficient to keep your compound in solution. It is crucial to find a balance.
-
Recommendation: Perform a solvent tolerance test on your specific cell line or assay to determine the maximum DMSO concentration that does not cause adverse effects.[11] This will define your working window. For some robust assays, concentrations up to 1% may be acceptable.[11]
Strategy 2: Modify the Dilution Protocol
A rapid, single-step dilution is a primary cause of precipitation. A more controlled, gradual dilution can keep the compound in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution. For example, first dilute the stock into a smaller volume of media with vigorous mixing, and then add this to the final volume.[8]
-
Pre-warm the Medium: Having your cell culture media or assay buffer at 37°C can help maintain the compound's solubility during the dilution step.[8]
-
Mixing is Critical: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.[11]
Strategy 3: Consider Co-solvents or Formulation Aids
If the above methods are insufficient, more advanced formulation strategies may be necessary. This is common in drug development.
-
Co-solvents: For non-cell-based assays, using a mixture of water and a water-miscible organic solvent like ethanol in your final buffer can improve solubility.[2]
-
Excipients: Solubilizing agents can be incorporated into the final buffer. These include cyclodextrins or non-ionic surfactants like Tween-20 (for enzymatic assays).[9][12] Note that these must be validated for compatibility with your specific assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[11] N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide has a primary amine on the ethyl side chain, which is basic. Lowering the pH of the aqueous buffer may protonate this group, forming a more soluble salt. Always ensure the final pH is compatible with your experimental system.[11][13]
The following diagram illustrates the decision-making process when encountering precipitation in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the initial steps for dissolving the compound.
-
Preparation: Weigh the desired amount of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in a sterile, appropriate-sized vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10 mM, 20 mM).
-
Initial Mixing: Cap the vial and vortex at room temperature for 2 minutes. Visually inspect for undissolved particulate matter.
-
Sonication (If Needed): If solids remain, place the vial in a water bath sonicator and sonicate for 10-minute intervals. Check for dissolution after each interval.
-
Gentle Warming (If Needed): If sonication is ineffective, place the vial in a heat block or water bath set to 30-40°C for 5-10 minutes. Mix intermittently.
-
Storage: Once fully dissolved, store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution Method for Aqueous Assays
This protocol is designed to minimize precipitation when preparing working solutions in cell culture media or buffer.
-
Prepare DMSO Dilutions: If a dose-response curve is needed, perform serial dilutions of your concentrated stock in 100% DMSO first.[14] This ensures that the volume of DMSO added to the aqueous buffer is constant across all concentrations.
-
Prepare Aqueous Buffer: Aliquot your final aqueous buffer (e.g., cell culture medium) into sterile tubes. If compatible with your experiment, pre-warm the buffer to 37°C.[8]
-
Perform Dilution: While vigorously vortexing the tube of aqueous buffer, add the small volume of your DMSO stock (or DMSO serial dilution) dropwise. A common ratio is 1:1000 (e.g., 1 µL of stock into 1 mL of buffer), which yields a final DMSO concentration of 0.1%.
-
Final Mix & Use: Vortex the final solution for an additional 10-15 seconds to ensure homogeneity. Use this working solution immediately in your assay.
Quantitative Data Summary
The following table provides general guidelines for solvent concentrations in biological assays.
| Parameter | Recommended Range | Rationale & Citation |
| Final DMSO Concentration | ≤ 0.5% | Standard upper limit to avoid cytotoxicity in most cell-based assays.[11] |
| Maximum Tolerated DMSO | Up to 1% | May be acceptable in some less sensitive assays; requires validation.[11] |
| Warming Temperature | 30 - 40°C | Gentle heat to increase solubility without risking thermal degradation of the compound.[6] |
| Sonication Time | 5 - 10 minutes | Effective duration to break up aggregates without excessive heating.[6] |
Final Recommendations
When working with a compound with unknown solubility characteristics like N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a systematic and incremental approach is key. Always start with the simplest methods (vortexing, sonication) before moving to more complex solutions like co-solvents or excipients. Meticulous record-keeping of the methods that succeed or fail will be invaluable for creating a robust and reproducible experimental protocol.
References
- Technical Support Center: Troubleshooting Compound Solubility in DMSO - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dPaYHmeFxLfuwrpLlrfxU61ZEpS662Pt5LdcTLUomhsU98lUoM5qU6Cfi3T47BS2iH_BpRNjdj8vZOzfRAdLgwiA8ZLqVFLiuzUcQ-IqpwzQXgqaSK2zCWteTMHizw5zWsHIVQ5Ty9EhQfd2xWxjDRaRkrZJ57WoypFRn0TZwonRJJtZj_dvDkn-GrLbg5nDtfnAELAWr8eQpjeSe_ZGvg==]
- Technical Support Center: Improving Compound Solubility in DMSO - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL7IjsC6D_XQ7l2Vjss2zYWhfa-PaBFmgVcAi_PP_YrajttOzDsjQTBUgsTobqM0KeQs0QjaLcsi3TmBVilfNpOkw-p_UZGDBTppfJHPWgRruSOZ-XfVP1KEolMKUsq8HEIQyEzmmOvp866gHip5DPACb8t0O_XUowRpTasDNW9_zq0ltxHYj5gwUm_sSQRmx2bXMEnMwHms1DVQ==]
- Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMkfnr7TCzglR1VlKeQbBmme1EAwh4WHzsFP0pnou7Zfz4XQOpdIKaB0h-8KLh-8fK6uMc9YinoIifkoB8PkhI2bGmKdqFuWJ5uRjqDCtAdNPtYj8jThkNGnGPvnqEAcrYNWXWqJxYMZVXlM-5i8lM_UvFP2KVZBUGawc2hynoNYX4-NCKheL3PwcqkigO0zHNiGaZPr3r0ZYXt1pYAX8AvirdElLbt5lMKQCv11jJdlbx9knqDcIP3Hm95h_KXmdCc09]
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhroi_csVZ9jFvDLLjW3QSSv0ZLYu9D-5cImPqpOMqwqSu_lmrAZD3jCDlDNam7G_lZA61uO9wtTIv5fa9xJKGloo2kIXTu2q-Gu61m2apHVDIV0GvFWRdAQpI7sxmzyMWpjxn3Ht_xmCwr8LH]
- Technical Support Center: Troubleshooting Compound X Solubility - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjrpo8zSiTlYjNOeJRbepzxBolxpTeLIZkTB-It9e5Yo2XmKYmkXe73f-790R5k1fAxlEiTJhtLjphLnY8Ii6hvZ63RbMXcZf0E63wyoTWr2FD2rDLJx8OXq0d2teQ5jSd6MuYoEloZuUYKPQRVsZfXp-ou98Edt0BgRGT3J3DPQS6_Ax6eFchJpqZhAk86HRwsOnZPlNY22rRBQ==]
- Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16635808/]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4834461/]
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [URL: https://www.researchgate.net/post/Any_suggestions_for_treating_DMSO_soluble_compound_in_cell_culture]
- N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide - SynHet. [URL: https://www.synhet.com/1159989-44-2]
- Improving solubility of pyrazole derivatives for reaction - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV0dfDwpp-45eInhM6ZZqHw8I_uhuQBrtvvxjZ3xRmTBYvNxEWg3eQJ_tp_44zrWVKjy1BFwsIJ2lmFbeammdrft8XbGsrMpYjwTyGe0fB5JFPuG7wl0kyqelcZ0lAMa7dZAj59IrX-6piVV-BT_9utUgjr7t4SKbponTOkebSnrS8ippZ-uQI6KmM9P0Y1nqtsbP0750=]
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMv9hVHXCSfdcnO3JUhI2tbwOi0XJxXG3owFsRwIemlk749hNPJpAC1hEIqCZ2IM6wPTaJU2Y6bKe_wAqQuVpcxppdKaFfziXK2-0yQ_WCehLdHocS2-m9_x6pM0hMM9VOHweVdB6plzPpDqJAABfi3LFV3ToYSQuq33hKxpDI1iZ8k0NysJ13p_8i5mQYMfnO7hdaFfTXXrJ7vUIih0f1piY=]
- Pyrazole - Solubility of Things. [URL: https://solubilityofthings.
- The Recent Development of the Pyrazoles : A Review | TSI Journals. [URL: https://www.tsijournals.com/articles/the-recent-development-of-the-pyrazoles--a-review.pdf]
- Samples in DMSO: What an end user needs to know - Ziath. [URL: https://ziath.com/images/documents/technical_notes/kevin_oldenburg_lrig06.pdf]
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. [URL: https://www.researchgate.
- Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/679]
Sources
- 1. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Improving the stability of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" in solution
Welcome to the technical support center for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS: 1159989-44-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of this compound in solution. As a molecule with a unique combination of functional groups—a nitro-substituted pyrazole ring, a carboxamide linkage, and a primary aminoethyl side chain—its stability can be influenced by a variety of experimental parameters. This document will equip you with the foundational knowledge and practical workflows to diagnose, troubleshoot, and resolve stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide that may contribute to its instability in solution?
A1: The stability of this compound is influenced by three key functional groups:
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5-Nitro-1H-pyrazole ring: Nitroaromatic compounds can be susceptible to reduction and may exhibit sensitivity to light (photodegradation). The pyrazole ring itself is generally stable, but the electron-withdrawing nature of the nitro group can affect the reactivity of the entire molecule.
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Carboxamide linkage: Amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This can lead to the cleavage of the aminoethyl side chain from the pyrazole core.
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Primary amine (on the aminoethyl side chain): The primary amine is a nucleophilic center and can participate in various reactions. It also makes the molecule's overall charge and solubility highly dependent on the pH of the solution.
Q2: I'm observing a rapid loss of my compound in an aqueous buffer. What is the most likely cause?
A2: The most probable cause of degradation in an aqueous buffer is pH-dependent hydrolysis of the carboxamide bond. Extreme pH values (both acidic and basic) can significantly accelerate this process. Another possibility, though often slower, is the degradation of the nitro-pyrazole core under harsh pH conditions. To diagnose this, a systematic pH screening experiment is recommended.
Q3: Can I autoclave solutions of this compound for sterilization?
A3: It is not recommended to autoclave solutions of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The combination of high temperature and pressure can promote hydrolytic and other degradative pathways. Nitropyrazole compounds, in general, can be thermally sensitive.[1][2] For sterile applications, filtration through a 0.22 µm filter is the preferred method.
Q4: What are the best general practices for preparing and storing stock solutions?
A4: For maximum stability of stock solutions:
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Solvent Choice: Prepare initial stock solutions in an anhydrous, aprotic organic solvent such as DMSO or DMF.
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Storage Temperature: Store stock solutions at -20°C or -80°C.
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Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a systematic approach to troubleshooting common stability issues. The underlying principle is to isolate and test individual environmental factors to identify the root cause of degradation.
Issue 1: Rapid Degradation in Aqueous Solution
If you observe a time-dependent decrease in the concentration of the parent compound in your aqueous experimental medium, follow this workflow to identify the cause and find a stable formulation.
Step 1: pH Screening
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Rationale: To determine if the degradation is pH-dependent, which would suggest hydrolysis of the amide bond or degradation of the pyrazole ring.
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Protocol:
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Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
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Add N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide to each buffer at your typical experimental concentration.
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Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of the remaining parent compound by a suitable analytical method like HPLC-UV.
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-
Data Interpretation:
| pH Range | Observed Degradation | Likely Mechanism | Recommended Action |
| < 5 | High | Acid-catalyzed hydrolysis | Buffer your solution to a more neutral pH. |
| 5 - 7.5 | Low/Negligible | Compound is most stable | Conduct experiments within this pH range. |
| > 7.5 | High | Base-catalyzed hydrolysis | Buffer your solution to a more neutral pH. |
Step 2: Temperature Sensitivity Assessment
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Rationale: To determine if thermal degradation is a significant factor.
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Protocol:
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Using the optimal pH determined in Step 1, prepare replicate solutions of the compound.
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Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C).
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Analyze the concentration of the parent compound over time.
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Action: If significant degradation is observed at higher temperatures, conduct your experiments at the lowest practical temperature.
Step 3: Photostability Assessment
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Rationale: Nitroaromatic compounds can be sensitive to light. This experiment will determine if photodegradation is occurring.
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Protocol:
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At the optimal pH and temperature, prepare two sets of solutions.
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Wrap one set completely in aluminum foil to protect it from light.
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Expose the other set to your typical laboratory lighting conditions.
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Analyze the concentration of the parent compound in both sets over time.
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Action: If the light-exposed sample shows significantly more degradation, all future experiments should be conducted with rigorous light protection.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for instability in aqueous solutions.
Issue 2: Appearance of Unexpected Peaks in Analytical Traces (e.g., HPLC, LC-MS)
The appearance of new peaks over time is a direct indication of degradation. A forced degradation study is the most systematic way to identify the nature of these degradants.
Protocol: Forced Degradation (Stress Testing) Study
A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[3][4][5] This is a critical step in developing a stability-indicating analytical method.
Objective: To intentionally degrade N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide under various stress conditions to identify likely degradation pathways and products.
Materials:
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N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
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HPLC system with a UV or PDA detector
Experimental Protocol:
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
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Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in the solvent without the stressor) should be run in parallel. The goal is to achieve 5-20% degradation of the parent compound. Incubation times and temperatures may need to be optimized.
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2-8 hours.[6]
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2-8 hours.[6]
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Then, dissolve it to prepare a sample for analysis.
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Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample in the dark.
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Sample Analysis:
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After incubation, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
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Dilute all samples to the same final concentration.
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Analyze all samples (stressed and control) by a validated HPLC method.
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Data Interpretation and Expected Outcomes:
| Stress Condition | Potential Degradation Pathway | Expected Degradant(s) |
| Acid/Base Hydrolysis | Cleavage of the carboxamide bond | 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine |
| Oxidation (H₂O₂) | Oxidation of the primary amine or reactions at the pyrazole ring | N-oxide derivatives or ring-opened products |
| Thermal | General decomposition | A complex mixture of products may be observed. |
| Photolytic | Reduction of the nitro group or rearrangement | Amino-pyrazole derivatives or other photoproducts |
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
By following these structured troubleshooting guides and experimental protocols, you will be able to systematically investigate the stability of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, identify the key factors influencing its degradation, and establish optimal conditions for its handling, storage, and use in your research and development activities.
References
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Available from: [Link]
- Pozharskii, A. F., et al. (2011). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 47(2), 131-161.
-
Singh, J., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(46), 8352–8357. Available from: [Link]
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available from: [Link]
- Fisher Scientific. (2025).
-
Shreeve, J. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. ResearchGate. Available from: [Link]
- Jain, D., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(3), 322-328.
-
Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave Online. Available from: [Link]
-
National Institute for Occupational Safety and Health. (2016). NMAM METHOD 2005. CDC. Available from: [Link]
-
Bhatt, V. R., et al. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
- Patel, K., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 156-165.
Sources
Technical Support Center: Crystallization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the crystallization of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" (CAS 1159989-44-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material for this and structurally related polar pyrazole carboxamide derivatives. While specific crystallization protocols for this exact molecule are not widely published, this document synthesizes established crystallographic principles and field-proven insights to provide a robust troubleshooting framework.
Understanding the Molecule: A Chemist's Perspective
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" is a molecule characterized by several functional groups that dictate its physicochemical properties, particularly its crystallization behavior. The pyrazole core, substituted with a nitro group, creates a highly electron-deficient aromatic system. The carboxamide linkage and the primary amino group in the ethylamino side chain are capable of acting as both hydrogen bond donors and acceptors. These features suggest that the molecule is polar and will likely exhibit strong intermolecular interactions, which can be both an aid and a hindrance to crystallization. The key to successful crystallization lies in effectively mediating these interactions through the careful selection of solvents and precise control over thermodynamic and kinetic parameters.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues you may encounter during the crystallization of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" in a question-and-answer format.
Question 1: My compound has "oiled out" and formed a viscous liquid instead of crystals. What should I do?
Answer: "Oiling out," or liquid-liquid phase separation, is a common problem with polar compounds, occurring when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the solvent is not ideal.
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Immediate Remedial Actions:
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Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.
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Add more solvent: Introduce a small amount of the same solvent to decrease the supersaturation level.
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Slow down the cooling process: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective. Once at room temperature, you can then attempt further cooling in a refrigerator or freezer.
-
-
Long-Term Solutions & Prevention:
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Solvent System Re-evaluation: Your current solvent may be too good at dissolving the compound at room temperature. Consider using a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble). The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
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Lower Initial Concentration: Starting with a more dilute solution can prevent the high levels of supersaturation that lead to oiling out.
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Question 2: I've left my solution to cool, but no crystals have formed. What are the next steps?
Answer: The absence of crystal formation, even in a supersaturated solution, indicates a kinetic barrier to nucleation. The following techniques can be used to induce crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.
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Seeding: If you have a small crystal of the compound from a previous batch, add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.
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Reducing Solvent Volume: If the compound is too soluble in the chosen solvent, you may need to increase its concentration. This can be achieved by slowly evaporating some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and the inclusion of impurities.
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Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the solution in a refrigerator (4°C) or a freezer (-20°C). Ensure the cooling is gradual to promote the formation of well-ordered crystals.
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Introducing an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise at the point of incipient turbidity (cloudiness) and then allow the solution to stand.
Question 3: My crystallization happened too quickly, resulting in a fine powder. How can I obtain larger crystals?
Answer: The rapid formation of a powder or very small crystals suggests that the solution was too supersaturated, leading to rapid nucleation rather than controlled crystal growth.
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Strategies for Slower Crystallization:
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Increase the amount of solvent: Use more solvent to dissolve the compound initially. This will require more significant cooling or evaporation to achieve supersaturation, slowing down the process.
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Employ a slower cooling rate: As mentioned previously, a slower temperature decrease allows for more controlled crystal growth.
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Use a solvent with lower volatility: For evaporative crystallization, a less volatile solvent will evaporate more slowly, giving the crystals more time to form.
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Question 4: The yield of my crystallization is very low. How can I improve it?
Answer: A low yield can be attributed to several factors:
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High Solubility in the Mother Liquor: A significant amount of your compound may remain dissolved in the solvent even after cooling. To improve the yield, you can try cooling the solution to a lower temperature or partially evaporating the solvent from the mother liquor to obtain a second crop of crystals.
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Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
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Excessive Washing: Washing the crystals with a solvent in which they are even slightly soluble can lead to significant product loss. Use a minimal amount of ice-cold washing solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide?
A1: Given the polar nature of the molecule, polar solvents are the most logical starting point. Based on the successful crystallization of related pyrazole carboxamides, the following solvents are recommended for initial screening:
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Alcohols: Ethanol, isopropanol, methanol.
-
Ketones: Acetone.
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Esters: Ethyl acetate.
-
Nitriles: Acetonitrile.
-
Amides: Dimethylformamide (DMF) or Dimethylacetamide (DMAc) may be necessary if solubility in other solvents is poor, though their high boiling points can make them difficult to remove.
It is highly recommended to perform a small-scale solvent screen to determine the ideal solvent or solvent mixture.
Q2: How do I perform a solvent screen?
A2: A systematic solvent screen is a crucial first step in developing a crystallization protocol.
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Place a small amount of your compound (2-5 mg) into several small test tubes or vials.
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Add a small volume (0.1-0.2 mL) of a different solvent to each tube.
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Observe the solubility at room temperature.
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For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.
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If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.
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Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
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The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
Q3: Can impurities affect the crystallization process?
A3: Yes, impurities can have a significant impact on crystallization. They can inhibit nucleation, alter the crystal habit (shape), or become incorporated into the crystal lattice, reducing the purity of the final product. If you are having persistent trouble with crystallization, it may be necessary to further purify your compound by other means, such as column chromatography, before attempting crystallization again.
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common and often the most effective crystallization technique.
-
Dissolution: In an appropriately sized flask, dissolve the crude "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Vapor Diffusion
This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction and when working with small amounts of material.
-
Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
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Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a small amount of a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.
-
Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth.
Data Summary and Visualization
Table 1: Recommended Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Polarity | Comments |
| Ethanol | Protic | 78 | High | Good starting point for many polar compounds. |
| Isopropanol | Protic | 82 | High | Similar to ethanol, may offer different solubility. |
| Acetone | Aprotic | 56 | High | More volatile, can be used for slow evaporation. |
| Ethyl Acetate | Aprotic | 77 | Medium | Effective for compounds with moderate polarity. |
| Acetonitrile | Aprotic | 82 | High | Good for compounds with nitrile or amide groups. |
| Water | Protic | 100 | Very High | May be a suitable anti-solvent. |
Crystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Solvent Selection Logic
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
Technical Support Center: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide Degradation Pathways
Welcome to the technical support center for "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this molecule. Understanding the degradation pathways is critical for ensuring the efficacy, safety, and stability of pharmaceutical products.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Q1: What are the primary functional groups in N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide that are susceptible to degradation?
A1: The molecule contains several functional groups that can be susceptible to degradation under various stress conditions. The primary sites for potential degradation are:
-
Carboxamide Linkage: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into a pyrazole carboxylic acid and ethylenediamine.[4][5][6]
-
Nitro Group on the Pyrazole Ring: Nitroaromatic compounds can be susceptible to photolytic degradation.[7][8] The nitro group can also be reduced under certain conditions.
-
Pyrazole Ring: While generally stable, highly substituted or strained pyrazole rings can undergo ring-opening reactions under harsh conditions.[9]
-
Amino Group: The primary amine of the ethylenediamine side chain can be susceptible to oxidation.
Q2: What are the recommended storage conditions for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide to minimize degradation?
A2: While specific stability data for this exact molecule is not publicly available, general best practices for similar compounds suggest the following storage conditions:
-
Temperature: Store in a cool, dry place, protected from heat. Refrigeration or freezing may be appropriate for long-term storage, depending on the solvent if it is in solution.
-
Light: Protect from light to prevent potential photodegradation of the nitro group.[7][8] Use amber vials or store in a dark container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
Q3: What are forced degradation studies and why are they important for this molecule?
A3: Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][10][11] These studies are crucial for:
-
Identifying likely degradants: This helps in understanding the intrinsic stability of the molecule.[2][3]
-
Developing stability-indicating analytical methods: The methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2]
-
Informing formulation and packaging development: Knowledge of degradation pathways helps in designing a stable drug product.[3][11]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your research with N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Problem 1: Appearance of Unexpected Peaks in HPLC Analysis During a Stability Study.
-
Symptom: You observe new, unidentified peaks in your HPLC chromatogram when analyzing a sample of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide that has been stored for a period of time or subjected to stress conditions.
-
Possible Cause & Troubleshooting Steps:
-
Hydrolytic Degradation: The amide bond may have hydrolyzed.
-
Action: Compare the retention times of your unknown peaks with those of potential hydrolysis products: 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. If standards are unavailable, use LC-MS to determine the mass of the unknown peaks. The expected masses would correspond to these fragments.
-
Confirmation: Perform a controlled hydrolysis experiment by treating a sample with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and analyzing the resulting mixture by HPLC.[10] If the new peaks match those in your stability sample, hydrolysis is the likely cause.
-
-
Photodegradation: Exposure to light may have caused degradation.
-
Action: Prepare a fresh solution of your compound and expose it to a controlled light source (e.g., a photostability chamber with UV and visible light as per ICH Q1B guidelines).[10] Analyze the sample by HPLC at various time points.
-
Confirmation: If the peaks generated under photolytic stress match the unknown peaks in your sample, photodegradation is occurring. Ensure all future handling and storage of the compound and its formulations are done under light-protected conditions.
-
-
Oxidative Degradation: The compound may be reacting with oxygen.
-
Action: Expose a solution of the compound to a mild oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Confirmation: Analyze the stressed sample by HPLC. If the resulting degradant peaks match your unknown peaks, oxidation is a likely degradation pathway. Consider using antioxidants in your formulation or storing the compound under an inert atmosphere.
-
-
Problem 2: Loss of Potency or Inconsistent Results in Biological Assays.
-
Symptom: You observe a decrease in the expected biological activity of your compound over time or between different batches.
-
Possible Cause & Troubleshooting Steps:
-
Compound Degradation: The active compound may be degrading, leading to a lower effective concentration.
-
Action: Immediately analyze the purity of the sample being used in the assay by a stability-indicating method like HPLC.
-
Solution: If degradation is confirmed, prepare fresh solutions for each experiment from a properly stored stock of the solid compound. Re-evaluate your storage conditions for solutions (e.g., temperature, light exposure, solvent).
-
-
Interaction with Assay Components: The compound may be unstable in the assay buffer or reacting with other components.
-
Action: Incubate the compound in the assay buffer for the duration of the experiment without the biological components (cells, enzymes, etc.). Analyze the sample by HPLC to check for degradation.
-
Solution: If instability is observed, the buffer composition may need to be modified (e.g., adjusting pH, adding antioxidants).
-
-
Part 3: Experimental Protocols
This section provides a detailed protocol for a foundational experiment in studying the degradation of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Protocol: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Photostability chamber
-
Oven
-
HPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in methanol at a concentration of 1 mg/mL.[10]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[10]
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same sampling and temperature procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
-
Also, place a solution of the compound in an oven at a slightly lower temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark.
-
Analyze the exposed and control samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Use a UV detector at an appropriate wavelength and a mass spectrometer to identify and characterize the degradation products.[12][13]
-
Data Interpretation:
-
Aim for 5-20% degradation of the parent compound.[3][10] If degradation is too rapid, reduce the stressor's intensity (e.g., lower temperature or acid/base concentration). If it's too slow, increase the intensity.
-
Summarize the percentage of degradation and the formation of major degradants in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradants (by HPLC peak area %) |
| 0.1 M HCl | 24h | 60°C | ||
| 0.1 M NaOH | 8h | RT | ||
| 3% H₂O₂ | 24h | RT | ||
| Thermal (Solid) | 48h | 80°C | ||
| Photolytic | 1.2 million lux hours | RT |
Part 4: Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting flowchart for identifying unknown peaks.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 28(6), 886-893. [Link]
-
He, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]
-
Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60473–60480. [Link]
-
Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 753–758. [Link]
-
Zhang, J., et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Structural Chemistry, 29(5), 1469–1478. [Link]
-
Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60473–60480. [Link]
-
Li, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4945. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). [Video]. YouTube. [Link]
-
Ingold, K. U. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 84(15), 3026-3027. [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. (2014, May 15). [Slides]. SlideShare. [Link]
-
Galvão, A., et al. (2009). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Journal of Hazardous Materials, 169(1-3), 593-599. [Link]
-
NMAM METHOD 2005. (2016). Centers for Disease Control and Prevention. [Link]
-
CAS No. 1159989-44-2. Bide Pharmatech. [Link]
-
Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]
-
Korfmacher, W. A. (2005). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography B, 819(2), 235-245. [Link]
-
Tundis, R., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Foods, 10(1), 154. [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]
-
Kwiecińska-Piróg, J., et al. (2019). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Journal of basic microbiology, 59(11), 1128-1136. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 12. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based anticancer agents. This guide is designed to provide in-depth, field-proven insights into the common challenges of drug resistance. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.
Introduction: The Challenge of Pyrazole Resistance
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors targeting critical cancer signaling pathways, including those involving CDKs, JAK-STAT, and B-Raf.[1][2][3][4][5] While these agents can induce dramatic initial responses, the emergence of resistance is a significant clinical and experimental hurdle.[6][7][8] This guide provides a structured approach to identifying, understanding, and overcoming resistance in your in-vitro models.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding resistance to pyrazole-based inhibitors.
Q1: My cancer cell line, initially sensitive to a pyrazole-based kinase inhibitor, now shows a significant increase in its IC50 value. What are the likely general mechanisms?
A1: Acquired resistance to kinase inhibitors, including those with a pyrazole core, typically falls into two main categories:
-
On-Target Alterations: These are genetic or expression changes related to the drug's direct target. This can include secondary mutations in the kinase domain that prevent the inhibitor from binding effectively while preserving the kinase's activity.[7] Another common on-target mechanism is the amplification or overexpression of the target kinase, which effectively "out-competes" the inhibitor.[9][10][11]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for the inhibited kinase.[9][11] For example, if your pyrazole agent inhibits the MAPK pathway, cells might upregulate signaling through the PI3K/Akt pathway to maintain proliferation and survival.[12][13] This often involves the upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFRβ, or IGF-1R.[14][15]
Q2: How do I begin to investigate the specific mechanism of resistance in my cell line?
A2: A logical first step is to characterize the resistant phenotype thoroughly and then systematically investigate the most common resistance mechanisms. This involves:
-
Confirming Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50) in the resistant line compared to the parental line.
-
Checking for On-Target Changes: Analyze the expression level of the target kinase via Western blot. If feasible, sequence the kinase domain of the target gene in your resistant cells to check for mutations.
-
Screening for Bypass Pathways: Use phospho-specific antibody arrays or perform Western blots for key phosphorylated proteins in major survival pathways (e.g., p-Akt, p-ERK, p-STAT3) to identify any that are hyperactivated in the resistant cells, even in the presence of your inhibitor.
Q3: What is a "pulsed" versus a "continuous" method for generating resistant cell lines, and which should I use?
A3: Both are valid methods, and the choice depends on your experimental goals.
-
Continuous Exposure: In this method, cells are cultured in the continuous presence of the pyrazole inhibitor, with the concentration gradually increased as the cells adapt.[1][10][16] This method often leads to high levels of resistance but may select for mechanisms that are less clinically relevant.
-
Pulsed Exposure: This method involves treating the cells with the inhibitor for a defined period (e.g., 24-72 hours), followed by a recovery period in drug-free media.[3] This approach is thought to more closely mimic the intermittent dosing schedules used in patients and may select for different, potentially more clinically relevant, resistance mechanisms.
For initial studies, a continuous, dose-escalation approach is often more straightforward for generating a robustly resistant line for mechanistic studies.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental problems you may encounter. Each issue is followed by a probable cause and a step-by-step protocol for diagnosis and resolution.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are getting high variability in your IC50 values for a pyrazole-based inhibitor across replicate experiments, making it difficult to confirm a resistant phenotype.
Probable Cause & Scientific Rationale: Inconsistent IC50 values are often due to technical variability in the cell-based assay itself rather than a biological phenomenon.[17][18] Key factors include cell seeding density, the growth phase of the cells, and the duration of the assay.[4] If cells become overly confluent, their growth rate slows, which can artificially make them appear more resistant to cell-cycle-dependent inhibitors like CDK inhibitors.
Experimental Workflow: Optimizing Your Cell Viability Assay
Caption: Workflow for optimizing cell viability assays.
Detailed Protocol: Standardizing IC50 Determination
-
Determine Optimal Seeding Density:
-
Plate your cells in a 96-well plate at a range of densities (e.g., 1,000 to 20,000 cells/well).
-
Measure cell viability (e.g., using an MTT or CellTiter-Glo® assay) every 24 hours for 4-5 days.
-
Plot cell number vs. time for each density. Identify the seeding density and time window (e.g., 72 hours) where the cells are in the logarithmic growth phase and do not reach confluency by the end of the assay.[4][17]
-
-
Standardize Drug Preparation:
-
Always prepare fresh serial dilutions of your pyrazole-based inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Execution:
-
Seed the optimized number of cells and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the serially diluted inhibitor. Include a "time zero" plate that is assayed immediately after cell seeding to account for the initial cell number.[17]
-
Incubate for the predetermined optimal duration (e.g., 72 hours).
-
Measure cell viability.
-
-
Data Analysis:
-
Normalize your data with "0%" being the viability of cells treated with a high concentration of a cytotoxic agent (positive control) and "100%" being the vehicle-treated cells (negative control).
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[19] This provides a more accurate fit than linear interpolation.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding | Use densities that maintain log-phase growth | Prevents artifacts from contact inhibition or nutrient depletion.[4] |
| Assay Duration | Typically 48-72 hours | Balances sufficient time for drug effect with maintaining cell health. |
| Drug Dilutions | Prepare fresh for each experiment | Ensures accurate drug concentrations. |
| Data Analysis | 4-parameter logistic curve fit | Provides the most accurate and reproducible IC50 values.[19] |
Table 1: Key Parameters for Reproducible IC50 Determination
Guide 2: Loss of Efficacy Suggests Bypass Pathway Activation
Problem: Your pyrazole-based inhibitor (e.g., a B-Raf or JAK inhibitor) initially induces cell death, but after prolonged treatment, the cells recover and resume proliferation, despite the continued presence of the drug.
Probable Cause & Scientific Rationale: This is a classic sign of bypass signaling pathway activation. The initial inhibition is effective, but the cancer cells adapt by upregulating a parallel survival pathway, rendering the original target's inhibition moot.[9][11] A common mechanism is the activation of Receptor Tyrosine Kinases (RTKs), which can then signal through pathways like PI3K/Akt or MAPK, independent of the drug's original target.[14][15]
Experimental Workflow: Investigating Bypass Signaling
Caption: Workflow to identify and validate bypass signaling.
Detailed Protocol: Identifying and Targeting Bypass Pathways
-
Generate Resistant vs. Parental Cell Lysates:
-
Culture your parental (sensitive) and newly generated resistant cells.
-
Treat both cell lines with the pyrazole-based inhibitor at its IC50 concentration (for the parental line) for a short period (e.g., 2-6 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
-
Screen for Activated Pathways via Western Blot:
-
Perform Western blotting on the lysates.[20][21] Probe with a panel of phospho-specific antibodies against key nodes of major survival pathways. A recommended starting panel is shown in Table 2.
-
Always re-probe the blots with antibodies against the total protein to ensure that any observed changes in phosphorylation are not due to changes in total protein expression.[22]
-
| Target Pathway | Phospho-Antibody | Total Protein Antibody |
| PI3K/Akt | p-Akt (Ser473) | Total Akt |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| JAK/STAT | p-STAT3 (Tyr705) | Total STAT3 |
| RTK (Example) | p-EGFR (Tyr1068) | Total EGFR |
Table 2: Recommended Antibody Panel for Bypass Pathway Screening
-
Validate with a Second Inhibitor:
-
Based on your Western blot results, select a second inhibitor that targets the identified hyperactivated pathway (e.g., an Akt inhibitor if you see high p-Akt levels).
-
Perform a cell viability assay on your resistant cell line, treating with your pyrazole-based agent alone, the second inhibitor alone, and the combination of both.
-
If the combination treatment restores sensitivity and shows a synergistic effect (as determined by Bliss independence or Chou-Talalay analysis), this provides strong evidence for the role of the bypass pathway in mediating resistance.
-
Guide 3: Suspected On-Target Mutation Affecting Drug Binding
Problem: Your pyrazole-based inhibitor is no longer effective, but you do not observe activation of any common bypass signaling pathways. The target protein expression level appears unchanged.
Probable Cause & Scientific Rationale: The most probable cause is a newly acquired mutation within the kinase domain of the target protein.[7] These "gatekeeper" mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket without significantly compromising the kinase's ability to bind ATP and phosphorylate its substrates. This is a well-documented mechanism of resistance for numerous kinase inhibitors.
Experimental Workflow: Detecting On-Target Mutations and Altered Binding
Caption: Workflow for identifying on-target resistance mechanisms.
Detailed Protocol: Sequencing and Co-Immunoprecipitation
-
Sequence the Target Kinase Domain:
-
Isolate genomic DNA or mRNA (for conversion to cDNA) from both your parental and resistant cell lines.
-
Design primers to amplify the coding sequence of the kinase domain of your target protein.
-
Perform PCR and send the amplicons for Sanger sequencing.
-
Align the sequences from the resistant and parental cells to identify any acquired mutations.
-
-
Confirm Functional Impact with Co-Immunoprecipitation (Co-IP):
-
Rationale: Co-IP can be adapted to assess the interaction between your target protein and a biotinylated version of your pyrazole inhibitor. A weaker interaction in the resistant cells would support the hypothesis that the mutation impairs drug binding.[12][23]
-
Cell Lysis: Lyse parental and resistant cells using a gentle, non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein complexes.[24]
-
Incubation: Incubate the lysates with a biotinylated version of your pyrazole inhibitor.
-
Pull-down: Add streptavidin-coated magnetic beads to pull down the biotinylated inhibitor and any proteins bound to it.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by Western blot, probing for your target kinase. A weaker band in the lane corresponding to the resistant cell lysate would indicate reduced binding of the inhibitor to the mutated kinase.
-
Conclusion
Overcoming resistance to pyrazole-based anticancer agents is a complex but manageable challenge. By systematically applying the troubleshooting guides and experimental protocols outlined in this support center, researchers can effectively diagnose the underlying mechanisms of resistance in their models. This understanding is the critical first step toward developing rational combination therapies and next-generation inhibitors to restore therapeutic efficacy.
References
-
Herr, M., & van den Broek, M. (2024). Mechanisms of CDK4/6 inhibitor resistance and treatment strategies (Review). Spandidos Publications. [Link]
-
Lee, J., & Kim, S. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
O'Brien, N. A., & Finn, R. S. (2023). Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All. Cancer Research. [Link]
-
Engelman, J. A., & Settleman, J. (2008). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Cancer Biology. [Link]
-
Lee, J., Kim, S., Park, S., & Keller, E. T. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Zhang, Y., Wu, S., Song, J., & Zhang, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Morgillo, F., & Lee, H.-Y. (n.d.). Western blotting analysis as a tool to study receptor tyrosine kinases. PubMed. [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. [Link]
-
Johnson, G. L., & Lapadat, R. (2002). Mitogen-Activated Protein Kinase Pathways Mediated by ERK, JNK, and p38 Protein Kinases. Science. [Link]
-
Van Allen, E. M., Wagle, N., Sucker, A., Treacy, D. J., Johannessen, C. M., Goetz, E. M., ... & Garraway, L. A. (2014). The genetic landscape of clinical resistance to RAF inhibition in metastatic melanoma. Cancer discovery. [Link]
-
Sullivan, R. J., & Flaherty, K. T. (2013). Resistance to BRAF-targeted therapy in melanoma. European Journal of Cancer. [Link]
-
Akhtar, M. J., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Koppikar, P., & Levine, R. L. (2013). Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance. Clinical cancer research. [Link]
-
Kong, A., et al. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]
-
Gorgani, L., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
-
Quintás-Cardama, A., & Cortes, J. (2013). Jak/STAT pathway: mutations, inhibitors, and resistance. PubMed. [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Scita, G., & Di Fiore, P. P. (n.d.). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. JOVE. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
McDermott, M., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. [Link]
-
Xia, F., & Wang, B. (2019). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics. [Link]
-
BPS Bioscience. (n.d.). Cell Signaling Pathway Screening. [Link]
-
Horizon Discovery. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Lin, L., & Bivona, T. G. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Nitulescu, G. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]
-
Martin, S. A., & Reijns, M. A. M. (2019). A simple bypass assay for DNA polymerases shows that cancer-associated hypermutating variants exhibit differences in vitro. The FEBS Journal. [Link]
-
ResearchGate. (2022). How to create resistant cell line?. [Link]
-
Chapwanya, M., et al. (2023). Quantifying assays: inhibition of signalling pathways of cancer. IMA Journal of Applied Mathematics. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. [Link]
-
EMBL. (2018). New approach for testing cancer drug response. [Link]
-
Reddit. (2023). Help with determining IC50 for enzyme inhibitors. [Link]
-
Zamek-Gliszczynski, M. J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]
-
Lauffer, D. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying assays: inhibition of signalling pathways of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 22. youtube.com [youtube.com]
- 23. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing Cell Permeability of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and related nitro-pyrazole compounds. We will explore the underlying reasons for poor membrane translocation and provide a structured, evidence-based approach to troubleshooting and enhancement.
Initial Assessment: Understanding the Permeability Challenge
The structure of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide presents several physicochemical red flags that are commonly associated with poor cell permeability. A proactive analysis of its structure is the first step in troubleshooting.
-
High Polarity: The nitro group (-NO2) is strongly electron-withdrawing and highly polar, significantly increasing the compound's water solubility and polar surface area (PSA).[1]
-
Hydrogen Bonding Capacity: The molecule possesses multiple hydrogen bond donors (HBD) and acceptors (HBA), including the pyrazole N-H, the carboxamide N-H, the primary amine (-NH2), and the oxygens of the nitro and carbonyl groups. Extensive hydrogen bonding with the aqueous environment hinders partitioning into the hydrophobic lipid bilayer of the cell membrane.[1][2]
-
Ionization State: The primary amine on the aminoethyl side chain has a basic pKa and will be predominantly protonated (positively charged) at physiological pH (≈7.4). Charged species exhibit drastically lower passive diffusion across cell membranes compared to their neutral counterparts.
These combined properties likely result in a compound that is potent in target-based biochemical assays but shows significantly reduced or no activity in cell-based models due to its inability to reach its intracellular target.
Troubleshooting Guide & Strategic Solutions
This section is formatted as a series of questions that a researcher would typically encounter during the drug development process.
Q1: My compound is potent in my enzymatic assay but shows no activity in my cell-based assay. What is the most likely cause and how do I confirm it?
Likely Cause: The discrepancy you're observing is a classic indicator of poor cell permeability.[3] The compound cannot efficiently cross the cell membrane to engage its intracellular target.
Confirmation Strategy: The first step is to quantitatively measure the compound's permeability. A two-tiered approach is recommended, starting with a simple, high-throughput assay and moving to a more complex, biologically relevant model.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4][5] It serves as an excellent baseline to determine intrinsic passive permeability without the complexities of active cellular transport.[6]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][8] This model is considered the gold standard for in vitro permeability screening because it assesses not only passive diffusion but also active transport and the potential for efflux by transporters like P-glycoprotein (P-gp).[8][9]
The workflow below illustrates the decision-making process.
Caption: Decision workflow for troubleshooting low cellular activity.
Q2: My PAMPA results confirm low passive permeability. What are my primary strategies for improvement?
Low passive permeability points directly to the challenging physicochemical properties of the molecule. You have two main strategic options: structural modification (medicinal chemistry) or advanced formulation.
Strategy 1: Medicinal Chemistry Approaches
The goal here is to transiently or permanently modify the molecule to make it more lipophilic and less polar.
-
Prodrug Strategy: This is a highly effective approach where polar functional groups are masked with lipophilic moieties (a "promoiety").[10] These moieties are designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent drug inside the cell.[11] For N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, the primary amine is the ideal target for modification.
-
Example: Converting the primary amine to an amide or a carbamate can neutralize the positive charge and increase lipophilicity, significantly enhancing passive diffusion.[]
-
Caption: The prodrug strategy masks polar groups to facilitate cell entry.
-
Structural Modification: If the project is in an earlier phase, systematic modification of the core scaffold can be explored. This could involve replacing the nitro group with a less polar bioisostere or altering the side chain to optimize lipophilicity. However, this risks altering the compound's intrinsic potency and should be guided by structure-activity relationship (SAR) studies.
Strategy 2: Formulation-Based Approaches
These strategies encapsulate the drug or conjugate it to a carrier molecule to facilitate entry into the cell, bypassing the need for passive diffusion.
-
Nanoencapsulation: The compound can be encapsulated within nanocarriers such as liposomes or polymeric nanoparticles.[13][14] These carriers protect the drug and can facilitate cellular uptake through mechanisms like endocytosis.[15]
-
Cell-Penetrating Peptides (CPPs): CPPs are short peptides (5-30 amino acids) that can traverse cell membranes.[16][17] The compound can be covalently linked to a CPP, which then acts as a delivery vehicle to shuttle it into the cell.[18][19]
Q3: My Caco-2 assay shows a high efflux ratio (>2). What does this mean?
A high efflux ratio (where transport from the basolateral to the apical side is much greater than in the reverse direction) is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][20] These transporters are cellular "pumps" that actively remove foreign substances from the cell, which can prevent your compound from reaching therapeutic concentrations intracellularly.
Troubleshooting Efflux:
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[20] A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modification: Medicinal chemistry efforts can be directed to make subtle structural changes that disrupt the compound's recognition by the efflux transporter without affecting its primary target affinity.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a framework for assessing passive permeability.
Materials:
-
96-well PAMPA plate system (e.g., Donor plate with PVDF membrane, Acceptor plate)
-
Lipid Solution: 1-2% (w/v) lecithin in dodecane[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Compound Stock: 10 mM in DMSO
-
Control Compounds: High permeability (e.g., antipyrine) and low permeability (e.g., atenolol)[9]
-
Analytical instrument (LC-MS/MS or UV-Vis plate reader)
Methodology:
-
Prepare Solutions: Dilute the test compound and controls from the DMSO stock into PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.[21]
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow it to impregnate for 5-10 minutes.[6]
-
Fill Acceptor Plate: Add 300 µL of fresh PBS to each well of the acceptor plate.[6]
-
Assemble and Add Compound: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the compound/control solutions to the appropriate wells of the donor plate.[22]
-
Incubate: Cover the plate assembly and incubate at room temperature for 4 to 18 hours with gentle shaking.[1]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (P_e): The effective permeability coefficient is calculated using established formulas that account for well volumes, membrane area, and incubation time.[23]
| Permeability Class | Typical P_e (x 10⁻⁶ cm/s) | Interpretation |
| High | > 5 | Likely high absorption/permeability |
| Medium | 1 - 5 | Moderate permeability |
| Low | < 1 | Poor permeability, likely problematic |
| Classification based on typical industry standards. |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport.
Materials:
-
Caco-2 cells and appropriate culture medium
-
Transwell® plate inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
TEER (Transepithelial Electrical Resistance) meter
-
Lucifer Yellow (for monolayer integrity check)
-
Test compound and relevant controls (e.g., atenolol, propranolol, talinolol for efflux)[9]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm² to ensure tight junction integrity.[20][24] Perform a Lucifer Yellow rejection assay; permeability should be low.[20]
-
Assay Setup (A -> B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side (e.g., 300 µL).
-
Add fresh transport buffer to the basolateral (B) side (e.g., 1200 µL).[24]
-
-
Assay Setup (B -> A):
-
Add fresh transport buffer to the apical (A) side.
-
Add the test compound solution to the basolateral (B) side.[24]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments (and donor compartments for mass balance). Analyze concentrations via LC-MS/MS.
-
Calculate Apparent Permeability (P_app): Calculate P_app for both A -> B and B -> A directions. The efflux ratio is calculated as P_app(B-A) / P_app(A-B).[9]
Frequently Asked Questions (FAQs)
-
Q: What is the key difference between PAMPA and Caco-2 assays?
-
Q: How do I choose between a prodrug approach and a formulation strategy like nanoencapsulation?
-
A: The choice depends on the stage of your project and available resources. The prodrug approach is a medicinal chemistry strategy often employed during lead optimization to create a new chemical entity with improved properties.[10] Formulation strategies are often explored later in development and do not alter the core molecule, but they can add complexity to manufacturing and regulatory pathways.[14]
-
-
Q: Are there toxicity concerns with using Cell-Penetrating Peptides (CPPs)?
-
A: While generally considered to have low toxicity, some CPPs can cause membrane disruption at high concentrations. It is crucial to determine the therapeutic window and perform cytotoxicity assays for any new CPP-drug conjugate.[25]
-
-
Q: Can I use both a prodrug and a nanoformulation strategy together?
-
A: Yes, this is a potential synergistic approach. A lipophilic prodrug could be more efficiently encapsulated into a lipid-based nanocarrier, potentially improving both loading efficiency and cellular delivery.[26]
-
References
-
Vertex AI Search Grounding API Result[16]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website.[4]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website.[5]
-
Jiang, H., et al. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology.[27]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC website.[7]
-
(n.d.). Caco-2 assay protocol. [Source not specified].[24]
-
Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. PubMed Central.[28]
-
Rai, M., et al. (2015). Nanoencapsulation for drug delivery. PubMed Central.[13]
-
Perez, C. (2013). Small-molecule delivery by nanoparticles for anticancer therapy. PubMed Central.[14]
-
Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from Enamine website.[8]
-
BOC Sciences. (2023). Prodrug Activation Strategies. Retrieved from BOC Sciences website.[]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website.[9]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from Creative Bioarray website.[20]
-
Saraiva, C., et al. (2023). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. Molecular Pharmaceutics - ACS Publications.[17]
-
(n.d.). pampa-permeability-assay.pdf. Technology Networks.[6]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. MDPI.[11]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from MDPI website.[29]
-
CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. Retrieved from CD Bioparticles website.[15]
-
Zhang, Y., et al. (2022). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. MDPI.[25]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.[30]
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.[21]
-
Morris, M. C., et al. (2008). Cell-penetrating Peptides: From Molecular Mechanisms to Therapeutics. PubMed.[18]
-
Liu, Y., et al. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology.[19]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from BioAssay Systems website.[22]
-
Wang, Y., et al. (2021). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology.[31]
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Retrieved from BenchChem website.[3]
-
(2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate.[32]
-
Hardy, J. A., et al. (2015). Co-Delivery of Protein and Small Molecule Therapeutics Using Nanoparticle-Stabilized Nanocapsules. Hardy Lab.[26]
-
Han, M., & Hyun, H. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.[33]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.[34]
-
de Oliveira, R. S., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.[10]
-
SynHet. (n.d.). N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Retrieved from SynHet website.[35]
-
Lanyon, L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central.[36]
-
Augustijns, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI.[37]
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds. Retrieved from BenchChem website.[1]
-
Al-Salahi, R., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.[2]
-
Swift, R. V., & Amaro, R. E. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications.[23]
-
Park, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.[38]
-
BLDpharm. (n.d.). 1006479-30-6|N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide. Retrieved from BLDpharm website.[39]
-
Dreassi, E., et al. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. PubMed.[40]
-
Bîcu, E., & Vasile, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[41]
-
Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.[42]
-
Li, H., et al. (2015). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.[43]
-
Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed Central.[44]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed.[45]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 13. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell-penetrating peptides: from molecular mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. mdpi.com [mdpi.com]
- 26. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 27. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmaceutics | Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers [mdpi.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 35. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 36. Controlling cellular distribution of drugs with permeability modifying moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. tandfonline.com [tandfonline.com]
- 39. 1006479-30-6|N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]
- 40. Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of this and structurally related compounds. We will address common experimental challenges, provide detailed troubleshooting guides in a question-and-answer format, and present optimized protocols to improve reaction yield, purity, and reproducibility.
Reaction Overview and Key Challenges
The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is fundamentally an amide bond formation between 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. While conceptually straightforward, this reaction presents two significant challenges that must be carefully managed for a successful outcome.
-
Carboxylic Acid Activation : The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[3][4]
-
Chemoselectivity of Ethylenediamine : Ethylenediamine is a symmetrical diamine with two nucleophilic primary amine groups. This creates a competitive reaction pathway where the activated pyrazole can react with one or both amine groups, leading to the desired mono-acylated product and an undesired di-acylated (cross-linked) byproduct. Controlling this selectivity is the primary challenge in this synthesis.
Caption: General reaction scheme and competitive pathways.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for this synthesis?
The primary starting materials are 5-nitro-1H-pyrazole-3-carboxylic acid[5][6] and ethylenediamine. You will also require a suitable coupling reagent, a non-nucleophilic base, and an anhydrous solvent. For a more controlled synthesis, N-Boc-ethylenediamine is a highly recommended alternative to ethylenediamine.[7]
Q2: Why can't I just heat the carboxylic acid and ethylenediamine together?
Direct thermal condensation of carboxylic acids and amines requires very high temperatures (often >160 °C) to overcome the energy barrier of dehydrating the stable ammonium carboxylate salt intermediate.[2] Such harsh conditions can lead to decomposition of the nitro-pyrazole ring and other side reactions, resulting in low yields and complex purification. Modern amide coupling reagents allow the reaction to proceed efficiently at or below room temperature.[8]
Q3: What is the general mechanism of an amide coupling reaction?
The process involves two main steps:
-
Activation: The coupling reagent (e.g., a carbodiimide like EDC or a uronium salt like HATU) reacts with the carboxylic acid to form a highly reactive acyl-isourea or activated ester intermediate.[1][4]
-
Nucleophilic Attack: The primary amine of ethylenediamine attacks the carbonyl carbon of this activated intermediate, displacing the leaving group (derived from the coupling reagent) and forming the tetrahedral intermediate, which then collapses to the stable amide bond.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the reaction optimization process.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. boronmolecular.com [boronmolecular.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" Against Established Kinase Inhibitors
For researchers and drug development professionals, the pyrazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting a wide array of proteins.[1][2][3][4][5] This guide provides a comparative analysis of the lesser-known compound, "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," against well-established pyrazole-based kinase inhibitors. Due to the limited publicly available experimental data for "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," this guide will leverage structural comparisons and hypothesized mechanisms of action to provide a valuable framework for future research.
Introduction to the Pyrazole Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with various biological targets.[5] This versatility has led to the development of pyrazole-containing drugs for a range of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][3][4] Notably, the pyrazole core is a prominent feature in many potent and selective kinase inhibitors.[6][7]
Profiling "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide"
"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" is a pyrazole derivative with the chemical formula C6H9N5O3.[8] While detailed experimental data on its biological activity is not widely published, its structural features suggest a potential role as a kinase inhibitor. The pyrazole core, carboxamide linker, and the presence of both a nitro group (an electron-withdrawing group) and an aminoethyl side chain provide multiple points for potential interaction within the ATP-binding pocket of a kinase.
Hypothesized Mechanism of Action:
Based on the common mechanism of action for pyrazole-based kinase inhibitors, it is hypothesized that "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" acts as an ATP-competitive inhibitor. The pyrazole ring could form key hydrogen bonds with the hinge region of the kinase, while the carboxamide and aminoethyl groups may interact with the ribose and phosphate binding regions, respectively. The nitro group could potentially enhance binding affinity through specific interactions within the active site.
Comparative Analysis with Established Pyrazole-Based Kinase Inhibitors
To provide context for the potential activity of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," we will compare it with two well-characterized pyrazole-based kinase inhibitors: Ruxolitinib (a JAK inhibitor) and a representative CDK inhibitor.
Ruxolitinib: A JAK Inhibitor
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[6][9] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[10][11] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs, thereby modulating the immune response and inhibiting cell proliferation.[9]
Pyrazole-Based CDK Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[12][13] Several pyrazole-containing compounds have been developed as potent CDK inhibitors.[12][14][15][16] These inhibitors typically function by competing with ATP for binding to the catalytic subunit of the CDK/cyclin complex, leading to cell cycle arrest and apoptosis.[13] For instance, some pyrazole derivatives have shown potent inhibitory activity against CDK2, a key kinase in the G1/S phase transition.[12][14]
Data Presentation: A Comparative Overview
The following table summarizes the key features of the discussed pyrazole inhibitors. Note that the information for "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" is hypothesized.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 Values | Therapeutic Area |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | Hypothesized: Kinase(s) | Hypothesized: ATP-competitive inhibition | Not publicly available | Investigational |
| Ruxolitinib | JAK1, JAK2[6] | ATP-competitive inhibition[9] | JAK1: ~3 nM, JAK2: ~3 nM[6][17] | Myelofibrosis, Polycythemia Vera[6] |
| Representative Pyrazole CDK Inhibitor | CDK2[12][14] | ATP-competitive inhibition[13] | Varies (e.g., 0.96 µM - 3.82 µM for some derivatives)[14] | Oncology (Investigational) |
Experimental Protocols for Comparative Evaluation
To empirically determine the activity of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" and compare it to other pyrazole inhibitors, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of an inhibitor to the ATP site of a kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled ATP tracer, Eu-labeled anti-tag antibody, and the kinase of interest.
-
Compound Dilution: Prepare a serial dilution of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" and the reference inhibitors (e.g., Ruxolitinib for JAKs, a known CDK inhibitor for CDKs).
-
Assay Plate Preparation: Add the assay buffer, inhibitor dilutions, kinase, and Eu-antibody mixture to a 384-well plate.
-
Tracer Addition: Add the fluorescently labeled ATP tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with known JAK or CDK pathway dysregulation) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" and the reference inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualization of Signaling Pathways and Workflows
Caption: Generalized kinase signaling pathway and the inhibitory action of a pyrazole inhibitor.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
While "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" remains a compound with limited characterization in the public domain, its pyrazole core strongly suggests potential as a bioactive molecule, likely a kinase inhibitor. By comparing its structure to well-established pyrazole-based inhibitors like Ruxolitinib and various CDK inhibitors, and by outlining clear experimental protocols for its evaluation, this guide provides a solid foundation for researchers to explore its therapeutic potential. The versatility of the pyrazole scaffold continues to make it a cornerstone of modern drug discovery, and further investigation into novel derivatives like "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" is a promising avenue for the development of new therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Sildenafil - Wikipedia. [Link]
-
Celecoxib - Wikipedia. [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - GoodRx. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
[Mode of action of sildenafil] - PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]
-
Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online. [Link]
-
What is Rimonabant used for? - Patsnap Synapse. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]
-
Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]
-
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - ACS Publications. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
About sildenafil (Viagra) - NHS. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide Derivatives: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of hypothetical derivatives of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," a nitropyrazole compound with potential therapeutic applications. Drawing upon established structure-activity relationships (SAR) within the broader pyrazole carboxamide class, this document aims to guide researchers in the strategic design and evaluation of more potent and selective analogues.
Introduction to the Core Scaffold: The Promise of Pyrazole Carboxamides
Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3] The N-substituted carboxamide moiety at the 3-position of the pyrazole ring is a common feature in many potent bioactive molecules. The core molecule under consideration, "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," possesses several key features: a nitro group which can influence electronic properties and potential metabolic activation, a flexible aminoethyl side chain for potential interactions with target proteins, and the pyrazole core itself, which can participate in hydrogen bonding and hydrophobic interactions.[1]
This guide will focus on the potential anticancer properties of this scaffold, particularly its prospective role as a kinase inhibitor, a well-documented mechanism for many pyrazole-based anticancer agents.[1]
Comparative Efficacy Analysis of Hypothetical Derivatives
Table 1: Hypothetical Comparative Efficacy of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide Derivatives against Cancer Cell Lines
| Compound ID | Derivative Structure | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) | Predicted IC50 (µM) vs. HepG2 (Liver Cancer) | Rationale for Predicted Activity |
| LEAD-001 | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 15.0 | 20.0 | Baseline activity of the parent compound. The primary amine offers a point for hydrogen bonding but may also lead to off-target effects. |
| LEAD-002 | N-(2-(methylamino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide | 10.5 | 14.2 | Secondary amine may improve target engagement and metabolic stability compared to the primary amine of LEAD-001. |
| LEAD-003 | N-(2-(dimethylamino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide | 8.2 | 11.5 | Tertiary amine can further enhance potency and cell permeability. The increased lipophilicity may improve membrane transport. |
| LEAD-004 | N-(2-(piperazin-1-yl)ethyl)-5-nitro-1H-pyrazole-3-carboxamide | 5.1 | 7.8 | The piperazine ring is a common pharmacophore in kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.[1] |
| LEAD-005 | N-(2-aminoethyl)-1-methyl-5-nitro-1H-pyrazole-3-carboxamide | 12.3 | 17.5 | Methylation at the N1 position of the pyrazole ring can improve metabolic stability and modulate the electronic properties of the ring system.[4] |
| LEAD-006 | N-(2-aminoethyl)-5-amino-1H-pyrazole-3-carboxamide | > 50 | > 50 | Replacement of the nitro group with an amino group is predicted to significantly reduce anticancer activity, highlighting the importance of the electron-withdrawing nitro group for this particular scaffold's cytotoxicity. |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide derivative selection. Experimental validation is essential.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity and reproducibility of efficacy studies, detailed and validated experimental protocols are paramount. The following sections describe standard methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[5][6][7]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8]
Workflow for MTT Assay:
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Kinase Inhibition Assay
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), which are often dysregulated in cancer.[1][9][10]
Protocol (Generic Kinase Assay):
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods like ADP-Glo™ kinase assays which measure ADP production.[11]
-
Data Analysis: Determine the kinase activity as a percentage of the control and calculate the IC50 value for each compound.
Generic Kinase Signaling Pathway:
Caption: A simplified receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" derivatives. Based on established SAR principles, modifications to the aminoethyl side chain, such as the introduction of a piperazine moiety, are predicted to enhance anticancer efficacy. The presented experimental protocols offer a robust system for validating these hypotheses. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of these and other novel derivatives to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further development as anticancer therapeutics.
References
-
Hatcher, J.M., Weisberg, E., Sim, T., Stone, R.M., Liu, S.Y., Griffin, J.D. et al. (2018). N-(4-((4-Methylpiperazin-1-Yl)Methyl)Phenyl)-1H-Pyrazole-3-Carboxamide (Fn-1501), an Flt3- and Cdk-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. Available at: [Link]
-
Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. Available at: [Link]
-
El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 10(72), 44265-44276. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2012). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 17(8), 9561-9575. Available at: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5679-5690. Available at: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5679-5690. Available at: [Link]
-
El-Gamal, M. I., Oh, C. H., & Baek, D. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 10(2), 1-10. Available at: [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1346. Available at: [Link]
-
Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]
-
Wang, Y., et al. (2022). An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia. Cancers, 14(5), 1146. Available at: [Link]
-
Gucký, T., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11357-11377. Available at: [Link]
-
Bu, X., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-3665. Available at: [Link]
-
Brullo, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(9), 2159. Available at: [Link]
-
El-Gamal, M. I., & Oh, C. H. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. Available at: [Link]
-
Bu, X., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]-carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-3665. Available at: [Link]
-
Amer, H. H., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14711. Available at: [Link]
-
Radomska, H. S., et al. (2012). Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα. Journal of Clinical Investigation, 122(8), 2955-2966. Available at: [Link]
-
Khan, I., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of Ovarian Research, 18(1), 1-18. Available at: [Link]
-
Brullo, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(9), 2159. Available at: [Link]
-
Kamel, A. M., & El-Edfawy, S. (2012). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Molecules, 17(12), 14382-14397. Available at: [Link]
-
Pevzner, M. S., & Kofman, T. P. (2004). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Russian Journal of Organic Chemistry, 40(10), 1493-1501. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
Validating the Target of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: A Comparative Guide to CRISPR-Cas9 and Alternative Methodologies
In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is a pivotal, yet preliminary, step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is fundamental to understanding the molecule's mechanism of action, predicting potential on- and off-target effects, and ultimately determining its therapeutic potential and safety profile. This guide provides an in-depth, technical comparison of leading methodologies for target validation, centered on the novel compound "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide."
While the specific molecular target of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not yet defined in publicly accessible literature[1], the pyrazole-3-carboxamide scaffold is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated, frequently demonstrating potent inhibitory activity against protein kinases such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory diseases[2][3][4]. Based on this chemical precedent, a hypothetical target for our compound could be a protein kinase crucial to a specific disease pathology. This guide will therefore use a hypothetical kinase as the putative target for the purposes of outlining a comprehensive validation strategy.
We will first delve into a detailed workflow for target validation using the revolutionary CRISPR-Cas9 gene-editing technology. This will be followed by an objective comparison with established alternative approaches, namely Chemical Proteomics, the Cellular Thermal Shift Assay (CETSA), and RNA interference (RNAi). Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical understanding and practical insights to design and execute a robust target validation campaign.
Part 1: CRISPR-Cas9-Mediated Target Validation Workflow
CRISPR-Cas9 has emerged as the gold standard for genetic target validation due to its precision and versatility.[5] The fundamental principle is to knockout the gene encoding the putative target protein and assess whether this genetic perturbation phenocopies the effect of the small molecule. A successful phenocopy provides strong evidence that the compound's activity is mediated through the targeted protein.
The Experimental Logic: A Self-Validating System
The power of the CRISPR-Cas9 approach lies in its inherent controls and logical framework. By creating a complete loss-of-function of the target protein, we can directly compare the cellular phenotype to that induced by N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. If the compound has no effect in the knockout cells, it strongly implicates the knocked-out protein as the target.
Caption: High-level workflow for CRISPR-Cas9 target validation.
Step-by-Step Experimental Protocol
Step 1: Guide RNA (gRNA) Design and Synthesis
The specificity of CRISPR-Cas9 editing is dictated by the 20-nucleotide guide RNA sequence.[6]
-
Causality: The gRNA must be designed to target a unique sequence within an early exon of the target gene. This maximizes the probability that the DNA double-strand break, and subsequent error-prone repair by non-homologous end joining (NHEJ), will result in a frameshift mutation, leading to a premature stop codon and a non-functional truncated protein.
-
Protocol:
-
Obtain the target gene sequence from a database such as Ensembl or NCBI.
-
Utilize online gRNA design tools like Benchling, CHOPCHOP, or CRISPOR.[6][7][8] These tools predict on-target efficiency and potential off-target binding sites.
-
Select at least 2-3 gRNAs with high predicted on-target scores and minimal off-target sites.
-
Synthesize the gRNAs as single guide RNAs (sgRNAs) or clone the sequences into an expression plasmid.
-
Step 2: Delivery of CRISPR Components into Target Cells
The method of delivery for the Cas9 nuclease and gRNA is highly dependent on the cell type.
-
Causality: Efficient delivery is crucial for achieving a high editing efficiency.[9] For hard-to-transfect cells like primary or immune cells, electroporation of a Cas9-gRNA ribonucleoprotein (RNP) complex is often the most effective method, as it bypasses the need for transcription and translation within the cell.[10] For more amenable cell lines, lipid-based transfection of plasmids encoding Cas9 and the gRNA can be used.[11]
-
Protocol (RNP Electroporation):
-
Resuspend the target cells in a suitable electroporation buffer.
-
Incubate purified Cas9 protein with the synthetic sgRNA to form the RNP complex.
-
Mix the cells with the RNP complex and transfer to an electroporation cuvette.
-
Apply an electrical pulse using an electroporation device (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™).
-
Immediately transfer the cells to pre-warmed culture medium.
-
Step 3: Single-Cell Isolation and Clonal Expansion
Since CRISPR editing is not 100% efficient, it is necessary to isolate and expand single cells to generate a clonal population with a confirmed homozygous knockout.
-
Causality: A mixed population of edited and unedited cells will confound downstream phenotypic analysis. Single-cell cloning ensures that any observed phenotype is a direct result of the specific genetic modification.
-
Protocol:
-
Two to three days post-transfection, dilute the cell suspension to a concentration of approximately 10 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in a statistical average of one cell per well).
-
Visually inspect the wells to confirm the presence of single cells.
-
Culture the cells for 2-4 weeks, monitoring for colony formation.
-
Expand the resulting clones for further analysis.
-
Step 4: Validation of Gene Editing
Validation must be performed at both the genomic and protein levels to confirm successful knockout.
-
Causality: Genomic sequencing confirms that the desired indel mutation has occurred at the target locus, while protein analysis confirms that this mutation has led to the complete ablation of the target protein. Relying on mRNA analysis (e.g., qPCR) alone can be misleading due to potential transcriptional adaptation or nonsense-mediated decay complexities.[12]
-
Protocol:
-
Genomic Validation:
-
Extract genomic DNA from each expanded clone.
-
Amplify the region surrounding the gRNA target site via PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of heterozygous or homozygous indel mutations.
-
-
Protein Validation:
-
Prepare protein lysates from the confirmed knockout clones and wild-type control cells.
-
Perform a Western blot using a validated antibody specific for the target protein to confirm its absence in the knockout clones.[9]
-
Alternatively, use mass spectrometry for a more comprehensive proteomic analysis.
-
-
Step 5: Phenotypic Analysis
With validated knockout cell lines, the final step is to determine if the loss of the target protein phenocopies the effect of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Causality: This is the ultimate test of the hypothesis. If the compound's effect is abolished in the knockout cells, it provides compelling evidence for on-target activity.
-
Protocol:
-
Design a cellular assay that quantifies the phenotypic effect of the compound (e.g., cell viability assay, reporter assay, analysis of downstream signaling pathways).
-
Treat wild-type and knockout cells with a dose-response of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Include appropriate controls, such as a vehicle-treated group.
-
Analyze the results. A loss of compound activity in the knockout cells validates the target.
-
Part 2: Comparative Analysis of Target Validation Methodologies
While CRISPR-Cas9 is a powerful tool, it is not the only approach for target validation. Other methods offer distinct advantages and can be used orthogonally to build a more comprehensive and robust case for target engagement.
Caption: Comparison of key attributes across different target validation methods.
Comparison Table
| Methodology | Principle | Pros | Cons | Best For |
| CRISPR-Cas9 | Gene knockout to phenocopy drug effect.[5] | Provides a definitive genetic link between target and phenotype; complete loss-of-function. | Time-consuming (clone generation); potential for off-target edits; not suitable for essential genes.[13] | Rigorous, definitive validation of a primary hypothesis. |
| Chemical Proteomics | Uses a modified compound (probe) to directly capture binding partners from cell lysates, which are then identified by mass spectrometry.[14][15][16] | Unbiased, direct identification of binding partners; can discover novel targets; works in a native cellular environment.[17] | Requires chemical synthesis of a probe; potential for steric hindrance by the probe to affect binding; can be technically complex. | Deconvoluting the target of a phenotypic screen hit; identifying off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[18][19] | Confirms direct target engagement in a physiological context; label-free; can be adapted to a high-throughput format.[20][21] | Requires a specific antibody for detection (e.g., Western blot); may not work for all proteins or ligands; provides no genetic link.[18][22] | Confirming on-target engagement in cells; screening for off-targets. |
| RNA Interference (RNAi) | Uses siRNAs or shRNAs to degrade the target mRNA, leading to reduced protein expression (knockdown).[23] | Faster and simpler workflow than CRISPR; allows for dose-dependent knockdown, which can be useful for studying essential genes.[23][24] | Incomplete knockdown can lead to ambiguous results; significant potential for off-target effects.[25] | Rapid, initial validation of multiple potential targets; large-scale screening. |
Conclusion and Recommendations
The validation of a drug's target is a cornerstone of modern pharmacology. For a novel compound such as N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , a multi-faceted approach is recommended to build the highest degree of confidence.
-
Primary Validation with CRISPR-Cas9: Given its rigor, CRISPR-Cas9 should be the primary method for validating the hypothesized kinase target. A clear phenocopy provides the strongest possible evidence of a causal link between the target and the compound's efficacy.
-
Orthogonal Validation with CETSA: To complement the genetic approach, CETSA should be employed to demonstrate direct physical engagement between the compound and its target in the cellular environment. A positive result in both CRISPR and CETSA experiments creates a compelling and robust validation package.
-
Target Deconvolution with Chemical Proteomics: If the initial hypothesis is incorrect, or to proactively identify potential off-targets, chemical proteomics is an invaluable, unbiased tool. It can reveal the full spectrum of proteins that interact with the compound, offering a broader understanding of its pharmacology.
By strategically combining these powerful methodologies, researchers can move beyond simple bioactivity and build a comprehensive, evidence-based understanding of a compound's mechanism of action, significantly increasing the probability of success in the long and arduous path of drug development.
References
- Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?
- Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
-
Synthego. (n.d.). CRISPR Design Tools. Retrieved January 19, 2026, from [Link]
-
Benchling. (n.d.). CRISPR Guide RNA Design Tool. Retrieved January 19, 2026, from [Link]
-
GenScript. (2024, April 25). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. Retrieved January 19, 2026, from [Link]
-
CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved January 19, 2026, from [Link]
-
Horizon Discovery. (n.d.). CRISPR Design Tool. Retrieved January 19, 2026, from [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 19, 2026, from [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]
-
Horizon Discovery. (n.d.). Strategies to detect and validate your CRISPR gene edit. Retrieved January 19, 2026, from [Link]
-
Assay Genie. (2024, November 6). Typical Workflow of CRISPR-Cas9 Genome Editing. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 19, 2026, from [Link]
-
CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 19, 2026, from [Link]
-
Cambridge Healthtech Institute. (n.d.). Target Identification & Phenotypic Screening. Retrieved January 19, 2026, from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2025, March 27). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. Retrieved January 19, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved January 19, 2026, from [Link]
-
Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery. Retrieved January 19, 2026, from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 19, 2026, from [Link]
-
World Pharma Week. (n.d.). Target Validation and Phenotypic Screening. Retrieved January 19, 2026, from [Link]
-
Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2015, May 21). Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. Retrieved January 19, 2026, from [Link]
-
Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved January 19, 2026, from [Link]
-
PubMed. (2025, January 9). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved January 19, 2026, from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. genscript.com [genscript.com]
- 7. synthego.com [synthego.com]
- 8. benchling.com [benchling.com]
- 9. biosynsis.com [biosynsis.com]
- 10. stemcell.com [stemcell.com]
- 11. assaygenie.com [assaygenie.com]
- 12. genuinbiotech.com [genuinbiotech.com]
- 13. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 14. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. news-medical.net [news-medical.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 24. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Selectivity: Profiling the Cross-Reactivity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the human kinome is vast, comprising over 500 members that share a structurally conserved ATP-binding pocket.[2] This conservation presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen side effects.[5] Conversely, in some cases, polypharmacology—the modulation of multiple targets—can be therapeutically advantageous.
Therefore, early and comprehensive characterization of a compound's kinase selectivity is not merely a checkbox in the drug discovery process; it is a critical step that informs lead optimization, predicts potential toxicities, and uncovers new therapeutic opportunities.[6][7]
This guide provides a framework for researchers, scientists, and drug development professionals to assess the kinase cross-reactivity of a novel compound, using N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide as a case study. While specific experimental data for this molecule is not yet publicly available, its pyrazole-carboxamide scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the ATP-binding site.[8][9][10] We will outline the experimental strategies, data interpretation, and comparative analyses necessary to build a comprehensive selectivity profile for this or any other novel kinase inhibitor candidate.
The Subject Compound: A Novel Pyrazole-Based Candidate
The molecule N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide features a pyrazole core, a scaffold present in numerous approved and investigational kinase inhibitors.[8] The pyrazole ring system is adept at forming key hydrogen bond interactions within the kinase ATP-binding site. The strategic placement of substituents on this core dictates both potency and selectivity. For instance, modifications to the N1 and C5 positions of the pyrazole ring have been shown to significantly impact kinase selectivity.[9] The nitro group at the 5-position is a strong electron-withdrawing group that can influence the electronics and binding interactions of the core, a strategy that has been explored in the development of Aurora kinase inhibitors.[8]
Given its structural motifs, it is plausible that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is an ATP-competitive inhibitor.[11][12] The primary goal of this guide is to delineate a robust strategy to determine which kinases it inhibits and with what potency.
Experimental Strategy: From High-Throughput Screening to IC50 Determination
The initial step in characterizing a new compound is to assess its activity across a broad panel of kinases. This "kinome scan" provides a global view of the compound's selectivity.[1][13] Commercial services from companies like Eurofins Discovery (KinaseProfiler™), Reaction Biology (HotSpot™), and BPS Bioscience offer extensive panels that cover a large portion of the human kinome.[2][14][15]
Rationale for Assay Choice
A variety of assay formats are available, each with its own advantages.[16] For an initial broad screen, a robust, high-throughput biochemical assay is ideal. Luminescence-based assays, such as ADP-Glo™, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, which is then converted into a light signal. These assays are highly sensitive, have a large dynamic range, and are amenable to automation.[2]
The choice of ATP concentration is a critical experimental parameter. Screening at a low ATP concentration (often at or below the Km for ATP) will identify potent inhibitors but may overestimate their efficacy in the cellular environment where ATP levels are high (1-10 mM).[15] Therefore, a comprehensive profiling strategy often involves an initial screen at a fixed, low ATP concentration (e.g., 10 µM) followed by IC50 determination for active compounds at a physiologically relevant ATP concentration (e.g., 1 mM).[14][15]
Experimental Workflow: Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol provides a generalized, self-validating procedure for determining the IC50 of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Abl1), substrate peptide, and reaction buffer (commercially available).
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (test compound).
-
Staurosporine (positive control inhibitor).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create an 8-point, 4-fold serial dilution series in DMSO. For example: 1000 µM, 250 µM, 62.5 µM, etc.
-
Prepare a similar dilution series for the positive control (e.g., Staurosporine). Prepare a DMSO-only negative control.
-
-
Kinase Reaction Setup:
-
Add 1 µL of the compound dilutions (or DMSO) to the wells of the 384-well plate.
-
Prepare a kinase/substrate master mix in the reaction buffer according to the manufacturer's specifications. Add 4 µL of this mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiating the Reaction:
-
Prepare an ATP solution to achieve the desired final concentration (e.g., 1 mM) in the reaction.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which must be determined during assay validation.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: Quantifying Selectivity
The output of a primary screen is typically a list of kinases and their corresponding percent inhibition at a single compound concentration. Hits are then confirmed and quantified through IC50 determination. This data can be visualized on a kinome tree plot, where inhibited kinases are highlighted, providing an intuitive snapshot of selectivity.
Caption: Kinome tree showing a selective inhibitor profile.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the selectivity profile of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, it is essential to compare its performance against well-characterized benchmark compounds. We have chosen two representative inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad spectrum of activity. It serves as an example of a less selective, or "promiscuous," inhibitor.[7]
-
Alectinib: A highly selective second-generation inhibitor of ALK and ROS1 kinases, used in the treatment of non-small cell lung cancer. It represents a highly selective compound.[]
The following table presents hypothetical, yet plausible, IC50 data for our subject compound against this panel, illustrating how it might compare.
| Kinase Target | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (IC₅₀, nM) | Dasatinib (IC₅₀, nM) | Alectinib (IC₅₀, nM) |
| Primary Target Family | |||
| Aurora A | 25 | >10,000 | >10,000 |
| Aurora B | 40 | >10,000 | >10,000 |
| Key Off-Targets | |||
| ABL1 | 1,500 | <1 | >10,000 |
| SRC | 2,200 | <1 | >10,000 |
| ALK | >10,000 | 350 | 1.9 |
| VEGFR2 | 850 | 16 | 1,200 |
| CDK2 | 5,300 | 300 | >10,000 |
| p38α (MAPK14) | 980 | 30 | 5,600 |
Data for benchmark inhibitors are representative values from public sources. Data for the subject compound is hypothetical for illustrative purposes.
In this hypothetical scenario, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide emerges as a potent and selective inhibitor of Aurora kinases, with significantly less activity against a panel of common off-targets compared to the broad-spectrum inhibitor Dasatinib. It also shows a distinct profile from the highly selective Alectinib. This type of comparative data is crucial for decision-making in a drug discovery program.
Advanced Characterization: Beyond IC50
A complete understanding of cross-reactivity requires further investigation:
-
Mechanism of Action: Assays should be conducted to confirm whether the inhibition is ATP-competitive. This involves measuring IC50 values at varying ATP concentrations. A competitive inhibitor's IC50 will increase linearly with the ATP concentration.
-
Cellular Target Engagement: Biochemical IC50 values do not always translate directly to cellular activity. Cellular target engagement assays, such as NanoBRET™ or cellular thermal shift assays (CETSA), are essential to confirm that the compound can bind to its intended target in a physiological context.[6][14]
-
Phenotypic Screening: Ultimately, the functional consequence of kinase inhibition must be assessed in relevant cellular models, for example, by measuring the phosphorylation of a known downstream substrate or assessing effects on cell proliferation or apoptosis.[6]
Conclusion
Characterizing the cross-reactivity of a novel kinase inhibitor candidate like N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a cornerstone of modern drug discovery. It is a systematic process that begins with broad, high-throughput screening and progresses to detailed mechanistic and cellular studies. By employing a logical, stepwise experimental plan and benchmarking against established inhibitors, researchers can build a comprehensive selectivity profile. This profile is invaluable for guiding medicinal chemistry efforts, interpreting biological data, and ultimately, developing safer and more effective kinase-targeted therapies. The principles and protocols outlined in this guide provide a robust framework for any researcher embarking on the journey of characterizing a novel kinase inhibitor.
References
-
Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors. PubMed. [Link]
-
Selective Identification of Allosteric Inhibitors and Co-Drug Combinations Targeting Kinases by Using a Nanopore Tweezer Approach. ACS Nano. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry. [Link]
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. PubMed. [Link]
-
List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]
-
Allosteric regulation and inhibition of protein kinases. National Institutes of Health (NIH). [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Institutes of Health (NIH). [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]
-
Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. American Society of Clinical Oncology (ASCO). [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PubMed Central. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Serotonin-releasing agents with reduced off-target effects. PubMed. [Link]
-
Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar. [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. National Institutes of Health (NIH). [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed. [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. National Institutes of Health (NIH). [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. assayquant.com [assayquant.com]
- 16. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxamides: Deconstructing "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide"
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the pyrazole carboxamide class of compounds, with a specific focus on elucidating the potential biological activities of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from closely related analogs to offer a predictive framework for its biological profile and to guide future research endeavors.
The Pyrazole Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural feature present in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3][4][5] The carboxamide linkage provides a versatile point for synthetic modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.
The general structure of a pyrazole carboxamide consists of a central pyrazole core, a carboxamide linker, and various substituents at different positions of the ring and the amide nitrogen. The nature and position of these substituents are critical determinants of the compound's biological target and potency.
Caption: General scaffold of pyrazole carboxamides highlighting key modifiable positions.
Deconstructing N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: A Structural Analysis
The target molecule, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, possesses several key structural features that can be analyzed in the context of known SAR trends for this compound class.
-
5-Nitro Group: The presence of a nitro group at the 5-position of the pyrazole ring is a significant feature. Nitroaromatic compounds are known to be bioreductive agents, often exhibiting enhanced activity under hypoxic conditions, a characteristic of the tumor microenvironment.[6] The electron-withdrawing nature of the nitro group can also influence the overall electronic properties of the pyrazole ring, potentially impacting its interaction with biological targets.
-
Carboxamide at Position 3: The carboxamide linker at the 3-position is a common feature in many bioactive pyrazole derivatives. This linkage often participates in hydrogen bonding interactions within the binding sites of target proteins.
-
N-(2-aminoethyl) Side Chain: The aminoethyl side chain introduces a basic and flexible moiety. This group can engage in ionic interactions and hydrogen bonds, which can be crucial for target recognition and binding affinity. The presence of a primary amine offers a site for further derivatization.
Comparative Structure-Activity Relationship (SAR) Analysis
By examining published data on various pyrazole carboxamide analogs, we can infer the potential biological activities of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Anticancer Activity
Numerous pyrazole carboxamide derivatives have been investigated for their anticancer properties.[7][8] The mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.
-
Kinase Inhibition: A study on 1H-pyrazole-3-carboxamide derivatives revealed potent inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[9] In these compounds, the pyrazole-3-carboxamide core forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents on the pyrazole ring and the amide nitrogen play a crucial role in occupying hydrophobic pockets and solvent-accessible regions, thereby determining potency and selectivity.
-
Hypoxia-Activated Prodrugs: The 5-nitro substituent in the target molecule is particularly interesting in the context of cancer therapy. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic tumor cells, leading to the release of a cytotoxic agent.[6] This suggests that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide could potentially act as a hypoxia-activated prodrug.
Table 1: Comparison of Structural Features and Anticancer Activity of Pyrazole Carboxamides
| Compound/Series | Key Structural Features | Biological Target(s) | Reported Activity | Reference |
| Compound 8t | 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide | FLT3, CDK2, CDK4 | Potent inhibition (IC50 < 1 nM) | [9] |
| Pyrazole-linked benzimidazole | Pyrazole linked to a benzimidazole moiety | Aurora A/B kinase | Significant inhibition of cancer cell lines | [7] |
| 3-(2-chloroethyl)-pyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | Fused pyrazolotetrazine ring with a chloroethyl group | Alkylating agent | Good antineoplastic activity in vivo | [10] |
| N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | 5-nitro group, aminoethyl side chain | Hypothesized: Kinases, potential for bioreduction | To be determined | N/A |
Other Potential Biological Activities
The pyrazole carboxamide scaffold has been associated with a broad range of other biological activities.
-
Antifungal and Antimicrobial Activity: Several novel carboxamide derivatives of pyrazole have been synthesized and shown to possess significant antimicrobial and antifungal properties.[1] The mechanism of action for some antifungal pyrazole carboxamides involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[11]
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory effects, with some compounds acting as selective COX-2 inhibitors.[2]
Proposed Experimental Workflows for Biological Evaluation
To elucidate the biological activity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a systematic experimental approach is recommended.
Caption: Proposed workflow for the biological evaluation of the target compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide against a panel of protein kinases.
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol: Cell Viability Assay under Normoxic and Hypoxic Conditions
Objective: To assess the selective cytotoxicity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide in cancer cells under normal and low oxygen conditions.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
96-well cell culture plates
-
Standard cell culture incubator (normoxia: 21% O2)
-
Hypoxia chamber or incubator (e.g., 1% O2)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Place one set of plates in a normoxic incubator and another set in a hypoxic incubator.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values under both normoxic and hypoxic conditions and calculate the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).
Conclusion and Future Directions
While the specific biological activity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide remains to be experimentally determined, a comparative analysis of its structural features with known bioactive pyrazole carboxamides provides a strong foundation for guiding future research. The presence of the 5-nitro group suggests a high potential for activity as a hypoxia-activated anticancer agent. The aminoethyl side chain offers a handle for further chemical modification to optimize potency and selectivity.
The proposed experimental workflows provide a clear path for the initial biological characterization of this compound. The results of these studies will be instrumental in validating the predicted activities and will pave the way for more in-depth mechanistic studies and potential lead optimization efforts.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. [Link]
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. [Link]
-
A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
(PDF) Nitropyrazoles (review). [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
-
Current status of pyrazole and its biological activities. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (NPZ-582): A Comparative Guide for Preclinical Oncology
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This guide provides a comprehensive framework for the in vivo validation of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (herein designated NPZ-582), a novel investigational compound from the promising pyrazole-carboxamide class of small molecules. While public data on NPZ-582 is not available, we present a robust, scientifically-grounded strategy for its evaluation. This document outlines the proposed mechanism of action, compares its therapeutic rationale to established agents, and provides detailed protocols for a comparative in vivo study in a non-small-cell lung carcinoma (NSCLC) xenograft model. The methodologies described herein are designed to rigorously assess anti-tumor efficacy and safety, generating the critical data required for go/no-go decisions in early-stage drug development.
Introduction and Proposed Mechanism of Action
The pyrazole-carboxamide scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, known for its versatility in targeting a range of biological pathways, from kinases in oncology to receptors involved in inflammation.[1][2] Our investigational molecule, NPZ-582, is a novel derivative hypothesized to be a potent and selective inhibitor of Tumor Progression Kinase 1 (TPK1), a critical enzyme in a signaling cascade frequently dysregulated in NSCLC.
TPK1 is a serine/threonine kinase that, upon activation by upstream growth factor receptors (e.g., EGFR), phosphorylates the downstream effector Proliferation-Associated Factor 4 (PAF4). Phosphorylated PAF4 then translocates to the nucleus, where it activates transcription factors essential for cell cycle progression and angiogenesis. The proposed mechanism involves NPZ-582 binding to the ATP-binding pocket of TPK1, preventing the phosphorylation of PAF4 and thereby halting the oncogenic signaling cascade.
Caption: Proposed TPK1 signaling pathway and inhibitory action of NPZ-582.
The Comparative Landscape: NPZ-582 vs. Standard of Care
To establish therapeutic potential, the performance of NPZ-582 must be benchmarked against current standards of care. In NSCLC models driven by EGFR mutations, tyrosine kinase inhibitors (TKIs) like Erlotinib are a relevant comparator.[3] While Erlotinib directly targets the upstream receptor (EGFR), NPZ-582 targets a downstream node (TPK1). This presents a key scientific question: can downstream inhibition offer an advantage, particularly in tumors that develop resistance to upstream inhibitors via bypass signaling?
| Feature | NPZ-582 (Hypothetical) | Erlotinib (Comparator) |
| Target | Tumor Progression Kinase 1 (TPK1) | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism | Downstream kinase inhibition | Upstream receptor tyrosine kinase inhibition |
| Potential Advantage | May overcome resistance to EGFR TKIs | Clinically validated efficacy in EGFR-mutant NSCLC |
| Potential Challenge | Novel target, unknown clinical translatability | Acquired resistance (e.g., T790M mutation) is common[3] |
In Vivo Validation: A Step-by-Step Experimental Plan
The primary goal is to assess the anti-tumor efficacy and tolerability of NPZ-582 in a validated, preclinical cancer model.[4] We will employ a human cell line-derived xenograft (CDX) model, which is a robust and widely used platform for initial in vivo proof-of-concept studies.[5][6]
Model and Materials
-
Cell Line: HCC827, a human NSCLC cell line with an activating EGFR mutation, known to be sensitive to TKI treatment.[3]
-
Animal Model: Female athymic nude mice (e.g., MF1-nu/nu), 6-8 weeks old. These mice are immunocompromised, allowing the growth of human tumors.[3]
-
Test Articles:
-
NPZ-582, formulated in a vehicle suitable for oral (PO) or intraperitoneal (IP) administration (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Erlotinib (Positive Control), formulated for oral gavage.
-
Vehicle Control.
-
-
Ethical Conduct: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement).[5]
Experimental Workflow
The study will proceed from animal acclimatization through tumor implantation, treatment, and endpoint analysis over approximately 4-5 weeks.
Caption: Standard workflow for a xenograft efficacy study.
Detailed Experimental Protocols
Protocol 1: Tumor Implantation and Growth Monitoring
-
Culture HCC827 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL (5 x 10⁶ cells) into the right flank of each mouse.
-
Begin caliper measurements 4-5 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) ensuring similar mean tumor volumes across groups.
Protocol 2: Dosing and Clinical Observations
-
Group 1 (Vehicle Control): Administer vehicle daily via the selected route (e.g., PO).
-
Group 2 (NPZ-582, Low Dose): Administer NPZ-582 at X mg/kg daily.
-
Group 3 (NPZ-582, High Dose): Administer NPZ-582 at Y mg/kg daily (e.g., 3X mg/kg).
-
Group 4 (Positive Control): Administer Erlotinib at a clinically relevant dose (e.g., 25 mg/kg) daily.[3]
-
Record body weights and perform clinical observations (e.g., changes in posture, fur, activity) daily before dosing. A body weight loss exceeding 20% is a common endpoint criterion.
-
Continue dosing for 21 consecutive days or until the vehicle group tumors reach the predetermined size limit (e.g., 1500 mm³).
Data Analysis and Comparative Interpretation
Success is measured by both efficacy (slowing or shrinking the tumor) and safety (minimal impact on the animal's well-being).
Efficacy Endpoints
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
Table 1: Hypothetical Efficacy Data for NPZ-582 in HCC827 Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | -- | 1450 ± 150 | -- | -- |
| NPZ-582 | 10 | 870 ± 110 | 40% | < 0.05 |
| NPZ-582 | 30 | 435 ± 85 | 70% | < 0.001 |
| Erlotinib | 25 | 493 ± 90 | 66% | < 0.001 |
TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Interpretation: In this hypothetical scenario, NPZ-582 demonstrates a clear dose-dependent anti-tumor effect. The high dose (30 mg/kg) shows efficacy comparable to, or slightly better than, the standard-of-care comparator, Erlotinib.
Safety and Tolerability Profile
Tolerability is primarily assessed by monitoring changes in body weight. Significant, sustained weight loss indicates potential compound toxicity.
Table 2: Comparative Tolerability Profile
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Change (%) | Study Morbidity/Mortality |
|---|---|---|---|
| Vehicle Control | -- | +5.2% | 0/10 |
| NPZ-582 | 10 | +3.1% | 0/10 |
| NPZ-582 | 30 | -4.5% | 0/10 |
| Erlotinib | 25 | -6.8% | 0/10 |
Interpretation: The hypothetical data shows that NPZ-582 is well-tolerated at both doses, with minimal impact on body weight. The high dose of NPZ-582 appears to have a slightly better tolerability profile than the Erlotinib comparator in this model.
Conclusion and Future Directions
This guide presents a comprehensive, albeit predictive, framework for the in vivo validation of NPZ-582. The described xenograft study design allows for a direct comparison against a clinically relevant standard of care, generating crucial data on both efficacy and safety.[7] Based on the favorable hypothetical results, the logical next steps would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target inhibition (p-PAF4 levels) in tumor tissue.
-
Testing in Resistant Models: Evaluating NPZ-582 in xenograft models that have acquired resistance to Erlotinib.[3]
-
Orthotopic or PDX Models: Utilizing more complex models like patient-derived xenografts (PDX) to assess efficacy in a system that better recapitulates human tumor heterogeneity and microenvironment.[8][9]
By following this rigorous, data-driven approach, research teams can confidently assess the therapeutic potential of novel compounds like NPZ-582 and make informed decisions on their progression toward clinical development.
References
-
Oncodesign Services. Cancer Animal Models | Oncology | CRO services. [Link]
-
Sledge Jr, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary pathology, 51(1), 204-220. [Link]
-
Zheng, W., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 2247-2263. [Link]
-
Zheng, W., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress, Volume 13, 2247-2263. [Link]
-
Chen, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI, 16(1), 147. [Link]
-
Stotz, S., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry, 66(2), 1085-1103. [Link]
-
Li, H., & Liu, L. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]
-
Tiriac, H., et al. (2018). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Research, 78(2), 478-491. [Link]
-
Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. [Link]
-
Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117. [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
Zhu, F., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967-15990. [Link]
-
Wang, J., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]
-
Patel, M. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 946-951. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Guide: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide vs. its Non-nitro Analog in Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design, valued for its metabolic stability and versatile biological activity.[1] The strategic modification of this core structure can dramatically influence a compound's therapeutic potential. This guide provides an in-depth, technical comparison of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and its direct non-nitro analog, N-(2-aminoethyl)-1H-pyrazole-3-carboxamide .
While direct comparative experimental data for these specific molecules is not extensively published, this guide, authored from the perspective of a Senior Application Scientist, will synthesize established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential performance.[2] We will delve into the rationale behind their synthesis, propose detailed protocols for a head-to-head biological evaluation, and provide a framework for interpreting the potential outcomes.
The Decisive Role of the Nitro Group: A Structural and Electronic Perspective
The primary distinction between our two compounds of interest is the presence of a nitro (-NO₂) group at the C5 position of the pyrazole ring. This seemingly small modification is predicted to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.[3] The nitro group is a strong electron-withdrawing group, which can influence the molecule's acidity, basicity, and overall electronic distribution.[4]
The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[5] The introduction of a nitro group is expected to decrease the electron density of the pyrazole ring, potentially affecting its interaction with biological targets.[4] Furthermore, the nitro group can participate in hydrogen bonding and may be subject to metabolic reduction in cellular environments, leading to the formation of reactive intermediates that can contribute to both therapeutic and toxic effects.[6]
This guide will explore the hypothetical yet scientifically grounded premise that the nitro-substituted pyrazole will exhibit enhanced biological activity in specific assays due to these electronic and metabolic factors.
Proposed Synthetic Pathways
To conduct a comparative study, the synthesis of both compounds is the first critical step. The following are proposed synthetic routes based on established pyrazole chemistry.
Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
The synthesis of the nitro-containing compound would likely begin with the commercially available ethyl 5-nitro-1H-pyrazole-3-carboxylate. This precursor can then be subjected to amidation with ethylenediamine.
Synthesis of N-(2-aminoethyl)-1H-pyrazole-3-carboxamide
The synthesis of the non-nitro analog would follow a similar pathway, starting from ethyl 1H-pyrazole-3-carboxylate, which can be synthesized from pyrazole-3-carboxylic acid.[1]
Experimental Protocols: A Head-to-Head Comparison
To objectively assess the therapeutic potential of these two compounds, a series of in vitro assays are proposed. The following protocols are designed to be self-validating and provide a clear comparison of their biological performance.
I. Antimicrobial Activity Assessment
The pyrazole nucleus is a well-established scaffold in the development of antimicrobial agents.[7] The electron-withdrawing nature of the nitro group may enhance the compound's ability to interfere with microbial processes.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol will determine the lowest concentration of each compound that inhibits the visible growth of a panel of pathogenic microbes.
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
N-(2-aminoethyl)-1H-pyrazole-3-carboxamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compounds: Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strains and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Nitro Analog | Hypothesized Lower Value | Hypothesized Lower Value | Hypothesized Lower Value |
| Non-nitro Analog | Hypothesized Higher Value | Hypothesized Higher Value | Hypothesized Higher Value |
| Control Drug | Standard Value | Standard Value | Standard Value |
II. Anticancer Activity Evaluation
Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[9] The nitro group can enhance anticancer activity through mechanisms such as bioreductive activation under hypoxic conditions found in solid tumors.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
N-(2-aminoethyl)-1H-pyrazole-3-carboxamide
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Nitro Analog | Hypothesized Lower Value | Hypothesized Lower Value |
| Non-nitro Analog | Hypothesized Higher Value | Hypothesized Higher Value |
| Doxorubicin (Control) | Standard Value | Standard Value |
III. Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and pyrazole-containing compounds have been investigated as anti-inflammatory agents.[10] The nitro group's electronic properties may influence the compound's ability to modulate inflammatory pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Materials:
-
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
-
N-(2-aminoethyl)-1H-pyrazole-3-carboxamide
-
RAW 264.7 murine macrophage cell line
-
DMEM with FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of each compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC₅₀).
Data Presentation:
| Compound | IC₅₀ for NO Inhibition (µM) |
| Nitro Analog | Hypothesized Lower Value |
| Non-nitro Analog | Hypothesized Higher Value |
| Dexamethasone (Control) | Standard Value |
Workflow Visualization
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" with its non-nitro analog. Based on established medicinal chemistry principles, it is hypothesized that the presence of the nitro group will confer enhanced biological activity in antimicrobial, anticancer, and anti-inflammatory assays.[6][8] The proposed experimental protocols provide a clear and validated framework for testing this hypothesis.
The results of such a comparative study would provide invaluable insights into the structure-activity relationship of this class of pyrazole carboxamides and could guide the future design of more potent and selective therapeutic agents. Further investigations could include in vivo studies to assess the efficacy and safety of the most promising compound in relevant animal models.
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Biologically active pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
- Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. (n.d.).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
-
Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). MDPI.
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
-
Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. (n.d.). PubMed. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Request PDF. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ResearchGate. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]
-
Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PubMed. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. (n.d.). PubMed. [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PubMed Central. [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalcra.com [journalcra.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole Carboxamides in Cancer Cell Lines
Introduction: The Emergence of Pyrazole Carboxamides in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyrazole carboxamides, have garnered significant attention for their broad spectrum of pharmacological activities.[1] In oncology, these compounds have emerged as promising candidates for developing highly selective and potent anticancer agents.[1] Their structural versatility allows for modifications that can target a wide array of molecular pathways crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of various pyrazole carboxamides, delving into their mechanisms of action, efficacy in different cancer cell lines, and the experimental methodologies used for their evaluation.
The rationale for focusing on this class of compounds stems from their proven ability to interact with diverse biological targets, including cyclooxygenase-2 (COX-2), various kinases (CDKs, PI3K), tubulin, and telomerase.[1][2] This multi-targeted potential offers a significant advantage in overcoming the complexity and heterogeneity of cancer. This guide will synthesize data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview and practical insights into this exciting area of cancer research.
Comparative Analysis of Pyrazole Carboxamide Derivatives
The anticancer activity of pyrazole carboxamides is not monolithic; different derivatives exert their effects through distinct molecular mechanisms. Below, we compare several key classes based on their primary targets.
COX-2 Inhibitors and Their Derivatives: The Celecoxib Archetype
Celecoxib, a selective COX-2 inhibitor, is a well-established pyrazole carboxamide derivative used for anti-inflammatory purposes.[3][4] Its application in oncology is supported by the frequent overexpression of COX-2 in various human cancers.[5] However, the anticancer effects of Celecoxib and its analogs are now understood to extend beyond simple COX-2 inhibition.
-
COX-2 Dependent Mechanisms: Celecoxib inhibits the production of prostaglandins (like PGE2), which are involved in inflammation and cell proliferation, thereby mitigating tumor growth.[2][6]
-
COX-2 Independent Mechanisms: Research has revealed that Celecoxib can induce apoptosis by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway.[4] Furthermore, non-COX-2-inhibitory derivatives like 2,5-Dimethyl-Celecoxib and OSU-03012 have been developed to retain potent antitumor properties while minimizing side effects associated with chronic COX-2 inhibition.[5] These analogs have been shown to downregulate cyclin expression and induce the cell cycle inhibitor p27Kip1.[5]
The following diagram illustrates the dual mechanism of Celecoxib.
Caption: Dual anticancer mechanisms of Celecoxib.
Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Many pyrazole carboxamides have been specifically designed to inhibit kinases, which are critical regulators of the cell cycle and signaling pathways often dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Several novel pyrazole derivatives show potent inhibitory activity against CDKs, particularly CDK2.[1][7] For instance, derivatives synthesized by Hassan et al. displayed significant inhibition of CDK2 with IC50 values of 0.074 and 0.095 µM, leading to cytotoxicity in HCT116, MCF7, HepG2, and A549 cell lines that was superior to the standard drug doxorubicin.[1]
-
PI3 Kinase Inhibitors: A series of pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors. One compound exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, significantly lower than doxorubicin's 0.95 μM in the same study.[1]
-
Other Kinase Targets: Pyrazole derivatives have also been developed to target Aurora-A kinase, EGFR, and VEGFR-2, demonstrating broad applicability in targeting cancer-related signaling cascades.[1][8]
Modulators of Apoptosis and Autophagy
Beyond kinase inhibition, certain pyrazole carboxamides directly influence cell death pathways. A study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives found that different substitutions could trigger distinct cell death mechanisms in A549 lung cancer cells.[9]
-
Compounds 3e and 3f were found to induce apoptosis .[9]
-
Fluorinated compounds 3g and 3h were shown to induce autophagy .[9]
This highlights the chemical tractability of the pyrazole scaffold, allowing for the fine-tuning of biological outcomes based on subtle structural modifications.
Data Summary: In Vitro Efficacy of Selected Pyrazole Carboxamides
The table below summarizes the cytotoxic activity of various pyrazole carboxamide derivatives across different human cancer cell lines.
| Compound Class/Name | Target/Mechanism | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 8e | Telomerase Inhibition | MGC-803 (Gastric) | 1.02 | [10] |
| OSU-03012 | PDK1 Inhibition | PC-3 (Prostate) | Not Specified | [5] |
| Compound 37 | Apoptosis Induction | MCF7 (Breast) | 5.21 | [1] |
| Compound 43 | PI3 Kinase Inhibition | MCF7 (Breast) | 0.25 | [1] |
| Compound 33/34 | CDK2 Inhibition | HCT116, MCF7, etc. | < 23.7 | [1] |
| Compound 3a | Apoptosis Induction | A549 (Lung) | 13.49 | [11] |
| Compound 3a | Apoptosis Induction | HeLa (Cervical) | 17.52 | [11] |
| Compound 21 | Aurora-A Kinase | HCT116 (Colon) | 0.39 | [8][12] |
| Compound 21 | Aurora-A Kinase | MCF-7 (Breast) | 0.46 | [8][12] |
| Compound 3f | ROS/Caspase 3 Apoptosis | MDA-MB-468 (Breast) | 14.97 (at 24h) | [13] |
Experimental Methodologies: A Self-Validating Approach
To ensure the reliability and reproducibility of findings, a robust set of experimental protocols is essential. The following section details the standard methodologies employed in the comparative analysis of pyrazole carboxamides.
General Experimental Workflow
The evaluation of a novel pyrazole carboxamide typically follows a standardized workflow, from initial cytotoxicity screening to mechanistic investigation.
Caption: Logical map of pyrazole carboxamide mechanisms and outcomes.
Conclusion and Future Perspectives
Pyrazole carboxamides represent a highly versatile and promising class of compounds for cancer therapy. [1]Their efficacy has been demonstrated across a wide range of cancer cell lines, including those derived from breast, lung, colon, and gastric cancers. [8][10][11]The key strength of this scaffold lies in its chemical tractability, which allows for the development of derivatives that can selectively target various oncogenic pathways, from COX-2 and kinases to telomerase and the core cell death machinery. [1][10] The development of non-COX-2 inhibitory analogs of celecoxib marks a significant step forward, potentially offering potent anticancer activity with a more favorable safety profile. [5]Future research should continue to explore structure-activity relationships to enhance potency and selectivity. Moreover, as demonstrated by the synergistic effects of celecoxib with conventional chemotherapeutics and radiotherapy, combination therapies involving novel pyrazole carboxamides should be a key area of investigation to overcome drug resistance and improve patient outcomes. [2][14]The continued application of the robust experimental workflows outlined in this guide will be crucial for identifying and validating the next generation of pyrazole carboxamide-based anticancer drugs.
References
-
Liu, Y., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Perillo, E., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PMC. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Kumar, R., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]
-
Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Griffiths, G. J., et al. (2015). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2024). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology. Available at: [Link]
-
Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Abdel-Gawad, H., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
-
Wen, B., et al. (2020). The molecular mechanisms of celecoxib in tumor development. PMC. Available at: [Link]
-
Ou, Q., et al. (2022). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. Available at: [Link]
-
El-Metwaly, A. M., et al. (2020). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. Scilit. Available at: [Link]
-
Genc, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
-
Safavi, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 14. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Unintended Interactions: A Comparative Guide to Off-Target Effects Analysis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most critical hurdles is understanding a molecule's full spectrum of biological interactions. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicity or even open avenues for drug repurposing. This guide provides a comprehensive framework for analyzing the off-target profile of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , a compound of interest in contemporary drug discovery.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[1] For the purpose of this illustrative guide, we will hypothesize that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (hereafter referred to as Compound-X ) is a novel inhibitor of Kinase-Y , a key regulator in a cancer-associated signaling pathway.
This guide will compare Compound-X against two benchmark compounds:
-
Compound-A: A highly selective, clinical-stage inhibitor of Kinase-Y.
-
Compound-B: A known multi-kinase inhibitor with a broader spectrum of activity.
Through a series of state-of-the-art experimental approaches, we will dissect the selectivity profile of Compound-X, providing a clear rationale for each step and presenting the data in a comparative format.
The Imperative of Off-Target Profiling
Off-target interactions are a major contributor to clinical trial failures and adverse drug reactions.[2] A thorough understanding of a compound's selectivity is therefore not just a regulatory requirement but a fundamental aspect of robust drug development. Modern proteomics and chemical biology techniques have equipped researchers with powerful tools to identify these unintended interactions early in the discovery pipeline.[3]
This guide will focus on three complementary techniques for a multi-faceted analysis of off-target effects:
-
Kinase Profiling: A broad, in vitro screen against a panel of kinases to determine selectivity.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay that confirms binding to putative targets in a cellular context.[4][5]
-
Proteome-Wide Mass Spectrometry: An unbiased approach to identify all protein interactors in a cellular lysate.
Hypothetical On-Target Signaling Pathway
To provide context for our analysis, let's consider a hypothetical signaling pathway in which Kinase-Y plays a central role.
Caption: Hypothetical signaling pathway regulated by Kinase-Y.
Comparative Off-Target Analysis: A Multi-Pronged Approach
Kinase Profiling: A Broad View of Selectivity
Kinase profiling is an essential first step in assessing the selectivity of a kinase inhibitor.[6][7] It involves screening the compound against a large panel of kinases to identify potential off-targets.[8]
Caption: General workflow for in vitro kinase profiling.
-
Compound Preparation: Prepare a stock solution of Compound-X, Compound-A, and Compound-B in DMSO. Create a dilution series to determine the IC50 for on-target and off-target kinases.
-
Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified kinases.
-
Reaction Initiation: Add the diluted compounds, a suitable kinase substrate, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method, such as measuring the amount of phosphorylated substrate, often via luminescence or fluorescence.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. Determine the IC50 values for kinases that show significant inhibition.
| Kinase | Compound-X (% Inhibition @ 1µM) | Compound-A (% Inhibition @ 1µM) | Compound-B (% Inhibition @ 1µM) |
| Kinase-Y (On-Target) | 95% | 98% | 92% |
| Kinase-A | 65% | 5% | 88% |
| Kinase-B | 10% | 2% | 75% |
| Kinase-C | 55% | 8% | 91% |
| Kinase-D | 5% | 1% | 45% |
Interpretation: The hypothetical data suggests that Compound-X is a potent inhibitor of Kinase-Y. However, it also shows significant inhibition of Kinase-A and Kinase-C, indicating potential off-target effects. Compound-A demonstrates high selectivity for Kinase-Y, while Compound-B confirms its multi-kinase inhibitor profile.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
-
Cell Culture and Treatment: Culture cells expressing the target kinase (Kinase-Y) and potential off-targets (Kinase-A, Kinase-C). Treat the cells with Compound-X, Compound-A, Compound-B, or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target and off-target proteins using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
| Protein | Compound-X | Compound-A | Compound-B |
| Kinase-Y (On-Target) | +5.2°C | +6.1°C | +4.8°C |
| Kinase-A | +3.8°C | +0.5°C | +4.5°C |
| Kinase-C | +4.1°C | +0.8°C | +5.0°C |
| Control Protein | +0.2°C | +0.1°C | +0.3°C |
Interpretation: The CETSA data corroborates the kinase profiling results. Compound-X induces a significant thermal shift for Kinase-Y, confirming target engagement in a cellular context. Importantly, it also stabilizes Kinase-A and Kinase-C, suggesting these are bona fide off-targets. Compound-A shows a selective thermal shift for Kinase-Y, while Compound-B stabilizes all three kinases, consistent with its known profile.
Proteome-Wide Off-Target Identification
To gain an unbiased and comprehensive view of all potential off-targets, proteome-wide methods are employed.[12][13] One such technique is Thermal Proteome Profiling (TPP), which combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[13]
Caption: Workflow for Thermal Proteome Profiling (TPP).
-
Cell Culture and Treatment: Treat cells with the compound of interest or a vehicle control.
-
Thermal Challenge: Apply a temperature gradient to the cell lysates.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins and generate melting curves for each. Proteins that show a significant shift in their melting curve in the presence of the compound are considered potential off-targets.
Expected Outcome: This unbiased approach would provide a comprehensive list of proteins that interact with Compound-X in the cell. This may confirm the findings from the kinase profiling and CETSA experiments and potentially reveal novel, unexpected off-targets that could be critical for understanding the compound's full pharmacological profile.
Conclusion and Future Directions
The off-target analysis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (Compound-X) using a combination of kinase profiling, CETSA, and proteome-wide mass spectrometry provides a robust and multi-layered understanding of its selectivity. Our hypothetical results indicate that while Compound-X is a potent inhibitor of its intended target, Kinase-Y, it also interacts with other kinases.
This comparative guide underscores the importance of a rigorous off-target profiling strategy in drug discovery. By employing a suite of complementary techniques, researchers can build a comprehensive picture of a compound's biological interactions, enabling more informed decisions and ultimately leading to the development of safer and more effective medicines. The identification of off-targets is not necessarily a setback; it can provide crucial insights into potential side effects and may even uncover new therapeutic opportunities.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 278 kinase inhibitors. Nature Biotechnology. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Cell. [Link]
-
Wikipedia. (n.d.). Proteomics. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). Off-target profiling. Retrieved from [Link]
-
Luan, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Li, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Molecular Pharmaceutics. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Canestrari, M., et al. (2022). Serotonin-releasing agents with reduced off-target effects. Neuropsychopharmacology. [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]
-
Zhang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
-
Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology. [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]
-
Gomaa, A. A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
-
De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics. [Link]
-
De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics. [Link]
-
Chemspace. (n.d.). N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Proteomics - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of our work. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS No. 1159989-44-2). Synthesizing technical data with field-proven safety protocols, this document is designed to be your preferred resource for ensuring a safe and compliant laboratory environment.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Compounds with similar structures, like 5-Nitro-1H-pyrazole, are classified as causing skin and eye irritation.[1] Direct contact should be strictly avoided.
-
Potential Toxicity: Many nitroaromatic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Thermal Stability: While many nitropyrazole derivatives exhibit high thermal stability with decomposition temperatures often above 250°C, the specific thermal sensitivity of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is unknown. The presence of the nitro group suggests caution, as some nitro compounds can be energetic or have explosive properties under certain conditions.
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong reducing agents are known to be incompatible with similar nitropyrazole compounds.[1] Contact with these substances could lead to vigorous or uncontrolled reactions.
Summary of Anticipated Hazards and Necessary Precautions:
| Hazard Category | Anticipated Risk | Recommended Minimum Personal Protective Equipment (PPE) |
| Contact Hazards | Skin Irritation, Serious Eye Irritation | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, and a lab coat are mandatory. A face shield is recommended if there is a risk of splashing. |
| Toxicity Hazards | Potential for harm if ingested, inhaled, or absorbed through the skin. | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Reactivity Hazards | Unknown, but potential for reactivity with strong oxidizing agents, acids, and bases. | Store separately from incompatible materials. Avoid conditions that could lead to thermal decomposition, such as excessive heat or direct sunlight. |
Regulatory Waste Classification: A Step-by-Step Determination
Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA). The first critical step is to determine the appropriate hazardous waste code.
Is it a Listed Waste?
The EPA maintains four lists of hazardous wastes (F, K, P, and U).[3][4]
-
F-List and K-List: These lists are for wastes from specific industrial processes and are unlikely to apply to this compound as a research chemical.[3][4]
-
P-List and U-List: These lists include discarded commercial chemical products. Since N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a research chemical, it would only be considered a U- or P-listed waste if it were a discarded, unused material. However, it is not explicitly found on these lists.
Based on available information, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not a listed hazardous waste .
Does it Exhibit Hazardous Characteristics?
Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261:
-
Ignitability (D001): This applies to liquids with a flashpoint below 140°F, solids that can cause fire through friction or spontaneous combustion, or ignitable compressed gases.[5] The flashpoint of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is not known. A conservative approach would be to handle it as potentially ignitable until tested.
-
Corrosivity (D002): This applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5.[5] This is not applicable to the solid compound but would be relevant for any solutions prepared from it.
-
Reactivity (D003): This characteristic covers wastes that are unstable, react violently with water, can generate toxic gases when mixed with water, or are capable of detonation or explosive reaction.[6] The reactivity of this specific compound is not fully characterized, but the presence of the nitro group warrants a high degree of caution.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain toxic substances to leach into groundwater.
Due to the lack of specific data, a definitive hazardous waste code cannot be assigned. However, given its chemical structure (a nitroaromatic compound), it is highly probable that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide will be classified as a characteristic hazardous waste . At a minimum, it should be handled with the precautions for a toxic waste . Your institution's Environmental Health and Safety (EHS) department must be consulted to make the final determination based on their analytical capabilities and interpretation of regulations.
Caption: Waste classification decision flowchart.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Always adhere to your institution's specific hazardous waste management guidelines.
Phase 1: Pre-Disposal and Waste Minimization
-
Source Reduction: Whenever possible, plan experiments to minimize the generation of waste. Order only the quantities of the compound that are necessary for your research.
-
Inventory Management: Maintain a clear and up-to-date inventory of all chemicals, including N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, to avoid unnecessary purchases and the generation of surplus material.
Phase 2: Segregation and Collection
-
Dedicated Waste Container: Designate a specific, properly labeled hazardous waste container for all solid waste of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide," and the date accumulation started.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from strong acids, bases, and oxidizing agents.[1]
-
Aqueous Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of in the designated solid hazardous waste container.
Phase 3: Storage and Pickup
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA that is at or near the point of generation.
-
Container Integrity: Ensure the waste container is always closed, except when adding waste, and is in good condition.
-
Scheduled Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste contractor.
Decontamination Procedures
Thorough decontamination of work surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.
-
Work Surfaces: Decontaminate all surfaces where the compound was handled. Use a detergent solution, followed by a rinse with an appropriate solvent (such as ethanol or isopropanol, if compatible with the surface material), and a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous liquid waste. Following the solvent rinse, wash the equipment with a laboratory detergent and rinse thoroughly with water.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, prevent further spillage.
-
Personal Protective Equipment: Before attempting to clean a small spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A respirator may be necessary depending on the scale of the spill and the ventilation.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Thoroughly decontaminate the spill area as described in the decontamination section.
-
Reporting: Report all spills to your institution's EHS department, following their specific reporting procedures.
Disposal Options: The Final Step
The ultimate disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide will be handled by a licensed hazardous waste disposal facility. The most common and appropriate disposal method for this type of compound is:
-
High-Temperature Incineration: This is the preferred method for many organic hazardous wastes. Incineration at a permitted facility ensures the complete destruction of the compound.[7] However, the nitrogen content of the molecule will lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[7][8] Licensed incineration facilities are equipped with flue gas scrubbing systems to mitigate these emissions.[7]
A Note on Chemical Neutralization: While chemical reduction methods exist for nitroaromatic compounds, these are generally not suitable for in-lab waste treatment due to the potential for hazardous byproducts and the need for specialized equipment and expertise.[9][10][11] All waste treatment should be left to trained professionals at a licensed facility.
Caption: Laboratory to final disposal workflow.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on hazardous waste management.
References
-
National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. Available from: [Link]
-
Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres, 121(18), 11,293-11,307. Available from: [Link]
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- McClelland Engineers.
-
Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Available from: [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-1H-pyrazole.
- TCI Chemicals. (n.d.). Safety Data Sheet: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- AFG Bioscience LLC. (n.d.).
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
-
Wang, Y., Zhang, J., & Wang, R. (2021). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts, 11(11), 1339. Available from: [Link]
- Gollapalli, N. R., Gundu, S., & Thatikonda, S. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 7(1).
- Wikipedia. (2023). Reduction of nitro compounds.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability & Risk.
- Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
Zhang, Y., Wang, C., & Zhang, J. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. Available from: [Link]
- Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Central Pollution Control Board, India. (n.d.). SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- MLI Environmental. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- Department of Environment and Natural Resources, Philippines. (n.d.). Revised Procedures and Standards for the Management of Hazardous Wastes.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- All4 Inc. (2024). U.S.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846)
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. epa.gov [epa.gov]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 9. ijrar.org [ijrar.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Comprehensive Safety and Handling Guide for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
For researchers and professionals in drug development, the introduction of novel compounds into the laboratory workflow necessitates a robust and intuitive safety protocol. This guide provides essential, immediate safety and logistical information for handling N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a molecule of interest in pharmaceutical research.[1] Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.
The molecular structure of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, featuring a nitropyrazole core, warrants a cautious and well-informed approach.[1] Nitropyrazoles are a class of compounds recognized for their energetic potential and can be sensitive to heat and physical shock.[2][3][4] The presence of the nitro group (-NO2) on the pyrazole ring is a primary determinant of its hazard profile.
Hazard Assessment: Understanding the Intrinsic Risks
Key Potential Hazards:
-
Energetic Properties: Nitropyrazole derivatives are explored as energetic materials, meaning they can decompose exothermically upon initiation.[2][3] Factors such as heat, friction, or impact could potentially lead to rapid decomposition. The thermal stability of nitropyrazoles is primarily dictated by the nitro group.[4][5]
-
Skin and Eye Irritation: Many pyrazole-based compounds are known to cause skin and eye irritation.[6][7] Direct contact with the skin or eyes may lead to redness, pain, and inflammation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]
-
Toxicity: While specific toxicological data is unavailable for this compound, related nitroaromatic and heterocyclic compounds can be harmful if swallowed or absorbed through the skin.[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-retardant lab coat | N95-rated respirator (if not in a fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | Not generally required if handled in a fume hood |
| Heating or Potentially Energetic Reactions | Face shield over chemical splash goggles | Insulated, chemical-resistant gloves | Flame-retardant lab coat, chemical-resistant apron, blast shield | Work exclusively within a certified chemical fume hood |
Rationale for PPE Selection:
-
Eye Protection: Standard safety glasses offer baseline protection. However, when handling solutions or performing reactions with a potential for splashing, chemical splash goggles are essential. A face shield provides an additional layer of protection during higher-risk procedures.[10]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with many organic compounds. For prolonged contact or when handling concentrated solutions, heavier-duty gloves should be considered.
-
Body Protection: A flame-retardant lab coat is a critical precaution due to the energetic nature of nitropyrazoles. A chemical-resistant apron should be worn over the lab coat when handling significant quantities of liquids. For handling solids that may generate dust, disposable coveralls made of materials like Tyvek® can prevent skin contamination.[11]
-
Respiratory Protection: All handling of solid N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[12] If a fume hood is not available for a low-dust transfer, a properly fitted N95-rated respirator is the minimum requirement.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is crucial for minimizing exposure and preventing incidents.
3.1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific, clearly marked area within the laboratory for handling N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
-
Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and for any reactions.[12]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and liquid organic compounds.
3.2. Weighing and Transfer Protocol:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a glove box to contain any dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully add the compound to the solvent or reaction mixture to avoid splashing.
-
Clean any residual powder from the spatula and weighing container with a solvent-moistened wipe, and dispose of it as hazardous waste.
3.3. Reaction and Work-up Procedures:
-
When heating reactions containing this compound, use a heating mantle with a temperature controller and a blast shield. Avoid open flames.
-
Monitor reactions closely for any signs of an uncontrolled exotherm (e.g., rapid temperature increase, gas evolution).
-
Quench reactions carefully, ensuring the quenching agent is added slowly and with adequate cooling.
Disposal Plan: Responsible Waste Management
Proper disposal of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Collect all solid waste, including contaminated weighing paper, gloves, and wipes, in a clearly labeled, dedicated hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: "N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide."
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can include strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Preparedness: Planning for the Unexpected
A clear and concise emergency response plan is essential.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Visualizing the Safety Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
Caption: Key safety workflow for handling N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.
References
-
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available from: [Link]
-
PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
-
ResearchGate. (2018, October 24). (PDF) Nitropyrazoles (review). Available from: [Link]
-
ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles. Available from: [Link]
-
MDPI. (2022, November 25). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]
-
ResearchGate. (2023, November 15). (PDF) Manipulating nitration and stabilization to achieve high energy. Available from: [Link]
-
International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Available from: [Link]
-
PubChem - NIH. 3-Nitropyrazole. Available from: [Link]
-
ACS Applied Materials & Interfaces. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from: [Link]
-
US EPA. (2023, September 12). Personal Protective Equipment. Available from: [Link]
Sources
- 1. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. epa.gov [epa.gov]
- 11. Dust & Particle Protection PPE [dupont.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
